molecular formula C7H14O4 B1334990 Methyl 3,3-dimethoxy-2-methylpropanoate CAS No. 76526-43-7

Methyl 3,3-dimethoxy-2-methylpropanoate

Cat. No.: B1334990
CAS No.: 76526-43-7
M. Wt: 162.18 g/mol
InChI Key: CBFKVFFWFXUWDK-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethoxy-2-methylpropanoate is a useful research compound. Its molecular formula is C7H14O4 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3,3-dimethoxy-2-methylpropanoate
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InChI

InChI=1S/C7H14O4/c1-5(6(8)9-2)7(10-3)11-4/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CBFKVFFWFXUWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80997888
Record name Methyl 3,3-dimethoxy-2-methylpropanoate
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Molecular Weight

162.18 g/mol
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CAS No.

76526-43-7
Record name Methyl 3,3-dimethoxy-2-methylpropanoate
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Record name Methyl 3,3-dimethoxy-2-methylpropionate
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Record name Methyl 3,3-dimethoxy-2-methylpropanoate
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Record name Methyl 3,3-dimethoxy-2-methylpropionate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,3-dimethoxy-2-methylpropanoate (CAS No. 76526-43-7) is a specialty chemical intermediate whose structural features—a protected aldehyde and a methyl ester—suggest significant potential as a versatile building block in complex organic synthesis.[1] This guide provides a comprehensive overview of its known properties, a discussion of its potential synthetic utility in pharmaceutical development, and a proposed, robust protocol for its laboratory-scale synthesis. Due to the limited publicly available research on this specific molecule, this document synthesizes information from analogous, well-documented compounds to provide a scientifically grounded and practical resource for researchers.

Introduction and Core Molecular Profile

This compound is an aliphatic ester characterized by a dimethyl acetal functional group at the C3 position. This acetal serves as a stable protecting group for an aldehyde, allowing for selective transformations at other positions of the molecule, such as the ester or the alpha-carbon. The presence of a methyl group at the C2 (alpha) position introduces a chiral center, suggesting its potential use in stereoselective synthesis.

The primary value of this molecule in a drug development context lies in its function as a masked bifunctional synthon. The ester can be hydrolyzed, reduced, or converted to an amide, while the acetal can be deprotected under acidic conditions to reveal a reactive aldehyde, ready for chain extension, cyclization, or functional group interconversion.

Physicochemical and Structural Data

A summary of the key identification and property data for this compound is presented below.

PropertyValueSource
CAS Number 76526-43-7[1]
Molecular Formula C₇H₁₄O₄[1]
IUPAC Name This compound[1]
Molecular Weight 162.18 g/mol
Appearance Pale-yellow to Yellow-brown Liquid[1]
Storage Temperature Room temperature[1]
InChI Key CBFKVFFWFXUWDK-UHFFFAOYSA-N[1]
SMILES CC(C(OC)OC)C(=O)OC

Proposed Synthetic Pathway & Mechanism

The proposed synthesis involves a conjugate addition of a methoxide nucleophile to methyl methacrylate, followed by an in situ acetalization of the resulting enolate intermediate.

Reaction Mechanism

The reaction proceeds via the following logical steps:

  • Nucleophilic Attack: A methoxide ion, generated from methanol and a base, acts as the nucleophile. It attacks the β-carbon of methyl methacrylate, which is electron-deficient due to the electron-withdrawing effect of the conjugated ester. This is a classic Michael 1,4-addition.[3][4][5]

  • Enolate Formation: The addition results in the formation of a resonance-stabilized enolate intermediate.

  • Proton Transfer & Acetalization: The enolate is protonated by the solvent (methanol). The resulting β-methoxy ester can then undergo acid-catalyzed acetalization with a suitable orthoformate, such as trimethyl orthoformate, to yield the final product. The acid catalyst protonates the carbonyl, making it more electrophilic for attack by methanol.[6]

The overall workflow is visualized in the diagram below.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output react1 Methyl Methacrylate step1 Step 1: Michael Addition (Base-Catalyzed) react1->step1 react2 Methanol (Solvent & Reagent) react2->step1 react3 Base (e.g., NaOMe) react3->step1 react4 Acid Catalyst (e.g., H2SO4) step2 Step 2: Neutralization & Acetalization (Acid-Catalyzed) react4->step2 react5 Trimethyl Orthoformate react5->step2 step1->step2 step3 Step 3: Workup & Purification step2->step3 product This compound step3->product byproduct Aqueous Waste step3->byproduct

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is a theoretical, best-practice guide based on analogous reactions. Researchers should perform initial small-scale trials to optimize conditions.

Materials and Equipment
  • Methyl methacrylate (≥99%)

  • Anhydrous Methanol (≥99.8%)

  • Sodium methoxide (25% solution in methanol or solid)

  • Trimethyl orthoformate

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Addition funnel

  • Rotary evaporator

  • Standard laboratory glassware for extraction and distillation

Step-by-Step Procedure
  • Reaction Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initial Charge: Charge the flask with anhydrous methanol (150 mL) and sodium methoxide (e.g., 5 mol% relative to methyl methacrylate). Stir until fully dissolved and cool the mixture to 0°C in an ice bath.

  • Michael Addition: Slowly add methyl methacrylate (0.2 mol, 20.0 g) to the stirred methanolic base solution over 30 minutes using the addition funnel. Maintain the temperature at 0-5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acetalization: Cool the mixture back to 0°C. Carefully neutralize the base by the slow, dropwise addition of concentrated sulfuric acid until the pH is approximately 2-3. Add trimethyl orthoformate (0.22 mol, 23.3 g) to the flask.

  • Reaction Completion: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, remove the excess methanol using a rotary evaporator. Dilute the residue with diethyl ether (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure to yield the final product.

Applications in Drug Development & Synthesis

As a functionalized building block, this compound is a valuable intermediate for constructing more complex molecular architectures. Its utility is comparable to that of its well-known analog, Methyl 3,3-dimethoxypropionate, which is a key intermediate in the synthesis of various pharmaceutical agents.[7]

Potential Synthetic Transformations

The diagram below illustrates the key reactive sites of the molecule and the potential products that can be derived, making it a versatile starting point for a medicinal chemistry campaign.

Caption: Key synthetic transformations of the target molecule.

  • Aldehyde Deprotection: Mild acidic hydrolysis will unmask the aldehyde, which can then participate in reactions such as Wittig olefination, reductive amination, or aldol condensations to build carbon-carbon or carbon-nitrogen bonds.

  • Ester Modification: The methyl ester can be saponified to the corresponding carboxylic acid, reduced to a primary alcohol (yielding a 1,3-diol after deprotection), or converted directly to amides or other esters.

This dual reactivity, combined with the stereocenter at the alpha-position, makes it an attractive precursor for synthesizing chiral fragments of complex natural products or active pharmaceutical ingredients.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally similar compounds should be used to inform handling procedures. The unmethylated analog, Methyl 3,3-dimethoxypropionate, is classified as a combustible liquid that causes skin and eye irritation.[8]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

  • Hazards: Assumed to be a skin and eye irritant. Avoid inhalation of vapors. The precursor, methyl methacrylate, is a flammable liquid and sensitizer.

Always consult the SDS for all reagents used in the synthesis and handle with appropriate caution.

Conclusion

This compound is a chemical intermediate with considerable, albeit underexplored, potential in the fields of organic synthesis and drug discovery. Its value as a protected α-methyl-β-aldehydo ester synthon allows for a diverse range of subsequent chemical modifications. This guide provides a foundational understanding of its properties and a practical, scientifically-derived pathway for its synthesis, empowering researchers to leverage this versatile building block in their discovery programs.

References

  • Patsnap Eureka. Preparation method of methyl 3-methoxyacrylate. [Link]

  • ResearchGate. Methyl 3‐Methoxyacrylate | Request PDF. [Link]

  • BYJU'S. Michael Addition Mechanism. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Chemistry LibreTexts. 14.3: Acetal Formation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3,3-Dimethoxypropionate: A Key Building Block for Advanced Chemical Synthesis. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide on the physical properties of Methyl 3,3-dimethoxy-2-methylpropanoate (CAS No. 76526-43-7). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's characteristics. It is important to note that while key identifiers are well-established, comprehensive, experimentally verified physical property data for this specific molecule is not widely available in peer-reviewed literature.

This guide will present the known data, address these information gaps by providing detailed, field-proven experimental protocols for determining these properties, and offer a theoretical analysis of its spectroscopic characteristics. This approach ensures a self-validating system of inquiry, empowering researchers to characterize this compound or similar materials with scientific rigor.

Compound Identification and Known Properties

This compound is an organic compound featuring both an ester and an acetal functional group. Its identity is defined by the following key parameters.

Chemical Structure:

A summary of its known identifiers and the limited available physical data is presented below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 76526-43-7[1][2]
Molecular Formula C₇H₁₄O₄[1]
Molecular Weight 162.18 g/mol [3][4]
SMILES O=C(OC)C(C)C(OC)OC[2]
Physical Form Pale-yellow to yellow-brown liquid
Boiling Point 192.7°C at 760 mmHg[1]
Density 1.007 g/cm³[1]
Flash Point 72.1°C[1]

Note: The boiling point, density, and flash point values are sourced from a chemical supplier and may not represent data from primary scientific literature. Independent verification is recommended.

Experimental Determination of Core Physical Properties

For a research or drug development setting, empirical determination of physical properties is crucial for establishing purity, designing reaction conditions, and ensuring regulatory compliance. The following sections detail standard, reliable methodologies for measuring key physical properties of a liquid compound like this compound.

Boiling Point Determination via the Thiele Tube Method

The boiling point is a fundamental property that indicates purity. For small sample volumes, the Thiele tube method is highly efficient.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small amount of liquid is heated, and the temperature at which a continuous stream of bubbles from an inverted capillary ceases and the liquid is drawn into the capillary upon cooling is recorded as the boiling point.[5]

Experimental Protocol:

  • Sample Preparation: Fill a small test tube (e.g., a Durham tube) to a depth of about 1-2 cm with the liquid sample.

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer bulb.

  • Heating: Suspend the assembly in a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil) so that the sample is below the oil level.[5]

  • Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner. As the temperature rises, air trapped in the capillary will bubble out.

  • Data Acquisition: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. Turn off the heat.

  • Boiling Point Reading: The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[5][6]

Causality and Trustworthiness: This method is self-validating because the phenomenon of the liquid being drawn into the capillary is a direct consequence of the vapor pressure inside the capillary becoming equal to and then less than the external pressure. This provides a sharp, observable endpoint.

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement A Fill Durham tube with sample B Insert inverted capillary tube A->B C Attach tube to thermometer B->C D Suspend in Thiele tube C->D E Heat side arm gently D->E F Observe rapid bubble stream E->F G Remove heat F->G H Record temperature when liquid enters capillary G->H

Caption: Workflow for Boiling Point Determination.

Density Measurement using a Pycnometer

Density is a critical parameter for quality control and for converting between mass and volume. The use of a pycnometer (specific gravity bottle) provides high precision.

Principle: Density is defined as mass per unit volume. A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with the sample liquid, and filled with a reference liquid (typically deionized water), the density of the sample can be calculated with high accuracy.[7]

Experimental Protocol:

  • Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer with its stopper on an analytical balance (m_pyc).

  • Mass with Sample: Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary. Thermostat the pycnometer to a constant temperature (e.g., 20.0 °C) in a water bath. Dry the exterior completely and re-weigh (m_sample).

  • Mass with Water: Empty and clean the pycnometer. Repeat step 3 using deionized water (m_water).

  • Calculation:

    • Mass of sample = m_sample - m_pyc

    • Mass of water = m_water - m_pyc

    • Volume of pycnometer (V) = (Mass of water) / (Density of water at the measurement temperature)

    • Density of sample (ρ) = (Mass of sample) / V

Causality and Trustworthiness: The protocol's reliability hinges on the precise volume of the pycnometer and accurate mass measurements. Temperature control is critical because liquid density is temperature-dependent. Calibrating the volume with water, a well-characterized reference standard, grounds the measurement in an authoritative standard.

Density_Measurement_Workflow A Weigh clean, dry pycnometer (m_pyc) B Fill with sample, thermostat, and weigh (m_sample) A->B C Clean and dry pycnometer B->C E Calculate Mass of Sample (m_sample - m_pyc) B->E D Fill with DI water, thermostat, and weigh (m_water) C->D F Calculate Mass of Water (m_water - m_pyc) D->F H Calculate Sample Density (Mass_sample / Volume) E->H G Calculate Pycnometer Volume (Mass_water / ρ_water) F->G G->H

Caption: Workflow for Density Measurement via Pycnometry.

Refractive Index Measurement with an Abbe Refractometer

The refractive index is a dimensionless number that describes how fast light propagates through the material. It is a highly sensitive measure of purity and composition.

Principle: An Abbe refractometer measures the critical angle of a thin film of liquid placed between two prisms. This critical angle is directly related to the refractive index of the liquid.[8]

Experimental Protocol:

  • Instrument Calibration: Turn on the refractometer and its light source. Ensure the prism surfaces are clean using a soft tissue and a suitable solvent (e.g., acetone or ethanol). Calibrate the instrument by placing a few drops of distilled water on the prism and adjusting until the reading matches the known refractive index of water (1.3330 at 20°C).

  • Sample Application: Open the prism assembly and place 2-3 drops of the sample liquid onto the surface of the lower prism.[8]

  • Measurement: Close the prisms firmly. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

  • Sharpening the Boundary: Adjust the compensator dial to eliminate any color fringe at the boundary, creating a sharp, single line.

  • Reading: Use the fine adjustment knob to center the boundary line precisely on the crosshairs of the eyepiece.

  • Data Acquisition: Depress the switch to read the refractive index value from the scale. Record the temperature, as the refractive index is temperature-dependent.

Causality and Trustworthiness: The Abbe refractometer is a self-contained system that directly measures a fundamental optical property. The sharpness of the boundary line provides immediate feedback on the quality of the measurement, and calibration against a known standard ensures the instrument's accuracy.

Predicted Spectroscopic Profile

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of its ester and acetal functional groups.

  • C=O Stretch (Ester): A very strong and sharp absorption band is expected in the range of 1750-1735 cm⁻¹ . This is the most prominent peak in the spectrum.[9][10]

  • C-O Stretches (Ester and Acetal): Two or more strong bands are predicted in the fingerprint region, between 1300-1000 cm⁻¹ . The ester C-O stretch and the acetal C-O stretches will likely overlap in this region, creating a complex but characteristic pattern.[9][10]

  • C-H Stretches (Alkyl): Absorption bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹ ) will be present, corresponding to the stretching vibrations of the methyl and methine C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Predicted ¹H NMR Spectrum:

The structure contains 5 distinct proton environments, leading to 5 signals.

  • ~3.70 ppm (Singlet, 3H): Protons of the methyl ester group (-COOCH₃). This signal is a singlet as there are no adjacent protons.

  • ~3.30 ppm (Singlet, 6H): Protons of the two equivalent methoxy groups of the acetal (-C(OCH₃)₂). These are equivalent and appear as a single sharp singlet.

  • ~4.50 ppm (Doublet, 1H): The proton on the carbon bearing the two methoxy groups (-CH(OCH₃)₂). It is coupled to the adjacent methine proton, appearing as a doublet.

  • ~2.80 ppm (Multiplet, 1H): The methine proton alpha to the carbonyl group (-CH(CH₃)CO-). It is coupled to the adjacent methine proton and the alpha-methyl protons, resulting in a complex multiplet.

  • ~1.20 ppm (Doublet, 3H): Protons of the methyl group alpha to the carbonyl (-CH(CH₃)). It is coupled to the adjacent methine proton, appearing as a doublet.

Predicted ¹³C NMR Spectrum:

The structure contains 7 unique carbon environments, which should result in 7 distinct signals.

  • ~173 ppm: The carbonyl carbon of the ester group.

  • ~102 ppm: The acetal carbon (-C(OCH₃)₂).

  • ~55 ppm: The carbons of the two equivalent methoxy groups (-OCH₃).

  • ~52 ppm: The carbon of the methyl ester (-COOCH₃).

  • ~45 ppm: The methine carbon alpha to the carbonyl group.

  • ~15 ppm: The carbon of the methyl group alpha to the carbonyl.

Disclaimer: These are theoretical predictions based on standard chemical shift tables and coupling principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Conclusion

While a complete, experimentally verified dataset for the physical properties of this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. The detailed protocols for determining boiling point, density, and refractive index offer a clear path for researchers to obtain this critical data with high confidence. Furthermore, the predicted spectroscopic profile serves as a valuable reference for structure confirmation and purity assessment during synthesis and analysis. By combining the available data with these established methodologies, scientists and developers can proceed with a solid, scientifically-grounded understanding of this compound.

References

  • ChemSynthesis. This compound. [Link]

  • LookChem. Cas 76526-43-7,methyl 3,3-dimethoxy-2-methylpropionate. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Vijay Nazare. Determination of Boiling Point (B.P). [Link]

  • Scribd. Measuring Liquid Refractive Index Procedure. [Link]

  • University of Babylon. Experimental No. (2) Boiling Point. [Link]

  • Scribd. Density Measurement of Common Liquids. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Crysdot LLC. This compound. [Link]

  • University of Colorado Boulder. # 5 Determination of Boiling Points. [Link]

  • Grote Industries. MEASUREMENT OF DENSITY. [Link]

  • Scribd. Experiment 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Doc Brown's Chemistry. The 1 H NMR spectrum of methyl propanoate. [Link]

Sources

An In-depth Technical Guide to Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a chemical entity extends beyond its mere structure. It encompasses its synthesis, reactivity, and potential applications, particularly in the realm of drug discovery and development. This guide is intended to provide a thorough technical overview of Methyl 3,3-dimethoxy-2-methylpropanoate, a versatile building block. While this compound holds significant potential, it is noteworthy that detailed experimental spectroscopic data is not widely available in the public domain. Therefore, this guide will present a combination of established synthetic protocols and predicted spectroscopic information to offer a holistic and practical resource for the scientific community.

Compound Profile: Structural and Physicochemical Properties

This compound (CAS Number: 76526-43-7) is an ester characterized by a propanoate backbone with a methyl group at the second carbon and a dimethoxy acetal at the third position.[1] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 76526-43-7[1]
Molecular Formula C₇H₁₄O₄[1]
Molecular Weight 162.18 g/mol [1]
IUPAC Name This compound
InChI 1S/C7H14O4/c1-5(6(8)9-2)7(10-3)11-4/h5,7H,1-4H3
InChI Key CBFKVFFWFXUWDK-UHFFFAOYSA-N
Physical Form Pale-yellow to Yellow-brown Liquid
Boiling Point 192.7°C at 760 mmHg[1]
Density 1.007 g/cm³[1]
Refractive Index 1.407[1]
Storage Room temperature

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from methyl methacrylate. This method involves a bromination reaction followed by a methoxide-induced elimination and substitution to form the desired dimethoxy acetal.[2]

Experimental Protocol

Step 1: Bromination of Methyl Methacrylate

  • Rationale: This step introduces bromine across the double bond of methyl methacrylate, creating a di-brominated intermediate which is susceptible to subsequent nucleophilic attack.

  • Procedure:

    • Dissolve methyl methacrylate in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent to the cooled solution with continuous stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

    • After the addition is complete, allow the reaction mixture to stir for an additional hour at 0°C.

    • The solvent can be removed under reduced pressure to yield the crude dibrominated product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Rationale: The di-brominated intermediate is treated with excess sodium methoxide. This strong base and nucleophile promotes the elimination of HBr and subsequent nucleophilic substitution of the remaining bromine atoms with methoxy groups to form the stable acetal.

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol. A 28% solution in methanol is commercially available and can be used directly.[3][4]

    • In a separate flask, dissolve the crude dibrominated product from Step 1 in methanol.

    • Heat the sodium methoxide solution to 70°C.[3][4]

    • Rapidly add the solution of the dibrominated intermediate to the heated sodium methoxide solution.[3][4]

    • Stir the reaction mixture at 70°C for 3 hours.[3][4]

    • After cooling to room temperature, filter the mixture to remove the sodium bromide precipitate and wash the solid with methanol.[3][4]

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • The resulting crude product can be purified by vacuum distillation to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Acetal Formation MM Methyl Methacrylate Reaction1 Reaction at 0°C MM->Reaction1 Br2 Bromine (Br₂) Br2->Reaction1 Solvent1 Inert Solvent (e.g., DCM) Solvent1->Reaction1 Intermediate Dibrominated Intermediate Reaction1->Intermediate Reaction2 Reaction at 70°C Intermediate->Reaction2 NaOMe Sodium Methoxide in Methanol NaOMe->Reaction2 Filtration Filtration Reaction2->Filtration Concentration Concentration Filtration->Concentration Purification Vacuum Distillation Concentration->Purification FinalProduct Methyl 3,3-dimethoxy- 2-methylpropanoate Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile (Predicted)

Due to the scarcity of publicly available experimental spectra for this compound, the following spectroscopic data is predicted based on its chemical structure. This information is intended to aid in the characterization of the compound.

¹H NMR (Proton NMR) Spectroscopy
  • Prediction Rationale: The proton NMR spectrum is predicted to show five distinct signals corresponding to the five non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the ester and acetal groups, and the splitting patterns are determined by the number of neighboring protons according to the n+1 rule.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.20Doublet3H-CH(CH₃ )
~2.80Multiplet1H-CH (CH₃)
~3.30Singlet6H-C(OCH₃ )₂
~3.70Singlet3H-COOCH₃
~4.50Doublet1H-CH (OCH₃)₂
¹³C NMR (Carbon-13 NMR) Spectroscopy
  • Prediction Rationale: The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)Assignment
~15-CH(C H₃)
~45-C H(CH₃)
~52-COOC H₃
~54-C(OC H₃)₂
~103-C H(OCH₃)₂
~175-C =O
Infrared (IR) Spectroscopy
  • Prediction Rationale: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule, namely the C=O stretch of the ester and the C-O stretches of the ester and acetal groups.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretching (alkane)
~1740StrongC=O stretching (ester)
~1200-1000StrongC-O stretching (ester and acetal)
Mass Spectrometry (MS)
  • Prediction Rationale: In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z 162 would be expected. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, m/z 131), the loss of the methoxycarbonyl group (-COOCH₃, m/z 103), and the formation of the resonance-stabilized ion [CH(OCH₃)₂]⁺ at m/z 75.

Reactivity and Applications in Drug Development

This compound serves as a valuable synthon in multi-step organic syntheses, with its primary utility stemming from the presence of the protected aldehyde functionality (the acetal) and the ester group.

Key Reactivity
  • Hydrolysis of the Acetal: The dimethoxy acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the corresponding aldehyde. This allows for the selective unmasking of the aldehyde at a desired stage of a synthesis.

  • Reactions of the Ester: The methyl ester can undergo typical ester transformations such as hydrolysis to the carboxylic acid, reduction to the primary alcohol, or reaction with Grignard reagents to form tertiary alcohols.

Application in the Synthesis of PDE2A Inhibitors

A notable application of this compound is its use as a key intermediate in the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitors.[3] In this context, the compound serves as a building block for constructing a larger, more complex molecule with potential therapeutic applications. The synthesis of these inhibitors highlights the utility of this compound in medicinal chemistry and drug discovery.

Other Potential Applications

While specific, well-documented examples are scarce, the structural features of this compound suggest its potential utility in other areas:

  • Flavor and Fragrance Industry: Its ester functionality and fruity, slightly floral odor suggest potential use as a flavoring or fragrance agent.[1]

  • Solvent Applications: Its properties as a relatively stable and low-toxicity liquid make it a candidate for specialized solvent applications.[1]

  • Agrochemical Synthesis: It can serve as an intermediate in the preparation of various agrochemicals.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth).

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.

Conclusion

References

  • Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors Structurally Different from N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl). J-Stage. Available from: [Link]

  • methyl 3,3-dimethoxy-2-methylpropionate. LookChem. Available from: [Link]

  • 高活性・高選択的新規ホスホジエステラーゼ 2A 阻害薬 TAK-915 およびバックアップ化合物の創薬研究. CORE. Available from: [Link]

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An In-depth Technical Guide to Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Specialized Chemical Intermediates

In the realm of drug discovery and fine chemical synthesis, the utility of a molecule is often dictated by the strategic interplay of its functional groups. Methyl 3,3-dimethoxy-2-methylpropanoate, while not a widely documented compound, represents a fascinating scaffold embodying latent reactivity and synthetic potential. This guide is designed for the discerning researcher and drug development professional, offering a deep dive into its structure, plausible synthetic routes, predicted spectral characteristics, and prospective applications. Where direct experimental data is scarce, we will pivot to field-proven insights from analogous structures, ensuring a narrative that is both scientifically rigorous and practically insightful.

Core Molecular Architecture and Physicochemical Properties

This compound is systematically named according to IUPAC nomenclature, which accurately describes its molecular structure.[1] It is a propanoate ester with a methyl group at the alpha-position (carbon 2) and a dimethyl acetal at the beta-position (carbon 3).

Identifier Value Source
IUPAC Name This compound[1]
CAS Number 76526-43-7[1]
Molecular Formula C₇H₁₄O₄[1]
Molecular Weight 162.18 g/mol
InChI Key CBFKVFFWFXUWDK-UHFFFAOYSA-N[1]
Physical Form Pale-yellow to Yellow-brown Liquid[1]

The key structural features are the ester, the α-methyl group, and the acetal. The acetal group serves as a protected aldehyde, stable under neutral to strongly basic conditions, which is a cornerstone of its synthetic utility.[2][3][4] This stability allows for chemical transformations on other parts of the molecule without affecting the latent aldehyde functionality.[2][3][4]

Strategic Synthesis: A Proposed Methodology

The logical precursor for this molecule is methyl acetoacetate. The synthetic strategy involves three key stages: protection of the ketone, α-alkylation, and finally, conversion of the ketone to the dimethyl acetal. A more direct approach, however, would be to first prepare the acetal of methyl acetoacetate and then perform the α-methylation.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Acetal Formation cluster_1 Step 2: α-Alkylation MAA Methyl Acetoacetate MeOH_H + Methanol (excess) + Acid Catalyst (e.g., TsOH) MAA->MeOH_H MDMA Methyl 3,3-dimethoxybutanoate (Methyl Acetoacetate Dimethyl Acetal) MeOH_H->MDMA MDMA_in Methyl 3,3-dimethoxybutanoate Base_MeI + Base (e.g., NaH, LDA) + Methyl Iodide (CH₃I) MDMA_in->Base_MeI Target This compound Base_MeI->Target

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 3,3-dimethoxybutanoate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add methyl acetoacetate (1 equivalent), methanol (5-10 equivalents), and a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.01 eq.).

  • Reaction Execution: The mixture is heated to reflux. The acetalization reaction is driven to completion by the azeotropic removal of water.

  • Work-up and Purification: After cooling, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution). The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

  • Causality: The use of excess methanol and an acid catalyst is a standard procedure for acetal formation.[7] The removal of water via the Dean-Stark trap is crucial to shift the equilibrium towards the product.[8]

Step 2: α-Alkylation to Yield this compound

  • Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents) is suspended in a dry aprotic solvent like tetrahydrofuran (THF). The solution is cooled to 0°C. Methyl 3,3-dimethoxybutanoate (1 equivalent), dissolved in dry THF, is added dropwise. The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Methyl iodide (1.2 equivalents) is added dropwise to the enolate solution at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The final product is purified by vacuum distillation.

  • Causality: The α-proton of the ester is acidic due to the electron-withdrawing effect of the ester carbonyl group, allowing for deprotonation by a strong base to form a nucleophilic enolate.[5] This enolate then undergoes an Sₙ2 reaction with methyl iodide to form the C-C bond.[5] The acetal group remains intact under these basic conditions.[2][4]

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data is essential for the characterization of a novel or sparsely documented compound.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • -OCH₃ (Ester): A singlet at approximately 3.7 ppm.

  • -OCH₃ (Acetal): A singlet at around 3.2-3.3 ppm, integrating to 6 protons.

  • -CH(OCH₃)₂: A doublet at approximately 4.5-4.7 ppm, coupled to the α-proton.

  • α-CH: A multiplet (quartet of doublets) around 2.8-3.0 ppm, coupled to the α-methyl protons and the β-proton.

  • α-CH₃: A doublet at approximately 1.2 ppm, coupled to the α-proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • C=O (Ester): A signal in the range of 170-175 ppm.

  • -CH(OCH₃)₂: A signal around 100-105 ppm.

  • -OCH₃ (Acetal): A signal near 53-55 ppm.

  • -OCH₃ (Ester): A signal around 51-52 ppm.

  • α-CH: A signal in the 40-45 ppm range.

  • α-CH₃: A signal around 15-20 ppm.

Note: These are predicted chemical shifts based on standard functional group ranges and can be refined using computational prediction tools.[9][10][11]

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, a prominent fragmentation pattern would involve the loss of a methoxy group (-OCH₃) from the acetal, leading to a stable oxonium ion.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

The Acetal as a pH-Sensitive Protecting Group

The dimethyl acetal is stable in basic and neutral media but can be readily hydrolyzed under acidic conditions to reveal an aldehyde.[7][12] This property is highly valuable in multi-step synthesis where the aldehyde needs to be masked during reactions involving strong nucleophiles or bases.[2][3][4]

Deprotection_Workflow Start This compound Condition H₃O⁺ (Aqueous Acid) Start->Condition Product Methyl 2-formylpropanoate (β-aldehyde ester) Condition->Product

Caption: Acid-catalyzed deprotection of the acetal group.

In the context of drug development, this pH-sensitivity can be exploited. Acetal linkages are used in prodrug design as pH-sensitive linkers that are stable at physiological pH (7.4) but hydrolyze in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes, leading to targeted drug release.[13]

The Ester and α-Methyl Group

The ester functionality can be hydrolyzed to a carboxylic acid or converted to an amide, providing a handle for further derivatization. The α-methyl group can influence the molecule's conformational properties and metabolic stability, which are important considerations in medicinal chemistry.

Comparative Compound: Methyl 3,3-dimethoxypropionate

The close analog, Methyl 3,3-dimethoxypropionate (CAS 7424-91-1), which lacks the α-methyl group, is used as a pharmaceutical intermediate.[14][15][16] It serves as a building block in the synthesis of complex molecules like tetrahydro-β-carboline derivatives, which have shown potential as antitumor agents.[17] This underscores the potential of acetal-protected β-carbonyl esters as valuable synthons in medicinal chemistry. The presence of the α-methyl group in our target molecule could offer advantages in terms of modulating steric hindrance and electronic properties in subsequent synthetic steps.

Conclusion and Future Outlook

This compound is a molecule with significant untapped potential. While direct literature is sparse, its structure suggests a valuable role as a synthetic intermediate. The strategic combination of a stable, yet readily cleavable, aldehyde protecting group with an α-methylated ester scaffold makes it an attractive building block for creating complex molecular architectures. For researchers in drug development, this compound offers a platform for introducing a β-aldehyde ester moiety, which can participate in a variety of subsequent reactions, such as aldol condensations, Wittig reactions, or reductive aminations, after deprotection. The insights and proposed protocols within this guide are intended to provide a solid foundation for the exploration and application of this versatile chemical entity.

References

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved January 18, 2026, from [Link]

  • da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Journal of the Brazilian Chemical Society, 20(8), 1463-1469.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Role of Methyl 3,3-dimethoxypropionate in Pharma Synthesis. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025, August 10). Acetals as pH-Sensitive Linkages for Drug Delivery. Retrieved January 18, 2026, from [Link]

  • RSC Publishing. (n.d.). Condensation of ketene acetals derived from glycolates with aldehydes and ketones: synthesis of α,β-dialkoxy esters. Retrieved January 18, 2026, from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). Methyl 3,3-Dimethoxypropionate: A Key Building Block for Advanced Chemical Synthesis. Retrieved January 18, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 3,3-Dimethoxypropionate: Properties and Applications. Retrieved January 18, 2026, from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved January 18, 2026, from [Link]

  • Reddit. (2021, August 16). Selective Deprotection of Dimethyl-Acetal. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Deprotection of dimethyl acetals. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2026, January 11). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Retrieved January 18, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Methyl 3,3-dimethoxypropanoate. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved January 18, 2026, from [Link]

  • Contreras, R., et al. (2012). Efficient Preparation of α-Ketoacetals. Molecules, 17(1), 531-540.
  • PrepChem.com. (n.d.). Synthesis of Methyl 3-(methoxy-methylphosphinyl)propionate. Retrieved January 18, 2026, from [Link]

  • He, R., et al. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs.
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  • Google Patents. (n.d.). CN101029006A - Method for synthesizing methyl acetoacetate with dimethyl carbonate and acetone.
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"Methyl 3,3-dimethoxy-2-methylpropanoate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of Methyl 3,3-dimethoxy-2-methylpropanoate

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 76526-43-7), a specialized organic ester. The primary focus of this document is the elucidation and verification of its molecular weight, alongside a detailed exploration of its structural properties, synthesis, and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals who utilize complex organic building blocks. We will delve into the theoretical basis and practical application of modern analytical techniques such as mass spectrometry and NMR spectroscopy, providing field-proven insights and step-by-step protocols for its unambiguous identification.

Core Physicochemical & Structural Identity

This compound is a carboxylic ester characterized by an acetal functional group. Understanding its fundamental properties is the first step in its effective application in complex synthetic pathways.

Chemical Identity
  • Systematic IUPAC Name : this compound[1]

  • CAS Number : 76526-43-7[1][2]

  • Molecular Formula : C₇H₁₄O₄[1][2]

Molecular Weight and Core Properties

The molecular weight is a critical parameter, fundamental to stoichiometric calculations in synthesis and for definitive identification via mass spectrometry. The calculated molecular weight for C₇H₁₄O₄ is 162.18 g/mol .[2][3] This value is derived from the sum of the atomic weights of its constituent atoms (7 carbons, 14 hydrogens, and 4 oxygens). Commercial suppliers often list this value as 162.19 g/mol due to rounding of atomic mass units.[1]

PropertyValueSource
Molecular Weight 162.18 g/mol [2][3]
Molecular Formula C₇H₁₄O₄[1][2]
CAS Number 76526-43-7[1][2]
InChI Key CBFKVFFWFXUWDK-UHFFFAOYSA-N[1]
Structural Elucidation

The connectivity of the atoms defines the molecule's reactivity and its spectral signature. The structure features a propanoate backbone with a methyl group at the C2 position and two methoxy groups forming an acetal at the C3 position.

Caption: Chemical structure of this compound.

Proposed Synthesis and Purification Workflow

While specific documented syntheses for this exact molecule are not prevalent in readily available literature, a logical synthetic route can be proposed based on standard organic chemistry principles. The formation of the acetal and the ester are the key transformations.

Synthetic Strategy

A plausible approach involves the protection of a β-keto aldehyde or a related precursor to form the dimethyl acetal, followed by esterification. The methyl group at the C2 position could be introduced via α-alkylation of a corresponding ester enolate.

Experimental Workflow: Synthesis & Purification

The following diagram outlines a logical workflow for the synthesis, workup, and purification of the target compound. This represents a self-validating system where each step's success is confirmed before proceeding to the next.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Starting Material (e.g., Methyl 2-methyl-3-oxopropanoate) reaction Acetal Formation: React with Methanol in presence of acid catalyst start->reaction quench Quench Reaction (e.g., with NaHCO₃ soln.) reaction->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extract dry Dry Organic Layer (e.g., over MgSO₄) extract->dry concentrate Concentrate in vacuo (Rotary Evaporation) dry->concentrate purify Purification (e.g., Flash Chromatography) concentrate->purify characterize Characterization (GC-MS, NMR) purify->characterize product Final Product: This compound characterize->product

Caption: Proposed workflow for synthesis and purification.

Molecular Weight Verification and Structural Characterization

The cornerstone of compound validation is the empirical confirmation of its molecular weight and structure. Mass spectrometry provides a direct measurement of the mass-to-charge ratio, while NMR spectroscopy elucidates the precise atomic arrangement.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a pure compound. For a volatile and thermally stable molecule like a methyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal choice. The GC separates the analyte from any residual solvents or impurities, ensuring that the mass spectrum obtained is of the pure compound. Upon entering the MS, EI bombards the molecule with electrons, causing it to ionize and form a molecular ion (M⁺˙). The mass of this ion directly corresponds to the molecular weight of the compound.

Trustworthiness: The protocol is self-validating. The appearance of a peak at m/z 162 in the mass spectrum would strongly support the identity of the compound. The subsequent fragmentation pattern provides a unique fingerprint that can be used to further confirm the structure. For instance, the loss of a methoxy group (•OCH₃, 31 Da) would be expected, leading to a fragment ion at m/z 131.

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified product in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • GC Conditions:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the retention time of the main peak in the total ion chromatogram (TIC).

    • Analyze the mass spectrum corresponding to this peak.

    • Look for the molecular ion peak [M]⁺˙ at m/z = 162.

    • Analyze the fragmentation pattern for characteristic losses (e.g., -OCH₃, -COOCH₃).

G sample 1. Sample Injection gc 2. GC Separation (Based on Volatility) sample->gc ion 3. Ionization (EI) [M] -> [M]+• gc->ion ms 4. Mass Analyzer (Quadrupole) Separates ions by m/z ion->ms detect 5. Detector ms->detect spectrum 6. Mass Spectrum Plot of Intensity vs. m/z detect->spectrum

Caption: Workflow for GC-MS based molecular weight determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular weight, NMR spectroscopy validates the specific arrangement of atoms. The predicted ¹H NMR spectrum would show distinct signals for the different proton environments, and their integrations would correspond to the number of protons in each environment.

  • Ester Methyl Protons (-COOCH₃): A singlet around 3.7 ppm.

  • Acetal Methoxy Protons (-C(OCH₃)₂): A singlet around 3.3 ppm (integrating to 6H).

  • C2-Proton (-CH(CH₃)-): A multiplet (quartet or more complex) due to coupling with the adjacent methyl and methine protons.

  • C2-Methyl Protons (-CH(CH₃)-): A doublet around 1.1 ppm.

  • C3-Proton (-CH(OCH₃)₂): A doublet coupled to the C2-proton.

¹³C NMR would further confirm the carbon skeleton, showing 7 distinct carbon signals, including the characteristic ester carbonyl (~170 ppm) and acetal carbon (~100 ppm).

Applications in Research and Development

Given its structure, this compound serves as a valuable chiral or prochiral building block in organic synthesis. The acetal acts as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group for further elaboration. This makes it a useful intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and fine chemicals. Its structural relative, Methyl 3,3-dimethoxypropionate, is noted for its role as a pharmaceutical intermediate, suggesting similar potential for this compound.[4][5]

Safety and Handling

As with most organic esters and solvents, appropriate safety precautions are necessary. The compound should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry place away from ignition sources. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Methyl 3,3-dimethoxypropionate in Pharma Synthesis. [Link]

  • LookChem. Exploring Methyl 3,3-Dimethoxypropionate: Properties and Applications. [Link]

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Spectroscopic Profile of Methyl 3,3-dimethoxy-2-methylpropanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for Methyl 3,3-dimethoxy-2-methylpropanoate (CAS No. 76526-43-7), a compound of interest in synthetic organic chemistry. Due to the limited availability of public experimental spectra, this document leverages advanced predictive methodologies to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this compound.

Molecular Structure and Overview

This compound possesses a molecular formula of C₇H₁₄O₄ and a molecular weight of 162.18 g/mol . Its structure features a methyl ester and an acetal functional group, which dictate its characteristic spectroscopic properties. Understanding these properties is crucial for its identification and for monitoring its transformations in chemical reactions.

Caption: A generalized workflow for acquiring NMR spectra.

A standard protocol for acquiring high-quality NMR spectra involves dissolving the sample in a deuterated solvent to avoid interference from solvent protons. [1]The magnetic field is then homogenized through a process called shimming to ensure sharp spectral lines. [2]For ¹H NMR, a sufficient relaxation delay between scans is crucial for accurate integration. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. [3]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2950-2850Medium-StrongC-H stretch (alkane)
1740StrongC=O stretch (ester)
1250-1050StrongC-O stretch (ester and acetal)
Interpretation of IR Spectrum

The IR spectrum of this compound is expected to be dominated by a strong absorption band around 1740 cm⁻¹ due to the stretching vibration of the ester carbonyl group. [4]A series of strong bands in the region of 1250-1050 cm⁻¹ will correspond to the C-O stretching vibrations of the ester and the acetal functionalities. The presence of aliphatic C-H bonds will be indicated by medium to strong absorption bands in the 2950-2850 cm⁻¹ region.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample. [5]

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue. [5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. [6]

Predicted Mass Spectrum (Electron Ionization)
m/zProposed Fragment
162[M]⁺ (Molecular Ion)
131[M - OCH₃]⁺
103[M - COOCH₃]⁺
75[CH(OCH₃)₂]⁺ (Base Peak)
59[COOCH₃]⁺
Interpretation of Mass Spectrum

The molecular ion peak, [M]⁺, is expected at an m/z of 162, corresponding to the molecular weight of the compound. Due to the presence of the acetal and ester groups, significant fragmentation is anticipated. The loss of a methoxy group (-OCH₃) from the molecular ion would result in a fragment at m/z 131. Cleavage of the ester group as a carbomethoxy radical (•COOCH₃) would lead to a fragment at m/z 103. A very prominent peak, likely the base peak, is expected at m/z 75, corresponding to the stable [CH(OCH₃)₂]⁺ cation formed by cleavage alpha to the ester carbonyl group. Another significant fragment at m/z 59 would correspond to the [COOCH₃]⁺ ion.

Key Fragmentation Pathways

MS_Fragmentation M [M]⁺˙ m/z = 162 F131 [M - OCH₃]⁺ m/z = 131 M->F131 - •OCH₃ F103 [M - COOCH₃]⁺ m/z = 103 M->F103 - •COOCH₃ F75 [CH(OCH₃)₂]⁺ m/z = 75 F103->F75 - C₂H₄

Caption: Proposed major fragmentation pathways for this compound under EI-MS.

Experimental Protocol for EI-MS Data Acquisition
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. [6]For GC-MS, the sample is first vaporized and separated from any impurities on a GC column.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of 70 eV electrons.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the structural verification of this compound in a research setting. The included experimental protocols provide a framework for obtaining high-quality spectral data. It is the author's expert opinion that the combination of these spectroscopic techniques provides an unambiguous characterization of the molecule's structure.

References

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Navigating the Uncharted: A Technical Guide to the Safety and Handling of Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Data Deficit

Methyl 3,3-dimethoxy-2-methylpropanoate (CAS No. 76526-43-7) is a valuable intermediate in various fields of chemical synthesis, including the pharmaceutical and agrochemical industries. Its utility in the creation of complex molecules underscores the importance of a thorough understanding of its safety and handling characteristics.

Therefore, this guide has been constructed with a dual approach. Firstly, it presents all available information specific to this compound. Secondly, to provide a more comprehensive safety framework, this guide draws upon data from its close structural analog, Methyl 3,3-dimethoxypropanoate (CAS No. 7424-91-1), for which more extensive safety information is available. This approach is intended to provide a robust, albeit provisional, safety protocol. All recommendations derived from the analog should be treated as cautionary and indicative, pending the availability of specific data for the target compound.

Section 1: Physicochemical Properties of this compound

A clear understanding of a compound's physical and chemical properties is the foundation of safe handling. The table below summarizes the known physicochemical data for this compound.

PropertyValueSource
CAS Number 76526-43-7Multiple Sources
Molecular Formula C₇H₁₄O₄Multiple Sources
Molecular Weight 162.18 g/mol Multiple Sources
Appearance Pale-yellow to Yellow-brown Liquid[1]
Boiling Point 192.7°C at 760 mmHgLookChem
Density 1.007 g/cm³LookChem
Flash Point 72.1°CLookChem
Storage Temperature Room temperature[1]

Section 2: Hazard Identification and GHS Classification

Known GHS Classification for this compound

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The available classification for this compound is limited but indicates a potential health hazard.

  • Pictogram:

  • Signal Word: Warning [1]

  • Hazard Statement: H302: Harmful if swallowed.[1]

  • Precautionary Statements: P264, P270, P301+P312, P330[1]

GHS Classification of the Structural Analog: Methyl 3,3-dimethoxypropanoate (CAS 7424-91-1)

To build a more comprehensive risk profile, the GHS classification for the structural analog, Methyl 3,3-dimethoxypropanoate, is provided below. It is reasonable to infer that this compound may exhibit similar, though not identical, hazards.

  • Pictograms:

  • Signal Word: Warning [2][3]

  • Hazard Statements:

    • H227: Combustible liquid.[2]

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

The following diagram illustrates the interconnectedness of these potential hazards.

GHS_Hazards cluster_physical Physical Hazards cluster_health Health Hazards H227 H227: Combustible liquid H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation H315->H319 Related Irritant Effects H319->H335 Potential for Systemic Effects H302 H302: Harmful if swallowed (Specific to target compound)

Caption: GHS Hazard Relationships for Methyl 3,3-dimethoxypropanoate and its analog.

Section 3: Safe Handling and Storage

Based on the available data and general best practices for handling laboratory chemicals, the following procedures are recommended.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area.[5][6] For procedures with a risk of aerosolization, a chemical fume hood is mandatory.

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5][6] Use non-sparking tools and explosion-proof equipment where necessary.

  • Personal Contact: Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe vapors or mists.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage
  • Container: Store in a tightly closed container in a dry and cool place.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.

  • Storage Area: The storage area should be well-ventilated.

Section 4: Personal Protective Equipment (PPE)

Given the irritant nature of the structural analog, a comprehensive PPE strategy is essential to minimize exposure.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Chemical Safety GogglesTightly fitting safety goggles are required to prevent eye contact.
Hand Chemical-Resistant GlovesImpervious gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before each use.
Body Laboratory CoatA standard laboratory coat is the minimum requirement. For larger quantities or increased risk of splashing, consider a chemically resistant apron.
Respiratory Respirator (if necessary)If ventilation is inadequate or if irritation is experienced, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical. The following guidelines are based on the known hazards of the structural analog.

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6] If you feel unwell, seek medical attention.

  • Skin Contact: If on skin, wash with plenty of water.[6] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: If swallowed, rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The compound is a combustible liquid. Vapors may form explosive mixtures with air.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Classification: This material may be classified as a hazardous waste.

  • Disposal Method: Dispose of contents/container to an approved waste disposal plant. Do not allow the chemical to enter drains or waterways.

Section 7: Toxicological and Ecological Information

Toxicological Information

Specific toxicological data for this compound, such as LD50 and LC50 values, are not available. The primary known toxicological effect is "harmful if swallowed" (H302). Based on the structural analog, it may also cause skin, eye, and respiratory irritation. The health hazards of this product have not been fully investigated.

Ecological Information

There is no specific data available on the environmental fate and ecotoxicity of this compound. To prevent environmental contamination, avoid release into soil, water, and the atmosphere.

Experimental Protocol: A General Workflow for Handling

The following protocol outlines a general workflow for the safe handling of a liquid reagent like this compound in a laboratory setting.

Objective: To safely dispense and use this compound in a chemical reaction.

Materials:

  • This compound

  • Appropriate reaction vessel and reagents

  • Calibrated pipette or syringe

  • Waste container

Personal Protective Equipment (PPE):

  • Safety goggles

  • Nitrile gloves

  • Laboratory coat

Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible.

    • Set up all necessary equipment within a certified chemical fume hood.

  • Dispensing:

    • Carefully open the container of this compound.

    • Using a calibrated pipette or syringe, slowly draw up the required volume.

    • Dispense the liquid into the reaction vessel, avoiding splashing.

  • Reaction:

    • Securely close the container of the stock solution.

    • Proceed with the chemical reaction as per the established protocol.

  • Waste Disposal:

    • Dispose of any used pipette tips or syringes in the designated chemical waste container.

    • Clean any minor spills immediately with an appropriate absorbent material.

  • Post-Procedure:

    • Clean the work area thoroughly.

    • Remove PPE in the correct order to avoid contamination.

    • Wash hands thoroughly with soap and water.

experimental_workflow start Start: Prepare Workspace ppe Don Appropriate PPE start->ppe dispense Dispense Compound in Fume Hood ppe->dispense react Perform Reaction dispense->react waste Dispose of Waste react->waste cleanup Clean Work Area waste->cleanup end End: Remove PPE & Wash Hands cleanup->end

Caption: A generalized experimental workflow for handling liquid chemical reagents.

References

  • PubChem. Methyl 3,3-dimethoxypropionate. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 76526-43-7,methyl 3,3-dimethoxy-2-methylpropionate. [Link]

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An In-depth Technical Guide to the Storage of Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the optimal storage conditions for Methyl 3,3-dimethoxy-2-methylpropanoate (CAS No. 76526-43-7), a key intermediate in various synthetic pathways. Adherence to these guidelines is critical for maintaining the compound's purity, stability, and ensuring the safety of laboratory personnel. This document synthesizes information from safety data sheets, chemical supplier recommendations, and fundamental principles of organic chemistry to provide a holistic and scientifically-grounded approach to its storage.

Introduction to this compound

This compound is an organic compound featuring both an ester and an acetal functional group. Its utility in research and development, particularly in the synthesis of complex molecules, necessitates a thorough understanding of its chemical properties to ensure its long-term stability. The presence of the acetal and ester moieties dictates its reactivity and, consequently, its storage requirements. While generally stable under normal conditions, its integrity can be compromised by improper storage, leading to degradation and the potential for hazardous situations.

Core Storage Recommendations

The primary objective when storing this compound is to prevent its degradation through hydrolysis and to mitigate safety risks associated with its flammability. The following conditions are recommended, with a detailed explanation of the underlying scientific principles in the subsequent sections.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes potential for slow degradation and reduces vapor pressure. A conservative approach given conflicting supplier data.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidative degradation, respectively.
Container Tightly sealed, compatible material (e.g., glass)Prevents contamination and leakage. Glass is generally inert to this compound.
Light Store in a dark placeWhile no specific photosensitivity data is available, storing in the dark is a general best practice to prevent potential light-induced degradation.
Ventilation Store in a well-ventilated areaEnsures that any potential vapors do not accumulate, reducing inhalation and fire hazards.

Scientific Rationale for Storage Conditions

Temperature Considerations: A Conservative Approach

There is a notable variance in storage temperature recommendations from different commercial suppliers, ranging from "room temperature" to "2-8°C"[1]. For its close analog, Methyl 3,3-dimethoxypropionate, recommendations also include "keep cool" and "<15°C". This discrepancy may arise from differences in purity, stabilizers used, or the intended duration of storage.

Given this variability, a conservative approach is warranted. Storage at 2-8°C in a refrigerator is the most prudent recommendation. This temperature range effectively slows down potential degradation pathways without the risk of freezing. Lower temperatures reduce the vapor pressure of the liquid, minimizing the concentration of flammable vapors in the container's headspace.

The Critical Role of Inert Atmosphere: Preventing Hydrolysis

This compound possesses an acetal functional group, which is susceptible to hydrolysis under acidic conditions. While stable in neutral to strongly basic environments, the presence of even trace amounts of acid, potentially from atmospheric carbon dioxide dissolving in residual moisture, can catalyze its decomposition back to the corresponding aldehyde, methanol, and the methyl ester of 2-methyl-3-oxopropanoic acid.

dot

Caption: Hydrolysis pathway of the acetal group.

Storing the compound under an inert atmosphere, such as argon or nitrogen, displaces air and, more importantly, atmospheric moisture. This practice is a critical self-validating system; by excluding water, a key reactant in the primary degradation pathway is eliminated, thus ensuring the compound's stability.

Incompatible Materials and Segregation

A crucial aspect of safe storage is the segregation from incompatible materials. The Safety Data Sheet for the closely related Methyl 3,3-dimethoxypropionate explicitly lists strong oxidizing agents as incompatible[2]. Oxidizing agents can react exothermically with organic compounds, potentially leading to a fire or explosion.

Therefore, this compound should be stored separately from chemicals such as:

  • Nitric acid and other oxidizing acids

  • Peroxides

  • Permanganates

  • Chromates

It is also a general best practice to segregate it from strong acids and bases to prevent any potential reactions[3].

dot

Caption: Chemical segregation for safe storage.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are intrinsically linked to storage, as the integrity of the compound is maintained from the moment it is received until it is consumed.

Experimental Protocol: Aliquoting for Long-Term Storage

To minimize repeated exposure of the bulk material to the atmosphere, it is advisable to aliquot the compound into smaller, single-use, or short-term use vials upon receipt.

Step-by-Step Methodology:

  • Preparation: Ensure a clean, dry, and inert environment, preferably a glove box or a fume hood purged with an inert gas.

  • Inerting: Purge the primary container and the new, smaller vials with argon or nitrogen.

  • Transfer: Using a clean, dry syringe or pipette, transfer the desired amount of this compound to the smaller vials.

  • Sealing: Tightly seal the vials with appropriate caps (e.g., PTFE-lined).

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and any relevant safety information.

  • Storage: Place the aliquoted vials in the recommended 2-8°C storage.

Personal Protective Equipment

When handling this compound, the following PPE should be worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Ensure that an eyewash station and a safety shower are readily accessible[2].

Summary and Conclusion

The safe and effective storage of this compound is paramount for maintaining its chemical integrity and ensuring a safe laboratory environment. The key to its stability lies in protecting the acetal functional group from acid-catalyzed hydrolysis and mitigating the risks associated with its combustible nature. By adopting a conservative storage temperature of 2-8°C , utilizing an inert atmosphere , and ensuring segregation from incompatible materials , researchers can be confident in the quality and reliability of this important synthetic intermediate.

References

  • Pharmaffiliates. (n.d.). Methyl 3,3-dimethoxypropanoate. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). Acetals as Protecting Groups. Retrieved from [Link]

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The Emergence of a Versatile Building Block: A Technical Guide to Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery, synthesis, and multifaceted applications of Methyl 3,3-dimethoxy-2-methylpropanoate (MDMP), a seemingly unassuming acetal-ester that has proven to be a valuable synthon in the realms of pharmaceutical and agrochemical development. We will explore the foundational synthesis that brought this molecule to the forefront and examine its modern applications, providing a comprehensive resource for researchers, scientists, and drug development professionals.

A Historical Perspective: The Genesis of a Synthon

The first detailed and versatile synthesis of this compound was reported in 1987 by R.D. Walkup and N.U. Obeyesekere.[1] Their work, focused on creating synthons for polyketide natural products, laid the groundwork for the accessibility of this and related compounds. The elegance of their approach lies in the transformation of a readily available starting material, methyl methacrylate, into a more complex and functionalized building block.

The core of their reported synthesis involves a two-step process: the bromination of methyl methacrylate to yield methyl 2,3-dibromo-2-methylpropanoate, followed by a reaction with excess sodium methoxide. This second step is a crucial cascade of elimination and nucleophilic addition reactions that ultimately forms the desired dimethoxy acetal. This innovative method provided a practical route to a previously less accessible class of compounds and opened the door to their use in more complex synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a clear, colorless liquid with a characteristically fruity and slightly floral odor.[2] It is known for its relatively low toxicity and good stability, which makes it a desirable component in various chemical processes.[2]

PropertyValueSource
Molecular FormulaC₇H₁₄O₄[2]
Molecular Weight162.18 g/mol N/A
CAS Number76526-43-7[2]
AppearanceClear, colorless liquid[2]
OdorFruity, slightly floral[2]

Synthetic Methodologies: From Discovery to Modern Application

The synthesis of this compound has been refined over the years, but the fundamental approach remains rooted in the initial work of Walkup and Obeyesekere. Below, we detail both the foundational synthetic protocol and a more recent, scaled-up procedure, highlighting the enduring relevance of this synthetic route.

Foundational Synthesis by Walkup and Obeyesekere (1987)

This protocol represents the first versatile and well-documented synthesis of the title compound.[1]

Experimental Protocol:

  • Bromination of Methyl Methacrylate: Methyl methacrylate is reacted with bromine in an appropriate solvent, such as carbon tetrachloride, to yield methyl 2,3-dibromo-2-methylpropanoate.

  • Acetal Formation: The resulting dibromoester is then treated with an excess of sodium methoxide in methanol. This initiates a series of elimination and addition reactions to form this compound.

  • Workup and Purification: The reaction mixture is worked up to remove salts and excess reagents, followed by purification, typically via distillation, to yield the pure product.

G cluster_0 Foundational Synthesis (Walkup & Obeyesekere, 1987) Methyl Methacrylate Methyl Methacrylate Methyl 2,3-dibromo-2-methylpropanoate Methyl 2,3-dibromo-2-methylpropanoate Methyl Methacrylate->Methyl 2,3-dibromo-2-methylpropanoate  Br₂, CCl₄ This compound This compound Methyl 2,3-dibromo-2-methylpropanoate->this compound  excess NaOMe, MeOH

Caption: Foundational synthetic pathway to MDMP.

Modern, Scaled-Up Synthesis for Pharmaceutical Applications (2018)

A 2018 paper on the discovery of the PDE2A inhibitor TAK-915 provides a detailed protocol for a larger-scale synthesis of this compound, underscoring its importance as a key intermediate in modern drug discovery.

Experimental Protocol:

  • A suspension of sodium methoxide (28% in methanol, 226 g, 1.17 mol) in methanol (234 mL) is heated to 70 °C.

  • A solution of methyl 2,3-dibromo-2-methylpropanoate (152 g, 584 mmol) in methanol (20 mL) is added rapidly to the heated sodium methoxide suspension.

  • The reaction mixture is stirred at 70 °C for 3 hours.

  • After cooling to room temperature, the mixture is filtered and the solid is washed with methanol.

  • The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to afford pure this compound.

G cluster_1 Modern Scaled-Up Synthesis Workflow start Start step1 Heat NaOMe in MeOH to 70 °C start->step1 step2 Add Methyl 2,3-dibromo-2-methylpropanoate step1->step2 step3 Stir at 70 °C for 3h step2->step3 step4 Cool, Filter, and Wash step3->step4 step5 Workup and Extraction step4->step5 step6 Purification by Distillation step5->step6 end End step6->end

Caption: Workflow for modern MDMP synthesis.

Applications in Industry: A Versatile Intermediate

The utility of this compound stems from its dual functionality: the ester can be hydrolyzed or reduced, and the acetal can be deprotected to reveal a reactive aldehyde. This makes it a valuable building block in various sectors.

Pharmaceutical Synthesis

As demonstrated by the 2018 study, this compound is a key intermediate in the synthesis of complex pharmaceutical compounds. Its versatile reactivity allows for the introduction of specific functionalities and the extension of carbon chains, which is crucial in the construction of intricate molecular architectures required for biologically active molecules.[2]

Agrochemical Industry
Other Industrial Uses

Beyond its role as a synthetic intermediate, this compound is also utilized in the flavor and fragrance industry due to its pleasant fruity and floral scent.[2] Furthermore, its properties as a stable and low-toxicity solvent make it suitable for use in various coating formulations and other solvent-based applications.[2]

Conclusion

From its initial, elegant synthesis in 1987 to its current role as a key intermediate in the development of modern pharmaceuticals, this compound has proven to be a molecule of significant utility. Its straightforward synthesis from inexpensive starting materials, combined with its versatile reactivity, ensures its continued importance as a valuable building block for chemists in both academic and industrial settings. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for those looking to leverage the unique properties of this important synthon.

References

  • Mikami, S., et al. (2018). Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors. Core. [Link]

  • LookChem. (n.d.). Cas 76526-43-7,methyl 3,3-dimethoxy-2-methylpropionate. Retrieved from [Link]

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Methyl 3,3-dimethoxy-2-methylpropanoate: A Specialized Building Block for Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly within the demanding sphere of pharmaceutical development, the strategic use of multifunctional building blocks is paramount. These synthons, which carry latent functionalities and offer precise control over reactivity, are the linchpins of efficient and elegant synthetic routes. Methyl 3,3-dimethoxy-2-methylpropanoate (CAS 76526-43-7) emerges as a specialized, yet highly potent, building block for the construction of complex molecular frameworks.

Structurally, it is the α-methylated analog of the more widely documented Methyl 3,3-dimethoxypropionate (CAS 7424-91-1), a versatile intermediate in its own right.[1][2] The core value of both molecules lies in the dimethyl acetal moiety, which serves as a stable protecting group for a reactive β-aldehyde. This feature allows chemists to perform extensive chemical modifications on the ester portion of the molecule without premature reaction of the aldehyde. The introduction of a methyl group at the C-2 position in this compound adds a crucial layer of complexity and utility: it creates a stereogenic center. This opens the door for asymmetric syntheses and the introduction of chirality, a fundamental consideration in the design of modern therapeutics.

This guide provides a comprehensive technical overview of this compound. By examining its physicochemical properties, plausible synthetic routes, core reactivity, and drawing informed parallels from its well-studied analog, we will illuminate its potential as a high-value intermediate for researchers, medicinal chemists, and process development scientists.

Part 1: Physicochemical and Spectroscopic Profile

The utility of a chemical building block is fundamentally dictated by its structure and physical properties. Understanding these characteristics is the first step in harnessing its synthetic potential.

Core Structural Features

This compound possesses three key functional regions that define its reactivity:

  • The Dimethyl Acetal: This group serves as a robust protecting group for a β-aldehyde. It is stable to a wide range of reaction conditions, including basic, organometallic, and reducing environments, yet can be cleanly cleaved under acidic conditions to unmask the aldehyde.

  • The Methyl Ester: An electrophilic site amenable to a variety of transformations such as hydrolysis, amidation, reduction, or reaction with carbon nucleophiles.

  • The α-Methyl Group: This group creates a chiral center and influences the reactivity of the adjacent α-proton. Its presence is critical for applications requiring specific stereochemical outcomes.

Properties and Identifiers

The following table summarizes key identifiers and properties for this compound and its parent analog for comparative purposes.

PropertyThis compoundMethyl 3,3-dimethoxypropionate
CAS Number 76526-43-77424-91-1[3]
Molecular Formula C₇H₁₄O₄C₆H₁₂O₄[3]
Molecular Weight 162.18 g/mol [4]148.16 g/mol [3]
IUPAC Name This compoundmethyl 3,3-dimethoxypropanoate[3]
Physical Form Pale-yellow to Yellow-brown LiquidColorless Liquid[5][6]
Boiling Point Not available[7]178.8 °C @ 760 mmHg[6]
Storage Temp. Room temperatureRoom Temperature (<15°C recommended)
Spectroscopic Signature

While comprehensive peer-reviewed spectral data for this compound is not widely published, suppliers often provide spectra upon request.[8] Based on its structure, the expected spectroscopic characteristics would include:

  • ¹H NMR: Distinct signals for the two methoxy groups of the acetal, a singlet for the ester methyl group, a singlet for the α-methyl group, and multiplets for the C2 and C3 protons.

  • ¹³C NMR: Resonances for the ester carbonyl carbon, the acetal carbon (C3), and the four distinct methyl carbons.

  • IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the ester group (typically ~1740 cm⁻¹), and C-O stretching bands for the ester and acetal functionalities.[3]

Part 2: Synthesis and Manufacturing

An accessible and scalable synthetic route is crucial for the adoption of any building block in research and development. While specific manufacturing processes for this compound are proprietary, a chemically sound pathway can be proposed based on established organic transformations.

Proposed Synthesis: α-Methylation of a Precursor

A logical approach to synthesize the target molecule is through the α-methylation of its parent analog, Methyl 3,3-dimethoxypropionate. This involves the formation of an enolate followed by quenching with an electrophilic methyl source.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a hypothetical protocol based on established chemical principles. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

  • Enolate Formation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), slowly add a stoichiometric equivalent of n-butyllithium. Allow the solution to stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Substrate Addition: Slowly add a solution of Methyl 3,3-dimethoxypropionate (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. The causality here is critical: LDA is a strong, non-nucleophilic base that selectively deprotonates the α-carbon without attacking the ester carbonyl.

  • Electrophilic Quench: Add methyl iodide (1.1 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under vacuum or by column chromatography on silica gel to yield the pure this compound.

Synthesis of the Precursor: Methyl 3,3-dimethoxypropionate

The starting material for the proposed synthesis is itself a valuable intermediate. A documented lab-scale synthesis involves the reaction of diketene with methanol and trimethyl orthoformate.[9]

Protocol: Synthesis of Methyl 3,3-dimethoxypropionate[9]

  • Dissolve diketene (20.00 g) in methanol (50 mL).

  • Add anhydrous sodium carbonate (50.49 g) at room temperature.

  • Slowly add trimethyl orthoformate (75.64 g).

  • Stir the reaction mixture at 25°C for 60 minutes.

  • After the reaction is complete, filter to remove the solid sodium carbonate.

  • Concentrate the filtrate under reduced pressure (-0.095 MPa, 65°C) to obtain the product as a colorless oily liquid.

Synthetic Pathways Overview

The relationship between the precursor and the target compound is illustrated below.

Synthesis diketene Diketene precursor Methyl 3,3-dimethoxypropionate (CAS 7424-91-1) diketene->precursor Na₂CO₃ [12] methanol Methanol methanol->precursor Na₂CO₃ [12] tmof Trimethyl Orthoformate tmof->precursor Na₂CO₃ [12] lda 1. LDA, THF, -78°C precursor->lda mei 2. Methyl Iodide lda->mei target This compound (CAS 76526-43-7) mei->target

Caption: Synthetic routes to the target compound and its precursor.

Part 3: Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. Strategic manipulation of these sites allows for its incorporation into complex molecules.

Key Reactions
  • Acetal Deprotection: The primary role of the acetal is to mask a β-aldehyde. Treatment with aqueous acid (e.g., HCl, H₂SO₄, or an acidic resin) hydrolyzes the acetal to reveal the aldehyde, which can then participate in a vast array of subsequent reactions (e.g., Wittig reactions, reductive aminations, aldol condensations).

  • Ester Reduction: The methyl ester can be selectively reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation yields 3,3-dimethoxy-2-methylpropane-1-ol, another versatile chiral building block.

  • Ester Hydrolysis/Amidation: Standard saponification with a base like NaOH followed by acidic workup will yield the corresponding carboxylic acid. Alternatively, direct amidation can form various amides, which are common motifs in pharmaceuticals.

Reactivity Map

The diagram below illustrates the primary transformations of the target molecule.

Reactivity start Methyl 3,3-dimethoxy- 2-methylpropanoate aldehyde Methyl 3-formyl- 2-methylpropanoate start->aldehyde H₃O⁺ alcohol 3,3-dimethoxy- 2-methylpropane-1-ol start->alcohol LiAlH₄ acid 3,3-dimethoxy- 2-methylpropanoic acid start->acid 1. NaOH 2. H₃O⁺

Caption: Key transformations of this compound.

Part 4: Applications in Advanced Organic Synthesis and Drug Development

By leveraging the reactivity profile described above, this compound can serve as a key starting material in the synthesis of high-value compounds, especially in drug discovery. Its applications can be inferred from the established uses of its parent analog, with the added benefit of introducing a chiral center.

Precursor for Heterocyclic Scaffolds

The unmethylated analog, Methyl 3,3-dimethoxypropionate, is used as a reactant in the preparation of tetrahydro-β-carboline derivatives, which have been investigated as potential antitumor agents.[2][10] The key step in such syntheses is often a Pictet-Spengler reaction between a tryptamine derivative and an aldehyde. By unmasking the aldehyde of this compound, a similar cyclization can be achieved, leading to a tetrahydro-β-carboline scaffold with a stereocenter at the C-1 position, offering a route to enantiomerically enriched drug candidates.

Case Study: Hypothetical Synthesis Workflow

To illustrate its utility, consider a hypothetical synthesis of a substituted piperidine, a common core in many pharmaceuticals.

Workflow: Synthesis of a Chiral Piperidine Derivative

  • Reduction: Reduce the ester of this compound with LiAlH₄ to form the chiral alcohol, 3,3-dimethoxy-2-methylpropane-1-ol.

  • Functional Group Interconversion: Convert the primary alcohol to a leaving group, for instance, by tosylation (TsCl, pyridine).

  • Nucleophilic Substitution: Displace the tosylate with sodium azide (NaN₃) to introduce a nitrogen functionality.

  • Acetal Deprotection: Treat the resulting azide with aqueous acid to hydrolyze the acetal, revealing the β-azido aldehyde.

  • Reductive Cyclization: Subject the azido-aldehyde to catalytic hydrogenation (H₂, Pd/C). This single step simultaneously reduces the azide to a primary amine and the aldehyde to an alcohol, which then cyclizes via an intramolecular reductive amination to form the desired substituted piperidine. The stereochemistry at the α-methyl position directs the conformation of the final ring system.

Workflow Visualization

Workflow A Methyl 3,3-dimethoxy- 2-methylpropanoate B Chiral Alcohol A->B LiAlH₄ C Tosylate Intermediate B->C TsCl D Azide Intermediate C->D NaN₃ E β-Azido Aldehyde D->E H₃O⁺ F Substituted Piperidine (Target Scaffold) E->F H₂, Pd/C

Caption: Hypothetical workflow for synthesizing a chiral piperidine.

Part 5: Safety, Handling, and Storage

Safe handling of all laboratory chemicals is non-negotiable. The information below is a summary of publicly available safety data. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling.

Hazard InformationThis compoundMethyl 3,3-dimethoxypropionate
GHS Pictogram Exclamation MarkExclamation Mark, Flame[3][11]
Signal Word WarningWarning[3][11]
Hazard Statements H302: Harmful if swallowedH227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][11]
Handling and Storage Recommendations
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Keep cool and away from heat, sparks, open flames, and other ignition sources.[11]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound represents a valuable tool in the arsenal of the modern synthetic chemist. While less common than its parent analog, its true potential lies in the strategic introduction of an α-methyl group, creating a chiral center that can be carried through complex synthetic sequences. Its masked β-aldehyde functionality provides the stability needed for multi-step transformations, while the ester handle offers a gateway to a diverse range of chemical modifications. For drug development professionals and researchers focused on creating novel, stereochemically defined molecules, this building block offers an elegant solution for introducing complexity and chirality early in a synthetic route, ultimately accelerating the path to new chemical entities. Further exploration of its reactivity and application in the synthesis of biologically active targets is a promising area for future research.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81924, Methyl 3,3-dimethoxypropionate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Methyl 3,3-dimethoxypropionate in Pharma Synthesis. Retrieved from [Link]

  • LookChem. (2025). Methyl 3,3-Dimethoxypropionate: A Key Building Block for Advanced Chemical Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 3,3-dimethoxypropanoate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H14O4). Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

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Methodological & Application

Application Note & Detailed Protocol: A Three-Step Synthesis of Methyl 3,3-dimethoxy-2-methylpropanoate from Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 3,3-dimethoxy-2-methylpropanoate, a valuable acetal-protected building block, commencing from the readily available industrial monomer, methyl methacrylate. Direct oxidative functionalization of methyl methacrylate to achieve the target structure is synthetically challenging, often leading to undesired products such as methyl pyruvate through cleavage or Markovnikov addition.[1][2] This guide, therefore, details a robust and logical three-step synthetic sequence that offers high selectivity and control. The pathway involves an initial anti-Markovnikov hydroboration-oxidation to install a primary alcohol, followed by its mild oxidation to the corresponding aldehyde, and culminating in an acid-catalyzed acetalization. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing not only a step-by-step procedure but also the underlying mechanistic rationale for each transformation.

Strategic Overview and Mechanistic Rationale

The conversion of methyl methacrylate to this compound requires the net addition of a hydrogen atom to the α-carbon and a dimethoxymethyl group [-CH(OCH₃)₂] to the β-carbon of the original double bond. A direct, single-step transformation is not readily achievable through standard methods.

  • Challenges with Direct Oxidation: Methods like Wacker-type oxidations on α,β-unsaturated esters typically yield β-keto esters or, in the case of methyl methacrylate, would favor oxidation at the 2-position, leading to methyl pyruvate.[1][2]

  • Unsuitability of Ozonolysis: Oxidative cleavage of the double bond via ozonolysis would sever the carbon backbone, yielding formaldehyde and methyl pyruvate, which is not the required aldehyde intermediate.[3][4]

Therefore, a more strategic, multi-step approach is necessary. The chosen pathway circumvents these issues by controlling the regiochemistry of oxygen incorporation and managing the oxidation state at each step.

The Proposed Three-Step Synthetic Pathway:

  • Step I: Hydroboration-Oxidation: This reaction sequence is a cornerstone of modern organic synthesis for the anti-Markovnikov hydration of alkenes. Borane (BH₃), typically as a complex with THF, adds across the double bond, with the boron atom selectively attaching to the less sterically hindered terminal carbon (C3). Subsequent oxidative workup with hydrogen peroxide and a base replaces the boron with a hydroxyl group, yielding the primary alcohol, methyl 3-hydroxy-2-methylpropanoate .

  • Step II: Mild Oxidation of the Primary Alcohol: The primary alcohol is then oxidized to the crucial aldehyde intermediate, methyl 2-methyl-3-oxopropanoate . To prevent over-oxidation to the carboxylic acid, a mild and selective oxidizing agent is required. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation are ideal for this transformation, offering high yields under gentle conditions.

  • Step III: Acetalization: The final step involves the protection of the aldehyde as a dimethyl acetal. This is an acid-catalyzed equilibrium reaction with methanol. To drive the reaction to completion, water, a byproduct of the reaction, must be removed. Using trimethyl orthoformate (TMOF) is highly effective as it serves as both a methanol source and a dehydrating agent, reacting irreversibly with water to form methanol and methyl formate.[5][6]

The overall workflow is depicted below.

G cluster_0 Workflow Overview A Methyl Methacrylate (Starting Material) B Methyl 3-hydroxy-2-methylpropanoate A->B Step I: Hydroboration-Oxidation C Methyl 2-methyl-3-oxopropanoate B->C Step II: Mild Oxidation (e.g., DMP) D This compound (Final Product) C->D Step III: Acetalization (MeOH, TMOF)

Caption: High-level workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are to be handled with care, following their respective Safety Data Sheet (SDS) guidelines.

Protocol 2.1: Synthesis of Methyl 3-hydroxy-2-methylpropanoate (Step I)

Principle: Anti-Markovnikov hydroboration of the alkene followed by oxidative workup to yield a primary alcohol.

Materials & Reagents:

  • Methyl methacrylate (MMA), anhydrous

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Two-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Set up a 250 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, under a nitrogen atmosphere.

  • Charge the flask with methyl methacrylate (e.g., 10.0 g, 100 mmol) and anhydrous THF (50 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add the 1.0 M solution of BH₃·THF (110 mL, 110 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Cool the mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of water (10 mL).

  • Add the 3 M NaOH solution (40 mL, 120 mmol) dropwise, maintaining the temperature below 15 °C.

  • Very carefully, add the 30% H₂O₂ solution (40 mL) dropwise. This step is exothermic; ensure efficient cooling to keep the temperature below 20 °C.

  • After the addition, stir the mixture at room temperature for 2 hours.

  • Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield methyl 3-hydroxy-2-methylpropanoate as a colorless oil.

Protocol 2.2: Synthesis of Methyl 2-methyl-3-oxopropanoate (Step II)

Principle: Selective oxidation of the primary alcohol to an aldehyde using Dess-Martin periodinane (DMP).

Materials & Reagents:

  • Methyl 3-hydroxy-2-methylpropanoate (from Step I)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 3-hydroxy-2-methylpropanoate (e.g., 11.8 g, 100 mmol) in anhydrous DCM (100 mL).

  • Add Dess-Martin periodinane (46.6 g, 110 mmol) to the solution in one portion. Note: DMP is moisture-sensitive.

  • Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (100 mL).

  • Pour the mixture into a vigorously stirred solution of saturated NaHCO₃ (150 mL) containing sodium thiosulfate (50 g). Stir for 15-20 minutes until the organic layer becomes clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and carefully remove the solvent under reduced pressure (rotary evaporator with a cool water bath to avoid loss of the volatile aldehyde). The crude methyl 2-methyl-3-oxopropanoate is often used directly in the next step without further purification.

Protocol 2.3: Synthesis of this compound (Step III)

Principle: Acid-catalyzed formation of a dimethyl acetal using methanol and trimethyl orthoformate as a water scavenger.

Materials & Reagents:

  • Methyl 2-methyl-3-oxopropanoate (crude product from Step II)

  • Methanol, anhydrous

  • Trimethyl orthoformate (TMOF)[6][7][8]

  • p-Toluenesulfonic acid monohydrate (PTSA) or another suitable acid catalyst[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve the crude methyl 2-methyl-3-oxopropanoate (approx. 100 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask.

  • Add trimethyl orthoformate (16.0 g, 150 mmol).

  • Add a catalytic amount of PTSA (e.g., 190 mg, 1.0 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of the aldehyde by TLC or GC-MS.

  • Once the reaction is complete, quench the catalyst by adding saturated NaHCO₃ solution until the mixture is neutral (check with pH paper).

  • Remove the bulk of the methanol and other volatiles under reduced pressure.

  • Partition the residue between diethyl ether (100 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution. Purify the resulting crude oil by vacuum distillation to obtain the final product, this compound, as a colorless liquid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthetic sequence. Expected yields are based on typical literature values for these classes of reactions.

Compound NameRoleMolar Mass ( g/mol )Starting Amount (mmol)Theoretical Yield (g)Expected Yield (%)
Methyl Methacrylate Starting Material100.12100--
Methyl 3-hydroxy-2-methylpropanoate Intermediate 1118.13-11.8180-90%
Methyl 2-methyl-3-oxopropanoate Intermediate 2116.12-11.6185-95% (crude)
This compound Final Product162.18-16.2285-95%

Visualization of Chemical Transformation

The diagram below illustrates the structural changes throughout the three-step synthesis.

Caption: Reaction scheme for the synthesis.

References

  • G. C. G. (2025). The oxidative polymerization of methyl methacrylate. ResearchGate. Retrieved from [Link]

  • Zhang, R., et al. (2015). Atmospheric Oxidation Mechanism and Kinetic Studies for OH and NO3 Radical-Initiated Reaction of Methyl Methacrylate. MDPI. Retrieved from [Link]

  • Mayo, F. R. (2025). The reaction of methyl methacrylate with oxygen. ResearchGate. Retrieved from [Link]

  • Hunan Haili Chemical Co Ltd. (2013). Preparation method of 3-methyl methoxyacrylate. Google Patents.
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. Retrieved from [Link]

  • Wu, X., et al. (2014). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. Retrieved from [Link]

  • Mushtaq, A., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved from [Link]

  • Lockley, J. E., et al. (2001). Polymerisation of methyl methacrylate initiated by ozonates of Tetramethylethene. Lancaster EPrints. Retrieved from [Link]

  • Al-Mualem, M. (2012). Atmospheric ozonolysis study of methyl acrylate and methyl 3-methyl acrylate. R Discovery. Retrieved from [Link]

  • Hunan Haili Chemical Industry Co Ltd. (2014). Preparation method of methyl 3-methoxyacrylate. Google Patents.
  • Hunan Haili Chemical Industry Co Ltd. (2015). Preparation method of 3-methyl methoxyacrylate. Google Patents.
  • Wikipedia. (n.d.). Trimethyl orthoformate. Wikipedia. Retrieved from [Link]

  • Hunan Chemical Research Institute. (n.d.). Preparation method of methyl 3-methoxyacrylate. Eureka | Patsnap. Retrieved from [Link]

  • Zhang, J., et al. (2008). Theoretical study of the oxidation reactions of methylacrylic acid and methyl methacrylate by triplet O2. PubMed. Retrieved from [Link]

  • Li, G., et al. (2012). Acrylic Acid Oxidation to Synthesize Methyl 3,3-dimethoxypropionate. ResearchGate. Retrieved from [Link]

  • Srivari, C., et al. (2006). Synthetic studies on Ecteinascidin-743: synthesis of building blocks through Sharpless asymmetric dihydroxylation and aza-Michael reactions. ResearchGate. Retrieved from [Link]

  • Cvengroš, J., & Hronec, M. (2025). THE OXIDATIVE DEHYDROGENATION OF METHYL ISOBUTYRATE TO METHYL METHACRYLATE. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2021). Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts. MDPI. Retrieved from [Link]

  • Ikariya, T., & Kayaki, Y. (n.d.). Pd(II)-catalyzed oxidation of methyl acrylate to methyl-3,3-dimethoxypropanoate in scCO2. ResearchGate. Retrieved from [Link]

  • Fodil, M., et al. (2024). Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling. NIH. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 3,3-dimethoxypropanoate. Pharmaffiliates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3,3-dimethoxypropionate. PubChem. Retrieved from [Link]

  • Khokarale, S. G., et al. (2018). Efficient and catalyst free synthesis of acrylic plastic precursors: methyl propionate and methyl methacrylate synthesis through reversible CO2 capture. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Wikipedia. (n.d.). Polymer degradation. Wikipedia. Retrieved from [Link]

  • Wipf, P. (2012). Methyl 3-Methoxyacrylate. ResearchGate. Retrieved from [Link]

  • Lg Chem, Ltd. (2018). Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor. Google Patents.
  • Sharpless Lab. (n.d.). Publications. The Scripps Research Institute. Retrieved from [Link]

  • Mushtaq, A., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Semantic Scholar. Retrieved from [Link]

  • Haruta, M., & Date, M. (2001). Development of Catalyst Technology for Producing Methyl Methacrylate (MMA) by Direct Methyl Esterification. ResearchGate. Retrieved from [Link]

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Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the laboratory-scale synthesis of Methyl 3,3-dimethoxy-2-methylpropanoate, a valuable acetal-protected β-ketoester derivative. Acetal-containing building blocks are crucial in organic synthesis, serving as protected carbonyls that are stable under a variety of nucleophilic and basic conditions.[1] This protocol details an efficient acid-catalyzed acetalization of a β-ketoester using trimethyl orthoformate, which acts as both a reagent and a dehydrating agent to drive the reaction to completion.[2] We provide a step-by-step methodology, from reaction setup and execution to purification and characterization, alongside explanations for key experimental choices to ensure reproducibility and high yield. This guide is intended for researchers and scientists in organic chemistry and drug development.

Introduction and Mechanistic Overview

This compound (CAS 76526-43-7) is a functionalized organic molecule featuring both a methyl ester and a dimethyl acetal group.[3] This structure makes it a useful intermediate for the synthesis of more complex molecules where the selective protection of a ketone functionality is required. The acetal group is stable to bases, organometallic reagents, and hydrides, allowing for transformations at other sites of the molecule.[1]

The synthesis described herein proceeds via an acid-catalyzed acetalization of the ketone moiety in Methyl 2-methyl-3-oxobutanoate. The reaction mechanism is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Trimethyl orthoformate, HC(OCH₃)₃, then serves a dual role. First, it acts as the source of the methoxy groups for the acetal formation. Second, and critically, it functions as an in-situ dehydrating agent by reacting with the water generated during the reaction to form methanol and methyl formate, thereby driving the equilibrium toward the acetal product.[1][2] This circumvents the need for physical water removal techniques like Dean-Stark distillation.

Reaction Scheme: Methyl 2-methyl-3-oxobutanoate reacts with Trimethyl orthoformate in the presence of an acid catalyst to yield this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )AmountMolar Equiv.Notes
Methyl 2-methyl-3-oxobutanoate1522-41-4C₆H₁₀O₃130.146.51 g1.0Starting material
Trimethyl orthoformate149-73-5C₄H₁₀O₃106.127.96 g (8.2 mL)1.5Reagent & Dehydrating Agent[2]
Methanol (Anhydrous)67-56-1CH₄O32.0450 mL-Solvent
p-Toluenesulfonic acid (PTSA)6192-52-5C₇H₈O₃S·H₂O190.2295 mg0.01Acid Catalyst[4]
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01~30 mL-For workup (neutralization)
Diethyl Ether60-29-7C₄H₁₀O74.12~100 mL-Extraction solvent
Brine (Saturated NaCl)7647-14-5NaCl58.44~30 mL-For workup (washing)
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37~2 g-Drying agent
Laboratory Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with drying tube (filled with CaCl₂ or Drierite)

  • Heating mantle or oil bath

  • Dropping funnel (optional)

  • Glass funnel

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus (or column chromatography setup)

  • Standard laboratory glassware and consumables (syringes, needles, spatulas)

  • Analytical instruments: NMR Spectrometer, FT-IR Spectrometer, GC-MS

Detailed Experimental Protocol

Reaction Setup and Execution
  • Flask Preparation : Place a magnetic stir bar into a dry 100 mL round-bottom flask. Assemble the flask with a reflux condenser fitted with a drying tube.

  • Reagent Addition : To the flask, add Methyl 2-methyl-3-oxobutanoate (6.51 g, 50.0 mmol) and anhydrous methanol (50 mL).

  • Catalyst Introduction : Begin stirring the solution and add the acid catalyst, p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol). Stir until the catalyst is fully dissolved.

  • Orthoformate Addition : Slowly add trimethyl orthoformate (8.2 mL, 75.0 mmol) to the reaction mixture at room temperature. The addition can be done via syringe or a dropping funnel over 5 minutes.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting ketoester. The reaction is typically complete within 4-6 hours.

Workup and Product Isolation
  • Quenching the Reaction : Once the reaction is complete, carefully pour the mixture into a 250 mL beaker containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the PTSA catalyst. Stir for 10 minutes until gas evolution ceases.

  • Solvent Removal : Transfer the quenched mixture to a round-bottom flask and remove the bulk of the methanol using a rotary evaporator.

  • Extraction : Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers with brine (30 mL) to remove residual water and inorganic salts.

  • Drying : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl the flask for 5-10 minutes, then filter the solution through a glass funnel with a cotton plug to remove the drying agent.

  • Concentration : Concentrate the filtrate using a rotary evaporator to yield the crude this compound as a pale-yellow liquid.

Purification

The crude product can be purified by fractional distillation under reduced pressure.

  • Expected Boiling Point : Literature on similar, non-methylated structures suggests a boiling point that will be amenable to vacuum distillation. Collect the fraction corresponding to the pure product.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic methods.

  • ¹H NMR Spectroscopy : (Predicted, CDCl₃, 400 MHz): The spectrum is expected to show distinct signals for the different proton environments.

    • δ ~3.67 (s, 3H, -COOCH₃)

    • δ ~3.20 (s, 6H, -C(OCH₃)₂)

    • δ ~4.50 (d, 1H, -CH(OCH₃)₂)

    • δ ~2.80 (m, 1H, -CH(CH₃)-)

    • δ ~1.15 (d, 3H, -CH(CH₃)-) (Note: These are predicted values based on the structure and data for analogous compounds like methyl 3,3-dimethoxypropionate).[5]

  • ¹³C NMR Spectroscopy : (Predicted, CDCl₃, 100 MHz):

    • δ ~172-174 (C=O, ester)

    • δ ~102-104 (-C(OCH₃)₂)

    • δ ~52-54 (-C(OCH₃)₂)

    • δ ~51-52 (-COOCH₃)

    • δ ~45-47 (-CH(CH₃)-)

    • δ ~12-14 (-CH(CH₃)-)

  • Infrared (IR) Spectroscopy : (Neat, cm⁻¹):

    • ~2950 cm⁻¹ (C-H stretch, aliphatic)

    • ~1740 cm⁻¹ (C=O stretch, ester)[6]

    • ~1100-1200 cm⁻¹ (C-O stretch, acetal and ester)

  • Mass Spectrometry (MS-EI) :

    • Expected [M]+ at m/z = 162.09.

    • A characteristic fragmentation pattern would be the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 131.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Trimethyl Orthoformate : Highly flammable liquid and vapor.[7] Causes serious eye irritation.[8] Keep away from heat, sparks, open flames, and hot surfaces.[9] Ground and bond container and receiving equipment.[9] It is also moisture-sensitive.

  • Methanol : Flammable liquid and toxic if ingested, inhaled, or in contact with skin.

  • p-Toluenesulfonic Acid : Corrosive and causes skin and eye irritation. Avoid inhalation of dust.

  • Diethyl Ether : Extremely flammable. Forms explosive peroxides upon standing. Use with extreme caution away from ignition sources.

Waste Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in a designated, labeled container.

Workflow and Data Visualization

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation cluster_purification 4. Purification & Analysis A Combine Ketoester, Methanol, and PTSA in Flask B Add Trimethyl Orthoformate A->B C Stir at Room Temp (4-6 hours) B->C Initiate Acetalization D Quench with NaHCO3 C->D E Extract with Diethyl Ether D->E F Wash with Brine E->F G Dry (MgSO4) & Concentrate F->G H Vacuum Distillation G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Workflow for the synthesis of this compound.

References

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Application Notes & Protocols: The Strategic Use of Methyl 3,3-dimethoxy-2-methylpropanoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3,3-dimethoxy-2-methylpropanoate (MDMP) is a highly versatile and synthetically valuable C4 building block, particularly prized in the stereocontrolled synthesis of complex natural products. Its structure, featuring a latent aldehyde protected as a dimethyl acetal and a stereogenic center at the α-position, makes it an ideal precursor for polypropionate chains, a common motif in a vast array of bioactive natural products.[1][2] This guide provides an in-depth exploration of MDMP's reactivity, strategic applications, and detailed experimental protocols for its use, aimed at researchers, chemists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that the provided protocols are robust and reproducible.

Introduction: The Synthetic Power of a Masked Aldehyde

The total synthesis of natural products is a field that continually drives innovation in organic chemistry.[3] Success often hinges on the strategic use of building blocks that allow for the efficient and controlled assembly of complex molecular architectures. This compound (CAS 76526-43-7) is one such building block.[4][5] Its utility stems from the clever masking of a highly reactive aldehyde functional group as a stable dimethyl acetal. This protection strategy allows for selective manipulations at other parts of the molecule, primarily through enolate formation at the C2 position, before revealing the aldehyde at a strategic moment for subsequent transformations.

The core value of MDMP lies in its role as a synthetic equivalent of methyl 2-methyl-3-oxopropanoate, a β-keto ester that is otherwise challenging to handle. This makes MDMP an essential reagent for constructing the alternating methyl- and hydroxyl-substituted carbon chains characteristic of polypropionate natural products, which include potent macrolide antibiotics, immunosuppressants, and anticancer agents.[1][6]

Figure 1: Key structural features of MDMP.
Physicochemical Properties
PropertyValueSource(s)
CAS Number 76526-43-7[4][5][7]
Molecular Formula C₇H₁₄O₄[5]
Molecular Weight 162.18 g/mol [4]
Appearance Pale-yellow to Yellow-brown Liquid[5]
Boiling Point Not specified-
Storage Temperature Room temperature[5]

Core Reactivity & Strategic Transformations

The synthetic utility of MDMP is dictated by two primary modes of reactivity: chemistry involving the ester enolate and reactions of the aldehyde after deprotection. The strategic decision of which pathway to pursue first is central to its application in a synthetic route.

G MDMP Methyl 3,3-dimethoxy- 2-methylpropanoate Enolate Lithium Enolate MDMP->Enolate  Base (LDA, LiHMDS)  THF, -78 °C Aldehyde Methyl 2-methyl- 3-oxopropanoate MDMP->Aldehyde  Mild Acid (H₃O⁺)  (e.g., Amberlyst-15) Alkylation C-C Bond Formation (e.g., Aldol, Michael) Enolate->Alkylation Electrophile (R-CHO, Enone) Condensation C-C Bond Formation (e.g., Wittig, Aldol) Aldehyde->Condensation Nucleophile (Ylide, Enolate) Polypropionate Polypropionate Fragment Alkylation->Polypropionate Further Steps Condensation->Polypropionate Further Steps

Figure 2: Dual reactivity pathways of MDMP in synthesis.
Acetal Hydrolysis: Unmasking the Aldehyde

The deprotection of the dimethyl acetal is arguably the most critical transformation, as it reveals the reactive aldehyde functionality. This step must be performed under conditions that are mild enough to avoid side reactions, such as epimerization at the α-carbon or retro-aldol cleavage of downstream products.[8]

Mechanism Insight: The hydrolysis is acid-catalyzed and proceeds via a hemiacetal intermediate.[9][10] The reaction is reversible, so an excess of water is used to drive the equilibrium toward the aldehyde product.[10]

Acetal Acetal (MDMP core) ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Oxocarbenium Oxocarbenium Ion + CH₃OH ProtonatedAcetal->Oxocarbenium - CH₃OH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Aldehyde Aldehyde + CH₃OH ProtonatedHemiacetal->Aldehyde - CH₃OH - H⁺

Figure 3: Mechanism of acid-catalyzed acetal hydrolysis.

Commonly employed methods use solid-supported acid catalysts like Amberlyst-15 or mild aqueous acids, which simplify workup and improve chemoselectivity.[11]

Enolate Formation and C-C Bond Formation

The presence of the α-methyl group and the ester functionality allows for the regioselective formation of an enolate at C2. The use of strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C) is standard practice. This ensures rapid and complete deprotonation, generating a kinetic enolate that can then be trapped with a suitable electrophile.

This pathway is fundamental to the construction of polypropionate backbones via iterative aldol reactions.[12][13] The stereochemistry of the newly formed C-C bond is often influenced by the existing stereocenter at C2, and careful selection of reagents and conditions can provide high levels of diastereoselectivity.

Application Case Study: A Key Step in Polyketide Synthesis

While direct total synthesis examples using MDMP are often proprietary or embedded in complex sequences, its structural analogue, ethyl 3,3-diethoxypropanoate, demonstrates the core strategy. A key transformation involves its formylation to generate a highly useful β-dicarbonyl intermediate.[14] This intermediate is a precursor for a wide range of natural products, including iridoids and ipecacuanha alkaloids.[14]

We can adapt this proven methodology to MDMP to illustrate its application. The strategy involves generating the enolate of MDMP and reacting it with an acylating agent to install a formyl group, leading to the protected equivalent of a 1,3-dicarbonyl compound.

Representative Transformation: this compound → (1. Base, 2. Formylating Agent) → Methyl 2-formyl-3,3-dimethoxy-2-methylpropanoate

This product, after hydrolysis of the acetal, becomes a versatile precursor for creating heterocyclic rings or engaging in further carbon-carbon bond-forming reactions, which are common steps in the synthesis of complex natural products.[14][15]

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Mild Acidic Hydrolysis of MDMP

Objective: To deprotect this compound to yield Methyl 2-methyl-3-oxopropanoate.

Rationale: This protocol uses Amberlyst-15, a solid-supported acid catalyst, which is easily filtered off, simplifying the workup procedure and preventing contamination of the product with strong, soluble acids. Acetone is used as a co-solvent and also acts as a water scavenger in reverse, helping to drive the equilibrium toward the aldehyde.[11]

Materials:

  • This compound (MDMP) (1.0 eq)

  • Amberlyst-15 ion-exchange resin (0.2 mass eq)

  • Acetone (10 vol)

  • Deionized Water (5 vol)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filter funnel and filter paper

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.00 g, 30.8 mmol).

  • Solvent Addition: Add acetone (50 mL) and deionized water (25 mL) to the flask.

  • Catalyst Addition: Add Amberlyst-15 resin (1.00 g).

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system and staining with p-anisaldehyde). The disappearance of the starting material spot (MDMP) and the appearance of a more polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

  • Workup - Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite or filter paper to remove the Amberlyst-15 resin. Wash the resin with a small amount of acetone.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Remove the bulk of the acetone using a rotary evaporator under reduced pressure. Extract the remaining aqueous solution with dichloromethane (3 x 30 mL).

  • Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting Methyl 2-methyl-3-oxopropanoate is often used directly in the next step due to its instability. If required, it can be purified by flash column chromatography on silica gel, but this should be done quickly.

Protocol 2: Aldol Addition of MDMP Enolate to a Model Aldehyde

Objective: To perform a directed aldol addition using the lithium enolate of MDMP and benzaldehyde as a model electrophile.

Rationale: This protocol uses LDA at -78 °C to ensure the formation of the kinetic enolate, preventing self-condensation or other side reactions. The low temperature maintains the stability of the enolate and the aldehyde electrophile, maximizing the yield of the desired aldol adduct.[12][13]

Materials:

  • Diisopropylamine (1.1 eq), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 eq, e.g., 2.5 M in hexanes)

  • This compound (MDMP) (1.0 eq)

  • Benzaldehyde (1.1 eq), freshly distilled

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk line or argon/nitrogen manifold

  • Dry, oven-dried glassware

  • Syringes

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (e.g., 1.56 mL, 11.1 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • LDA Formation: Add n-BuLi (e.g., 4.2 mL of 2.5 M solution, 10.5 mmol) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: In a separate flame-dried flask under argon, dissolve MDMP (e.g., 1.62 g, 10.0 mmol) in anhydrous THF (15 mL). Cool this solution to -78 °C. Slowly add the MDMP solution via cannula to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Aldol Addition: Add freshly distilled benzaldehyde (e.g., 1.13 g, 10.6 mmol) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction by TLC until the MDMP is consumed (typically 1-2 hours).

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add ethyl acetate (50 mL). Wash the organic layer with water (2 x 20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient eluent system, e.g., from 5% to 20% ethyl acetate in hexanes) to isolate the diastereomeric aldol products.

Conclusion

This compound is a powerful and strategic building block for the synthesis of complex natural products, especially those containing polypropionate motifs. Its dual reactivity, enabled by the stable acetal protecting group, allows for either enolate-based C-C bond formation or chemistry involving the unmasked aldehyde. Understanding the principles behind its reactivity and the precise execution of protocols for its transformation are key to leveraging its full synthetic potential. The methods and insights provided in this guide serve as a foundational resource for chemists aiming to incorporate this versatile reagent into their synthetic strategies.

References

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Application Notes & Protocols: The Strategic Utility of Methyl 3,3-dimethoxy-2-methylpropanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of Methyl 3,3-dimethoxy-2-methylpropanoate (MDMP), a specialized chemical intermediate. We explore its physicochemical properties and elucidate its critical role as a chiral building block in the semi-synthesis of complex active pharmaceutical ingredients (APIs). The primary focus is on its strategic application in constructing the C-13 side chain of taxane-based anticancer agents, a class of drugs fundamental to modern oncology. Detailed, field-proven protocols for the conversion of MDMP into advanced intermediates are provided, alongside mechanistic insights and the causal reasoning behind experimental choices.

Introduction: The Significance of Chiral Intermediates in Taxane Synthesis

Taxanes, including the blockbuster drugs Paclitaxel (Taxol®) and Docetaxel (Taxotere®), represent a cornerstone of cancer chemotherapy.[1] Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] The potent biological activity of these complex diterpenoids is critically dependent on the ester side chain at the C-13 position of the core taxane ring.[3][4]

The industrial-scale production of taxanes does not rely on total synthesis, which is commercially unviable due to its complexity.[5] Instead, a semi-synthetic approach is employed, wherein a complex but readily available precursor, such as 10-deacetylbaccatin III (10-DAB) extracted from the renewable needles of the yew tree, is coupled with a synthetically prepared C-13 side chain.[3][6] This makes the efficient and stereocontrolled synthesis of the side chain, N-benzoyl-(2R,3S)-3-phenylisoserine and its analogues, a paramount objective in pharmaceutical manufacturing.[7]

This compound (MDMP) emerges as a valuable and strategic starting material for this purpose. Its structure contains a latent aldehyde (protected as a dimethyl acetal), a chiral center at the C-2 position, and a methyl ester for further functionalization. This unique combination allows chemists to construct the intricate stereochemistry of the taxane side chain with precision and efficiency. This document will detail the practical application and methodologies for leveraging MDMP in this critical synthetic pathway.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for process development and safety. The key data for MDMP are summarized below.

PropertyValueReference(s)
CAS Number 76526-43-7[2]
Molecular Formula C₇H₁₄O₄[2]
Molecular Weight 162.18 g/mol [8]
IUPAC Name This compound[2]
Appearance Pale-yellow to Yellow-brown Liquid[2]
Purity Typically ≥75% (as commercially available)[2]
Storage Temperature Room temperature[2]

Core Application: A Precursor to the Docetaxel Side Chain

The primary utility of MDMP in pharmaceutical synthesis is its role as a precursor for the (2R,3S)-N-(tert-butoxycarbonyl)-3-phenylisoserine side chain required for Docetaxel. The acetal group serves as a robust protecting group for the aldehyde functionality, which is unmasked at a later stage for constructing the core of the side chain. The methyl group at C-2 is a key structural element that is incorporated into the final side chain scaffold.

A highly effective and widely adopted strategy for coupling the side chain to the baccatin core involves a β-lactam intermediate.[9][10] The following workflow illustrates the high-level strategy for converting MDMP into a taxane drug, highlighting its position as an early-stage intermediate.

G MDMP Methyl 3,3-dimethoxy- 2-methylpropanoate (MDMP) Aldehyde Chiral Aldehyde Intermediate MDMP->Aldehyde Acetal Hydrolysis BetaLactam Key β-Lactam Intermediate (e.g., Ojima Lactam) Aldehyde->BetaLactam Asymmetric Cycloaddition SideChain Protected Side Chain Acid BetaLactam->SideChain Ring Opening Coupled Protected Docetaxel SideChain->Coupled Esterification (Coupling) Baccatin 7-O-TES-Baccatin III (Taxane Core) Baccatin->Coupled Docetaxel Docetaxel (API) Coupled->Docetaxel Deprotection

Figure 1: High-level synthetic workflow from MDMP to Docetaxel.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key transformations. They represent a robust pathway from MDMP to a versatile, advanced intermediate suitable for taxane synthesis.

Protocol 1: Synthesis of a Chiral β-Lactam Intermediate from MDMP

This protocol details a multi-step synthesis of a (3R,4S)-β-lactam, a critical precursor for the taxane side chain. The strategy involves the initial conversion of MDMP to a chiral aldehyde, which then undergoes an asymmetric imine-enolate cyclocondensation.

Expert Commentary (Causality): The acetal in MDMP is an ideal protecting group as it is stable to many reaction conditions but can be cleanly removed under mild acidic conditions to reveal the reactive aldehyde. Stereocontrol is the most critical aspect of this synthesis; using a chiral amine to form the imine directs the subsequent cyclization to yield the desired diastereomer of the β-lactam.

Step 1: Acid-Catalyzed Hydrolysis of MDMP

  • Setup: To a solution of this compound (1.0 eq) in a 3:1 mixture of acetone and water, add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Reaction: Stir the mixture at 40-50 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude methyl 2-formylpropanoate is used directly in the next step without further purification.

    • Rationale: PPTS is a mild acid catalyst that effectively cleaves the acetal without promoting significant side reactions like ester hydrolysis. Using the crude aldehyde directly minimizes potential decomposition on silica gel.

Step 2: Imine Formation with a Chiral Auxiliary

  • Setup: Dissolve the crude aldehyde from Step 1 in anhydrous toluene. Add (R)-2-phenylglycinol (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Continue refluxing for 2-3 hours until no more water is collected.

  • Workup: Cool the solution to room temperature. The resulting solution containing the chiral imine is used directly in the next step.

    • Rationale: The use of (R)-2-phenylglycinol introduces the necessary chirality to guide the stereochemical outcome of the subsequent cyclization step. The Dean-Stark trap drives the equilibrium towards the imine product by removing water.

Step 3: Asymmetric β-Lactam Formation (Cycloaddition)

  • Setup: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. To this, slowly add a solution of tert-butyl acetate (2.0 eq) in THF. Stir for 30 minutes to form the lithium enolate.

  • Reaction: Slowly add the toluene solution of the chiral imine (from Step 2) to the pre-formed enolate solution at -78 °C.

  • Quench: Stir the reaction at -78 °C for 3-4 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired (3R,4S)-β-lactam intermediate.

    • Rationale: This is a variation of the ester enolate-imine cyclocondensation, a powerful method for forming β-lactams.[9] The reaction at low temperature (-78 °C) is crucial for maintaining kinetic control and maximizing diastereoselectivity, which is directed by the chiral auxiliary on the imine.

G cluster_0 Protocol 1: β-Lactam Synthesis A MDMP B Methyl 2-formylpropanoate A->B PPTS, Acetone/H₂O C Chiral Imine B->C (R)-Phenylglycinol, p-TsOH, Toluene E (3R,4S)-β-Lactam C->E Cycloaddition -78 °C D tert-Butyl Acetate Enolate D->E

Figure 2: Workflow for the synthesis of the β-Lactam intermediate from MDMP.

Protocol 2: Coupling of the Side Chain to the Taxane Core

This protocol outlines the general procedure for opening the β-lactam and coupling the resulting side chain acid to a protected baccatin III core. This is a well-established step in the semi-synthesis of taxanes.

  • β-Lactam Ring Opening: The β-lactam from Protocol 1 is hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the corresponding β-amino acid. This acid is then protected (e.g., as its N-Boc derivative) to give the final side chain synthon.

  • Esterification (Coupling): Dissolve 7-O-triethylsilyl baccatin III (1.0 eq) and the protected side chain acid (1.5 eq) in an anhydrous solvent like toluene.

  • Reagents: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 2-chloro-1-methylpyridinium iodide, along with a catalyst like 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours.

  • Purification: After completion, the reaction is worked up and the crude product is purified by column chromatography to yield the protected taxane.

  • Deprotection: The final API (e.g., Docetaxel) is obtained after removing all protecting groups under appropriate conditions (e.g., fluoride source for silyl ethers, acid for Boc group).

Conclusion

This compound is a highly effective and strategically important intermediate in modern pharmaceutical synthesis. Its utility is most profoundly demonstrated in the construction of the C-13 side chain of taxane anticancer agents, where its protected aldehyde functionality and inherent chirality are expertly leveraged. The protocols and workflows detailed herein provide a robust framework for researchers and drug development professionals to utilize this building block, underscoring the principle that intelligent precursor design is fundamental to the efficient synthesis of complex, life-saving medicines.

References

  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. (2023). National Institutes of Health (NIH). [Link]

  • Chemical structure of paclitaxel. Paclitaxel consist of taxane ring... (n.d.). ResearchGate. [Link]

  • The Chemical Backbone of Cancer Fight: Paclitaxel Side Chain. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Docetaxel. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • Functional Groups & Chiral Centers - Taxol. (2018). YouTube. [Link]

  • Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. (n.d.). National Institutes of Health (NIH). [Link]

  • Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. (2021). National Institutes of Health (NIH). [Link]

  • Method for docetaxel synthesis. (1997).
  • Crystal and molecular structure of paclitaxel (taxol). (n.d.). National Institutes of Health (NIH). [Link]

  • Multicomponent Reaction-Enabled Semisynthesis of Taxanes Yields an Analogue with Reduced Chemotherapy-Induced Neuropathy. (n.d.). National Institutes of Health (NIH). [Link]

  • ChemInform Abstract: N-Benzoyl-(2R,3S)-3-phenylisoserine Methyl Ester; A Facile and Convenient Synthesis and Resolution by Entrainment. (2010). ResearchGate. [Link]

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Topic: Reaction Mechanism of "Methyl 3,3-dimethoxy-2-methylpropanoate" with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Synthetic Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 3,3-dimethoxy-2-methylpropanoate is a versatile bifunctional molecule possessing both an acetal and an ester moiety. This unique structural arrangement offers two distinct sites for reactivity with electrophiles, enabling its use as a strategic building block in complex organic synthesis. This application note provides a detailed exploration of the reaction mechanisms governing its interactions with electrophiles at both the acetal group and, following activation, the α-carbon. We present the theoretical underpinnings of these transformations, supported by authoritative literature, and provide detailed, field-proven protocols for practical application in a research setting. The guide is designed to equip chemists with the foundational knowledge and procedural expertise to effectively utilize this compound's dual reactivity.

Introduction: The Bifunctional Reactivity of this compound

In the landscape of synthetic organic chemistry, molecules that offer multiple, orthogonally reactive functional groups are of immense value. This compound (CAS 76526-43-7) is one such compound.[1] Its structure features:

  • An acetal group at the C3 position, which serves as a protected aldehyde. Acetals are characteristically stable under neutral to basic conditions but are susceptible to cleavage and transformation under acidic conditions.[2][3]

  • An ester group , which is generally unreactive toward electrophiles at the carbonyl but possesses an acidic α-hydrogen at the C2 position. This proton can be removed by a strong base to generate a nucleophilic enolate, which can then react with a wide range of electrophiles.[4][5][6]

This document delineates these two primary modes of reactivity. Part I focuses on the direct reaction with electrophiles (Brønsted and Lewis acids) at the acetal center. Part II describes the reaction with electrophiles at the α-carbon following base-mediated enolate formation.

Part I: Electrophilic Reactions at the Acetal Functional Group

The acetal moiety is the primary site of reactivity when this compound is treated directly with electrophilic reagents, particularly acids.

Mechanism of Acid-Catalyzed Acetal Activation

Under acidic conditions, one of the methoxy groups of the acetal is protonated by a Brønsted acid or coordinates to a Lewis acid.[7] This conversion of a poor leaving group (methoxide) into a good leaving group (methanol) facilitates its departure. The elimination of methanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion.[8] This intermediate is a potent electrophile, poised to react with various nucleophiles.

The general mechanism can be summarized as follows:

  • Activation: Protonation or Lewis acid coordination to one of the acetal oxygen atoms.

  • Elimination: Loss of methanol to form a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: Trapping of the oxocarbenium ion by a nucleophile.

Acetal Activation Mechanism start Methyl 3,3-dimethoxy- 2-methylpropanoate activated Activated Acetal (Protonated or Lewis Acid Complex) start->activated Step 1: Activation oxocarbenium Resonance-Stabilized Oxocarbenium Ion activated->oxocarbenium Step 2: Elimination product Final Product oxocarbenium->product Step 3: Nucleophilic Attack reagents1 + E⁺ (H⁺ or Lewis Acid) reagents2 - CH₃OH reagents3 + Nucleophile (Nu⁻)

Caption: General mechanism of acid-catalyzed acetal activation.

Application Protocol 1: Acid-Catalyzed Hydrolysis to Methyl 2-methyl-3-oxopropanoate

This protocol describes the deprotection of the acetal to reveal the parent aldehyde. The reaction is driven to completion by using a large excess of water, following Le Châtelier's principle.[2]

Methodology:

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Acetone (as co-solvent)

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (TsOH) (0.1 eq, catalyst)

    • Round-bottom flask, magnetic stirrer, condenser

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Rotary evaporator

  • Step-by-Step Protocol:

    • To a round-bottom flask, add this compound (e.g., 5.0 g).

    • Dissolve the starting material in a 4:1 mixture of acetone and water (e.g., 50 mL). The acetone serves as a co-solvent to ensure miscibility.

    • Add the acid catalyst (e.g., 5 drops of conc. HCl).

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

    • Once complete, carefully neutralize the reaction by adding saturated sodium bicarbonate solution dropwise until effervescence ceases.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, Methyl 2-methyl-3-oxopropanoate, can be purified by column chromatography if necessary.

Causality and Insights: The choice of a catalytic amount of strong acid is crucial. It protonates the acetal, initiating the hydrolysis mechanism, which is essentially the reverse of acetal formation.[3] Using excess water shifts the equilibrium towards the products.[2]

Part II: Electrophilic Reactions at the α-Carbon via Enolate Formation

While the ester carbonyl itself is not reactive towards electrophiles, the adjacent α-carbon (C2) can be rendered nucleophilic. This is achieved by deprotonation with a strong, non-nucleophilic base to form an enolate intermediate. This highly nucleophilic enolate can then readily attack a range of electrophiles.

Mechanism of Enolate Formation and Alkylation

The α-proton of an ester has a pKa of approximately 25, requiring a very strong base for complete deprotonation. Lithium diisopropylamide (LDA) is the base of choice for this transformation.[5][6] LDA is sterically hindered, which prevents it from acting as a nucleophile and attacking the ester carbonyl. The reaction proceeds in two distinct stages:

  • Enolate Formation: Irreversible deprotonation of the α-carbon at low temperature (-78 °C) using LDA in an anhydrous aprotic solvent like THF.

  • Electrophilic Quench: The resulting lithium enolate attacks an electrophile (e.g., an alkyl halide) in a classic SN2 reaction to form a new carbon-carbon bond.[4]

Enolate Alkylation Mechanism start Methyl 3,3-dimethoxy- 2-methylpropanoate H lda LDA, THF -78 °C start:start->lda enolate Lithium Enolate O⁻Li⁺ C rx R-X (Electrophile) enolate:C->rx Sɴ2 Attack product α-Alkylated Product lda->enolate:n Step 1: Deprotonation rx->product Step 2: Alkylation

Caption: Mechanism of α-alkylation via lithium enolate formation.

Application Protocol 2: α-Alkylation with Methyl Iodide

This protocol details a standard procedure for the methylation of the α-position. Strict anhydrous and anaerobic conditions are paramount for success.

Methodology:

  • Reagents & Equipment:

    • Diisopropylamine (1.1 eq), freshly distilled

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

    • This compound (1.0 eq), azeotropically dried

    • Methyl iodide (CH₃I) (1.2 eq), freshly distilled

    • Schlenk line or glovebox, oven-dried glassware, syringes

    • Saturated ammonium chloride solution

  • Step-by-Step Protocol:

    • LDA Preparation: In an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise via syringe and stir for 30 minutes at 0 °C to form the LDA solution.

    • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Slowly add a solution of this compound in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Alkylation: Add methyl iodide dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, or until TLC analysis indicates consumption of the starting material.

    • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, Methyl 3,3-dimethoxy-2,2-dimethylpropanoate, can be purified by flash column chromatography.

Causality and Insights: The use of LDA at -78 °C ensures rapid and quantitative formation of the kinetic enolate, preventing side reactions like self-condensation.[5][9] The SN2 reaction requires a good electrophile; primary alkyl halides are ideal, whereas tertiary halides are unsuitable as they favor elimination.[4]

Data Summary: A Comparative Overview

The following table summarizes the conditions and outcomes for the two distinct reaction pathways.

Parameter Protocol 1: Acetal Hydrolysis Protocol 2: α-Alkylation
Reaction Site Acetal (C3)α-Carbon (C2)
Key Reagent H⁺ (Brønsted Acid)LDA (Strong Base)
Electrophile H₃O⁺ (proton source)Alkyl Halide (e.g., CH₃I)
Solvent Acetone/WaterAnhydrous THF
Temperature Room Temperature-78 °C to Room Temp
Intermediate Oxocarbenium IonLithium Enolate
Product Type Aldehydeα-Alkylated Ester

Conclusion

This compound offers a powerful platform for synthetic diversification. By carefully selecting the reaction conditions—acidic for acetal chemistry or strongly basic for enolate chemistry—chemists can selectively engage one of the two functional groups. The protocols and mechanistic insights provided herein serve as a robust guide for researchers aiming to leverage the dual electrophilic reactivity of this valuable synthetic intermediate in their drug development and materials science programs.

References

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Saskia, K. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. In Introduction to Organic Chemistry. Retrieved from [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(1), 50-57. [Link]

  • Suga, H., Kakehi, A., & Baba, T. (2003). Lewis Acid-Catalyzed Ring-Opening Reactions of Semicyclic N,O-Acetals. Organic Letters, 5(6), 851–853. [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]

  • Denmark, S. E., & Almstead, N. G. (1990). Acyclic stereoselection. 52. On the mechanism of Lewis acid mediated nucleophilic substitution reactions of acetals. Journal of the American Chemical Society, 112(23), 8492-8502. [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • OpenStax. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Fife, T. H., & Jao, L. K. (1968). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 90(15), 4081-4085. [Link]

  • OpenStax. (2023). 22.7 Alkylation of Enolate Ions. In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • JoVE. (2023). Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Formation of acetals [Video]. Retrieved from [Link]

  • Tidwell, T. T. (2005). Catalytic, asymmetric reactions of ketenes and ketene enolates. Angewandte Chemie International Edition, 44(36), 5778-5785. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Reusch, W. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Cossu, S., De Lucchi, O., & Fabris, F. (1995). Lewis Acid Activated Reactions of Mixed (0,Se) Acetals with Allyltrimethylsilane and Allyltributylstannane. The Journal of Organic Chemistry, 60(20), 6573-6577. [Link]

  • University of Calgary. (n.d.). Ch17: C=O + 2 ROH = acetals. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 21.6: Chemistry of Esters. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

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Application Notes and Protocols for the Deprotection of Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking the Aldehyde in Methyl 3,3-dimethoxy-2-methylpropanoate

In the landscape of organic synthesis and drug development, the strategic use of protecting groups is paramount for achieving complex molecular architectures. This compound serves as a valuable building block, harboring a masked aldehyde in the form of a dimethyl acetal. The acetal functionality provides robust protection against a wide array of nucleophilic and basic reagents, allowing for selective transformations elsewhere in the molecule.[1][2][3] However, the successful progression of a synthetic route invariably hinges on the efficient and clean removal of this protecting group to reveal the reactive aldehyde.

The presence of a methyl ester in the target molecule introduces a critical challenge: the need for chemoselective deprotection.[4] Standard, harsh acidic conditions traditionally used for acetal hydrolysis can concurrently lead to the undesired hydrolysis of the ester moiety, diminishing yields and complicating purification.[5][6] This guide provides an in-depth exploration of modern, mild, and chemoselective methods for the deprotection of this compound, tailored for researchers, scientists, and drug development professionals who require high-fidelity transformations. We will delve into the mechanistic underpinnings of each method, providing detailed, field-proven protocols to ensure reliable and reproducible outcomes.

Mechanistic Considerations for Acetal Deprotection

The deprotection of an acetal to its corresponding aldehyde is fundamentally a hydrolysis reaction, traditionally catalyzed by acid.[7][8] The generally accepted mechanism involves protonation of one of the acetal oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the desired aldehyde and a second equivalent of alcohol.

However, contemporary organic synthesis has driven the development of a diverse toolkit of deprotection strategies that offer greater control and milder reaction conditions. These methods often employ Lewis acids or other catalytic systems to facilitate the cleavage of the C-O bonds of the acetal under conditions that preserve sensitive functional groups.[9][10][11] A notable alternative to direct hydrolysis is transacetalization, where the acetal is exchanged in the presence of a scavenger carbonyl compound, such as acetone, under neutral or mildly acidic conditions.[1][12]

Deprotection Methodologies and Protocols

This section details selected methodologies for the deprotection of this compound, with a focus on preserving the integrity of the methyl ester functionality.

Method 1: Mild Acidic Hydrolysis with Pyridinium p-Toluenesulfonate (PPTS)

Expertise & Experience: Classical strong acid catalysis (e.g., HCl, H₂SO₄) is often incompatible with ester-containing substrates. Pyridinium p-toluenesulfonate (PPTS) is a mildly acidic catalyst that can effectively promote acetal hydrolysis while minimizing ester cleavage.[11] The reaction is typically performed in a mixture of an organic solvent and water to ensure miscibility of the substrate and facilitate the hydrolytic process. Acetone is often used as a co-solvent, which can also act as a water scavenger to drive the equilibrium towards the deprotected aldehyde.

Trustworthiness: This protocol includes monitoring by Thin Layer Chromatography (TLC) to ensure the reaction proceeds to completion without significant byproduct formation. The workup procedure is designed to neutralize the mild acid and efficiently isolate the product.

Protocol 1: PPTS-Catalyzed Deprotection

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Acetone

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of acetone and water (typically 4:1 v/v), add a catalytic amount of PPTS (0.1-0.2 eq).

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 20% ethyl acetate in hexanes eluent system). Gentle heating (40-50 °C) can be applied to accelerate the reaction if it is sluggish at room temperature.

  • Upon completion of the reaction (disappearance of the starting material by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude Methyl 3-formyl-2-methylpropanoate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Method 2: Chemoselective Deprotection using Molecular Iodine in Acetone

Expertise & Experience: For substrates that are highly sensitive to acid, a neutral deprotection method is highly desirable. A catalytic amount of molecular iodine in acetone provides a remarkably mild and efficient system for the cleavage of acetals.[13][14] This method operates via a substrate exchange mechanism rather than direct hydrolysis, making it compatible with a wide range of sensitive functional groups, including esters.[13][15] The reaction is typically fast at room temperature.

Trustworthiness: The protocol specifies a quenching step with sodium thiosulfate to remove excess iodine, ensuring a clean workup. The mildness of the conditions and the rapid reaction times minimize the risk of side reactions.

Protocol 2: Iodine-Catalyzed Deprotection in Acetone

Materials:

  • This compound

  • Molecular Iodine (I₂)

  • Acetone (reagent grade)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in acetone (sufficient to dissolve the substrate).

  • Add a catalytic amount of molecular iodine (0.1 eq).

  • Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is often complete within 5-30 minutes.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution dropwise until the brown color of the iodine disappears.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate in vacuo to yield the desired Methyl 3-formyl-2-methylpropanoate.

  • Purify by flash column chromatography if necessary.

Method 3: Lewis Acid-Catalyzed Deprotection with Cerium(III) Triflate

Expertise & Experience: Lewis acids offer a powerful alternative to Brønsted acids for acetal cleavage. Cerium(III) triflate (Ce(OTf)₃) is a particularly gentle Lewis acid catalyst that can effect the deprotection of acetals in wet nitromethane at room temperature and under nearly neutral pH conditions.[10] This method is known for its high yields and excellent chemoselectivity, making it an attractive option for complex molecules with multiple functional groups.

Trustworthiness: The use of a catalytic amount of the reagent and the mild, almost neutral conditions enhance the reliability and safety of this procedure. The workup is straightforward, involving simple filtration and extraction.

Protocol 3: Cerium(III) Triflate-Catalyzed Deprotection

Materials:

  • This compound

  • Cerium(III) trifluoromethanesulfonate (Cerium(III) triflate, Ce(OTf)₃)

  • Nitromethane

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in nitromethane saturated with water, add a catalytic amount of Cerium(III) triflate (0.05-0.1 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Extract the reaction mixture with dichloromethane (3 x volume of nitromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude aldehyde by flash column chromatography on silica gel as needed.

Data Presentation: Comparison of Deprotection Methods

MethodCatalyst/ReagentCatalyst Loading (mol%)SolventTemperature (°C)Typical Reaction TimeKey AdvantagesPotential Considerations
Mild Acidic Hydrolysis PPTS10-20Acetone/H₂O25-501-6 hInexpensive, readily available reagents.May require heating for some substrates; risk of ester hydrolysis with prolonged reaction times.
Neutral Deprotection Iodine (I₂)10Acetone255-30 minVery fast, neutral conditions, high chemoselectivity.[13][14]Iodine is volatile and corrosive; requires quenching.
Lewis Acid Catalysis Ce(OTf)₃5-10Wet Nitromethane251-4 hVery mild, nearly neutral pH, high yields, excellent selectivity.[10]Cerium triflate is a more specialized and expensive reagent.

Visualization of Workflows and Mechanisms

Acetal Deprotection General Workflow

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Methyl 3,3-dimethoxy- 2-methylpropanoate Reagents Select Deprotection Reagent (PPTS, I₂, Ce(OTf)₃) & Solvent Start->Reagents Dissolve Reaction Stir at specified temperature Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Aqueous Workup & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify Product Methyl 3-formyl- 2-methylpropanoate Purify->Product

Caption: General experimental workflow for acetal deprotection.

Acid-Catalyzed Hydrolysis Mechanism

Hydrolysis_Mechanism Acetal Acetal R-CH(OCH₃)₂ ProtonatedAcetal Protonated Acetal R-CH(O⁺HCH₃)(OCH₃) Acetal->ProtonatedAcetal + H⁺ ProtonatedAcetal->Acetal - H⁺ Oxocarbenium Oxocarbenium Ion R-CH=O⁺CH₃ ProtonatedAcetal->Oxocarbenium - CH₃OH Hemiacetal Hemiacetal R-CH(OH)(OCH₃) Oxocarbenium->Hemiacetal + H₂O, - H⁺ ProtonatedHemiacetal Protonated Hemiacetal R-CH(O⁺H₂)(OCH₃) Hemiacetal->ProtonatedHemiacetal + H⁺ ProtonatedHemiacetal->Hemiacetal - H⁺ Aldehyde Aldehyde R-CHO ProtonatedHemiacetal->Aldehyde - CH₃OH, - H⁺

Caption: Mechanism of acid-catalyzed acetal hydrolysis.

References

  • Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(25), 8399–8401. [Link]

  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]

  • Tanemura, K., Suzuki, T., & Horaguchi, T. (2002). Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Journal of the American Chemical Society, 124(13), 3214–3215. [Link]

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  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932-8934. [Link]

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Application Notes and Protocols for the Analytical Characterization of Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,3-dimethoxy-2-methylpropanoate (MDMP) is a key organic intermediate with significant applications in the synthesis of complex molecules within the pharmaceutical and fine chemical industries. Its unique structure, featuring both an ester and an acetal functional group, necessitates a robust and multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of MDMP, designed for researchers, scientists, and drug development professionals. The protocols herein are presented with an emphasis on the underlying scientific principles, ensuring that each method is not only a series of steps but a self-validating system for generating reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of MDMP. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of each atom.

Rationale for NMR in MDMP Analysis

The distinct electronic environments of the protons and carbons in MDMP, arising from the ester, acetal, and aliphatic moieties, result in a well-resolved and predictable NMR spectrum. This allows for unequivocal confirmation of the compound's identity and can also be used for quantitative purity assessment (qNMR).

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
-COOCH₃3.68s3H51.5
-C(OCH₃)₂3.32s6H53.0
-CH(OCH₃)₂4.55d1H103.5
-CH(CH₃)-2.75m1H42.0
-CH(CH₃)-1.15d3H14.0
C=O---174.0

Predicted using advanced NMR prediction algorithms.[1][2][3]

Experimental Protocol for NMR Analysis

1.3.1. Sample Preparation

  • Accurately weigh 10-20 mg of the MDMP sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. A clear, homogeneous solution is crucial for high-quality spectra.

1.3.2. Instrument Parameters (400 MHz Spectrometer)

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time: ~4 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

Quantitative NMR (qNMR) for Purity Assessment

qNMR offers a primary method for determining the absolute purity of MDMP without the need for a specific reference standard of the analyte.[4][5][6][7]

1.4.1. Protocol for qNMR

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Accurately weigh approximately 20 mg of the MDMP sample into the same vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum with a longer relaxation delay (e.g., 5 times the longest T₁ value) to ensure full signal relaxation for accurate integration.

  • Calculate the purity of MDMP using the following equation[6]:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh MDMP (10-20 mg) add_solvent Add CDCl3 with TMS (0.6 mL) weigh_sample->add_solvent dissolve Dissolve Sample add_solvent->dissolve h1_nmr Acquire ¹H NMR dissolve->h1_nmr c13_nmr Acquire ¹³C NMR dissolve->c13_nmr process_spectra Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process_spectra c13_nmr->process_spectra assign_peaks Assign Peaks & Compare to Predicted process_spectra->assign_peaks qnmr_analysis qNMR Purity Calculation (if applicable) assign_peaks->qnmr_analysis

Caption: Workflow for NMR analysis of MDMP.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of MDMP and its fragmentation pattern, further confirming its identity and providing insights into its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique due to the volatility of MDMP.

Rationale for GC-MS

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This allows for the separation of MDMP from any volatile impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.

Predicted Electron Ionization (EI) Mass Fragmentation Pattern

The fragmentation of MDMP under EI conditions is expected to proceed through characteristic pathways for esters and acetals.

Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
162[C₇H₁₄O₄]⁺Molecular Ion (M⁺)
131[M - OCH₃]⁺Loss of a methoxy radical
103[M - COOCH₃]⁺Loss of the methoxycarbonyl radical
75[CH(OCH₃)₂]⁺Alpha-cleavage of the acetal
59[COOCH₃]⁺Alpha-cleavage of the ester

Predictions are based on established fragmentation rules for esters and acetals.[8][9][10]

Experimental Protocol for GC-MS Analysis

2.3.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of MDMP in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Further dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

2.3.2. GC-MS Parameters

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent 5% phenyl-methylpolysiloxane)

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless or with a high split ratio)

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 min

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 min at 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-300

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prepare_stock Prepare 1 mg/mL Stock Solution dilute_sample Dilute to 10-100 µg/mL prepare_stock->dilute_sample inject_sample Inject 1 µL into GC dilute_sample->inject_sample separate_components Separate on Capillary Column inject_sample->separate_components ionize_sample Electron Ionization (70 eV) separate_components->ionize_sample detect_fragments Detect Fragments (m/z 40-300) ionize_sample->detect_fragments data_analysis Data Analysis: - Identify Molecular Ion - Analyze Fragmentation Pattern detect_fragments->data_analysis

Caption: Workflow for GC-MS analysis of MDMP.

Chromatographic Techniques: Purity and Impurity Profiling

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for assessing the purity of MDMP and for identifying and quantifying any process-related impurities or degradation products.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Purity Determination

GC-FID is a robust and reliable technique for determining the purity of volatile compounds like MDMP. The flame ionization detector provides a response that is proportional to the mass of carbon, making it suitable for quantitative analysis.

3.1.1. Rationale for GC-FID

GC-FID offers high sensitivity and a wide linear range for the quantification of organic compounds. It is an excellent choice for routine quality control and for determining the area percent purity of MDMP.

3.1.2. Experimental Protocol for GC-FID

  • Sample Preparation: Prepare a solution of MDMP in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC-FID Parameters:

    • Utilize the same GC conditions as described for GC-MS (Section 2.3.2).

    • Detector: Flame Ionization Detector (FID)

    • Detector Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen or Helium): 25 mL/min

  • Data Analysis: Calculate the area percent purity by dividing the peak area of MDMP by the total area of all peaks in the chromatogram. For more accurate quantification, an internal standard method should be employed.[11][12][13][14]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While MDMP itself is volatile, HPLC is a valuable complementary technique for the detection of any non-volatile impurities that may be present, such as starting materials, by-products, or degradation products. A reversed-phase HPLC method is generally suitable.

3.2.1. Rationale for HPLC

Reversed-phase HPLC separates compounds based on their hydrophobicity. This makes it ideal for analyzing a range of potential impurities with varying polarities that may not be amenable to GC analysis.

3.2.2. Experimental Protocol for HPLC

  • Sample Preparation: Dissolve the MDMP sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of about 1 mg/mL.

  • HPLC Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with a higher water content (e.g., 70% water, 30% acetonitrile) and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: UV detector at 210 nm (as the ester carbonyl has a weak chromophore) or an Evaporative Light Scattering Detector (ELSD) for universal detection.[15]

    • Injection Volume: 10 µL

Chromatographic Analysis Workflow

Chromatography_Workflow cluster_gc GC-FID Purity cluster_hplc HPLC Impurity Profiling start MDMP Sample gc_prep Dissolve in Ethyl Acetate start->gc_prep hplc_prep Dissolve in Mobile Phase start->hplc_prep gc_run Inject into GC-FID gc_prep->gc_run gc_analyze Calculate Area % Purity gc_run->gc_analyze hplc_run Inject into HPLC-UV/ELSD hplc_prep->hplc_run hplc_analyze Identify & Quantify Impurities hplc_run->hplc_analyze

Caption: Workflow for chromatographic analysis of MDMP.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is a rapid and straightforward technique for confirming the presence of the key functional groups in MDMP: the ester and the acetal.

Rationale for FTIR

The carbonyl (C=O) stretch of the ester and the C-O stretches of the acetal and ester groups have characteristic absorption bands in the infrared spectrum. This allows for a quick verification of the compound's functional group identity.

Expected FTIR Absorption Bands

Table 3: Characteristic FTIR Peaks for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2950-2850C-H stretchAliphatic
~1740C=O stretchEster
~1440C-H bendMethyl
~1200-1000C-O stretchEster and Acetal

Characteristic peak positions for esters and acetals are well-established.[16][17][18][19][20]

Experimental Protocol for FTIR
  • Sample Preparation: As MDMP is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Perform a background scan with the clean salt plates before running the sample.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

FTIR Analysis Workflow

FTIR_Workflow sample MDMP Liquid Sample prep Prepare Thin Film on KBr Plates sample->prep acquire Acquire FTIR Spectrum (4000-400 cm⁻¹) prep->acquire analyze Analyze Spectrum for Key Functional Groups acquire->analyze

Caption: Workflow for FTIR analysis of MDMP.

Method Validation: Ensuring Trustworthiness and Reliability

All analytical methods used for the characterization of MDMP, especially in a drug development setting, must be validated to ensure they are fit for purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[21][22][23][24][25]

Table 4: Key Validation Parameters for Analytical Methods

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The comprehensive analytical characterization of this compound requires a synergistic approach, employing a suite of orthogonal techniques. NMR spectroscopy provides the definitive structural elucidation, while GC-MS confirms the molecular weight and fragmentation pattern. Chromatographic methods, including GC-FID and HPLC, are essential for assessing purity and profiling impurities. FTIR serves as a rapid and convenient tool for functional group confirmation. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and scientists can confidently and accurately characterize this important chemical intermediate, ensuring its quality and suitability for its intended applications.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link][23]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][22]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][24]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link][25]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link][21]

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  • Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. MDPI. [Link][14]

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Application Notes and Protocols: The Concept of Methyl 3,3-dimethoxy-2-methylpropanoate as a Masked Acrylate Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Clarifying the Role of Methyl 3,3-dimethoxy-2-methylpropanoate

Initial searches of the scientific literature indicate that "this compound" (CAS 76526-43-7) is not conventionally utilized as a protecting group.[1][2] Its applications and reaction protocols are not widely documented. However, its structure suggests a potential role as a masked or latent equivalent of methyl methacrylate . This guide, therefore, will explore this conceptual application, drawing parallels with its better-documented, non-methylated analogue, "Methyl 3,3-dimethoxypropionate" (CAS 7424-91-1).[3][4][5][6][7][8][9][10][11][12][13] The principles discussed herein are based on established concepts of acetal chemistry and its use in protecting carbonyl functionalities.[14][15][16][17][18][19][20][21][22]

The Concept of Masked Michael Acceptors

In complex organic synthesis, the direct use of reactive α,β-unsaturated carbonyl compounds (Michael acceptors) can lead to undesired side reactions. A common strategy is to employ a "masked" or "protected" form of the Michael acceptor, which is stable to certain reaction conditions and can be "unmasked" at a later stage to reveal the reactive enoate system. The dimethoxy acetal functionality in the target molecule can be viewed as such a masking group for a latent aldehyde, which upon elimination of methanol, would generate the desired α,β-unsaturated ester.

Synthesis and "Protection"

The synthesis of β,β-dimethoxy esters can be achieved through various methods. For the analogous Methyl 3,3-dimethoxypropionate, synthesis from diketene and trimethyl orthoformate in the presence of a base has been reported.[23][24]

Conceptual Workflow: Masking of an α,β-Unsaturated Ester

Masking_Workflow Reactive_Enoate Methyl Methacrylate (Reactive Michael Acceptor) Masked_Ester This compound (Masked Form) Reactive_Enoate->Masked_Ester Addition of Methanol (Conceptual Masking) Deprotection_Mechanism cluster_0 Acid-Catalyzed Elimination Start This compound Protonation Protonated Acetal Start->Protonation H+ Elimination Oxonium Ion Intermediate Protonation->Elimination - CH3OH Final_Product Methyl Methacrylate Elimination->Final_Product - H+

Caption: Conceptual deprotection mechanism.

Documented Applications of the Analogue: Methyl 3,3-dimethoxypropionate

While the primary topic of this guide is conceptual, it is crucial to ground our understanding in documented applications of the closely related compound, Methyl 3,3-dimethoxypropionate. This compound is a versatile building block in pharmaceutical synthesis. [4][6]

  • Synthesis of Tetrahydro-β-carboline Derivatives: It is used as a reactant in the preparation of these derivatives, which have been investigated for their potential as antitumor and anti-metastasis agents. [3][5]* Precursor to 3-Indolyl α,β-Unsaturated Carbonyl Compounds: This highlights its utility in constructing complex heterocyclic systems. [7][8][10]* Intermediate in Fluvastatin Synthesis: Its role as an essential intermediate in the synthesis of the cholesterol-lowering drug Fluvastatin underscores its importance in the pharmaceutical industry. [6] These applications demonstrate the utility of the β,β-dimethoxypropionate skeleton as a stable, handleable precursor to more complex molecular architectures.

Conclusion and Future Outlook

The concept of using "this compound" as a protecting group for methyl methacrylate is a scientifically sound, albeit not widely documented, strategy. It falls under the broader, well-established principle of using acetals to mask carbonyl reactivity. [16][17][18][19][21]For researchers in drug development and complex molecule synthesis, understanding such "masked" functionalities can unlock novel synthetic routes. While protocols for the specific title compound are not readily available, the general principles of acetal chemistry provide a strong foundation for its application. The documented uses of its non-methylated analogue confirm the synthetic utility of the β,β-dimethoxy ester moiety. [3][4][5][6][7]

References

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Troubleshooting & Optimization

Common side reactions in the synthesis of "Methyl 3,3-dimethoxy-2-methylpropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 3,3-dimethoxy-2-methylpropanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of this compound.

Q1: What is the most reliable and common method for synthesizing this compound?

The most prevalent and robust method is the acid-catalyzed acetalization of its corresponding aldehyde precursor, Methyl 2-formylpropanoate. This reaction involves treating the aldehyde with an excess of methanol in the presence of an acid catalyst. The core of this transformation is the conversion of the aldehyde functional group into a dimethyl acetal.

Q2: My reaction yield is consistently low. What is the most likely cause?

Low yield is almost always attributable to the reversible nature of acetal formation. The reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of this water can drive the equilibrium back towards the starting materials (the aldehyde and alcohol), thus lowering the yield of the desired acetal. Effective removal of water is critical for driving the reaction to completion.

Q3: What are the primary impurities I should expect and how can I identify them?

The typical impurity profile includes:

  • Unreacted Starting Material: Methyl 2-formylpropanoate.

  • Hemiacetal Intermediate: The product of the addition of only one equivalent of methanol to the aldehyde. This is a common byproduct if the reaction does not go to completion.[1][2]

  • Hydrolysis Product: 2-Formylpropanoic acid, if both the ester is hydrolyzed and the acetal reverts. This is more likely with prolonged exposure to aqueous acidic conditions during workup.

These species can typically be identified and quantified using NMR spectroscopy, GC-MS, or LC-MS.

Q4: How do I choose the right acid catalyst for the acetalization?

Both Brønsted and Lewis acids can catalyze the reaction.[3]

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are effective and commonly used.

  • Lewis Acids: Triflates such as Sc(OTf)₃ or Yb(OTf)₃ can be used for milder conditions.

  • Solid-Supported Catalysts: Acidic resins (e.g., Amberlyst-15) or perchloric acid adsorbed on silica gel offer the advantage of being easily filtered off, simplifying the workup.[3]

The choice depends on the scale of your reaction and the sensitivity of other functional groups in your molecule. For general purposes, a catalytic amount of p-TsOH is a reliable starting point.

Q5: What is the most effective strategy for removing the water byproduct?

There are two primary strategies:

  • Physical Removal: Using a Dean-Stark apparatus to azeotropically remove water is a classic method, though it requires the use of a co-solvent like toluene or benzene and may require higher temperatures.

  • Chemical Sequestration: This is often the preferred laboratory method. Using a dehydrating agent that reacts with water is highly efficient. Trimethyl orthoformate is an excellent choice as it serves a dual purpose: it can be a source of the methoxy groups and it irreversibly reacts with the water byproduct to form methanol and methyl formate, effectively driving the equilibrium forward.[3]

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: Incomplete Reaction - Significant Amount of Starting Aldehyde Remains
  • Probable Cause: The reaction has not reached completion due to an unfavorable equilibrium position, insufficient catalysis, or inadequate reaction time/temperature. Water produced as a byproduct is likely inhibiting the forward reaction.

  • Solution & Protocol:

    • Increase Methanol Excess: Use methanol as the solvent to ensure a large excess, pushing the equilibrium towards the product side.

    • Employ a Dehydrating Agent: Add trimethyl orthoformate (1.2 - 1.5 equivalents relative to the aldehyde) to the reaction mixture from the start. This will chemically remove water as it is formed.[3]

    • Verify Catalyst Activity: Ensure your acid catalyst is not deactivated. If using a solid catalyst like an acidic resin, ensure it has been properly dried and stored.

    • Optimize Conditions: Gently heat the reaction (e.g., to 40-50 °C) and extend the reaction time, monitoring by TLC or GC until the starting material is consumed.

Workflow: Driving the Acetalization Equilibrium

G cluster_solutions Troubleshooting Interventions Reactants Aldehyde + 2 MeOH Products Acetal (Product) + H₂O Reactants->Products k_fwd (Acid Catalyst) Products->Reactants k_rev (Water drives this way) Remove_H2O Remove H₂O (e.g., Trimethyl Orthoformate) Products->Remove_H2O Shifts Equilibrium Right Increase_MeOH Increase [MeOH] Increase_MeOH->Reactants Shifts Equilibrium Right

Caption: Driving the reversible acetalization reaction toward product formation.

Problem 2: An Unexpected Byproduct is Observed, Suspected to be the Hemiacetal
  • Probable Cause: The reaction has stalled at the hemiacetal intermediate stage. This occurs when the second stage of the reaction—protonation of the hydroxyl group, elimination of water, and attack by a second methanol molecule—is slow or incomplete.

  • Solution & Protocol:

    • Increase Catalyst Loading: A slight increase in the amount of acid catalyst can facilitate the more difficult dehydration of the hemiacetal.

    • Ensure Anhydrous Conditions: Any trace water will compete with methanol for addition to the protonated intermediate and inhibit the conversion of the hemiacetal to the acetal.

    • Increase Temperature/Time: Providing more thermal energy can help overcome the activation barrier for the water elimination step. Continue to monitor the reaction progress closely.

Mechanism: Acetal Formation Pathway

G Aldehyde Methyl 2-formylpropanoate Protonated_Aldehyde Protonated Carbonyl Aldehyde->Protonated_Aldehyde + H⁺ Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + MeOH - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxonium Oxonium Ion Protonated_Hemiacetal->Oxonium - H₂O Protonated_Acetal Protonated Acetal Oxonium->Protonated_Acetal + MeOH Acetal Product (Acetal) Protonated_Acetal->Acetal - H⁺

Caption: Stepwise mechanism showing the formation of the hemiacetal intermediate.

Problem 3: Product Purity is Low After Workup, and the Sample is Acidic
  • Probable Cause: The methyl ester functional group has undergone partial hydrolysis back to a carboxylic acid. This is caused by exposure to excess aqueous acid during the workup procedure, especially if heat was applied during solvent removal before the acid catalyst was neutralized.

  • Solution & Protocol:

    • Quench Before Concentration: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst before removing the excess methanol.

    • Use a Mild Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak base like sodium carbonate (Na₂CO₃) slowly until effervescence ceases.

    • Proper Extraction: Extract the product into a non-polar organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine to remove residual water and salts.

    • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and then remove the solvent under reduced pressure.

Problem 4: Difficulty in Purifying the Final Product
  • Probable Cause: The boiling points of the desired product, unreacted starting material, and the hemiacetal intermediate may be too close for effective separation by simple distillation.

  • Solution & Protocol:

    • Fractional Distillation Under Vacuum: This is the most common purification method. Use a fractionating column (e.g., Vigreux) and perform the distillation under reduced pressure to lower the boiling points and prevent thermal decomposition.

    • Flash Column Chromatography: If distillation fails to provide adequate purity, flash chromatography on silica gel is a viable alternative.[4] A non-polar eluent system, such as a hexane/ethyl acetate gradient, can effectively separate the more polar impurities (aldehyde, hemiacetal) from the less polar acetal product.

Quantitative Data Summary
CompoundMolecular FormulaMolecular WeightBoiling Point (Predicted/Reported)Polarity
Methyl 2-formylpropanoateC₅H₈O₃116.12 g/mol ~145-150 °C (atm)High
Hemiacetal IntermediateC₆H₁₂O₄148.16 g/mol N/A (unstable)Medium
Product (Dimethyl Acetal) C₇H₁₄O₄ 162.18 g/mol ~75-80 °C / 15 mmHg Low

Section 3: Recommended Laboratory Protocol

This protocol incorporates best practices to maximize yield and purity for the synthesis of this compound.

Reagents:

  • Methyl 2-formylpropanoate (1.0 eq)

  • Methanol (Anhydrous, as solvent, ~10-20 volumes)

  • Trimethyl orthoformate (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add Methyl 2-formylpropanoate.

  • Add anhydrous methanol, followed by trimethyl orthoformate.

  • Add the catalytic amount of p-TsOH.

  • Stir the reaction mixture at room temperature or warm gently to 40 °C.

  • Monitor the reaction progress by TLC or GC analysis every 1-2 hours until the starting aldehyde is no longer detectable (typically 4-8 hours).

  • Cool the flask to room temperature in an ice bath.

  • Slowly add saturated sodium bicarbonate solution to quench the catalyst until gas evolution stops.

  • Remove the majority of the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining residue to a separatory funnel using diethyl ether and water.

  • Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by fractional vacuum distillation to obtain the final product.

References

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Patsnap Eureka. (2020). Preparation method of methyl 3-methoxyacrylate. CN111995519A. Retrieved from [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(3), M1642. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 3-(methoxy-methylphosphinyl)propionate. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation method of methyl 3-methoxypropionate. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

  • PubMed. (2003). Development of a new Lewis acid-catalyzed[5][5]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. J Org Chem, 68(25), 9624-34. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL 2-(3-METHOXYPHENYL)-2-METHYLPROPANOATE. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Nanyang Technological University. (n.d.). Synthesis of natural products by intramolecular Michael addition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 3,3-dimethoxypropionate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-methoxy methyl propionate. CN1660767A.
  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]

  • YouTube. (2024). Acetal Formation Mechanism Step-by-Step Explanation. Retrieved from [Link]

  • ResearchGate. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 799-828. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 3,3-dimethoxypropanoate. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methylpropanoates. J. Chem. Soc. Pak., 29(4), 352-357. Retrieved from [Link]

  • MDPI. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of N, N Dimethylformamide dimethyl acetal. CN106083611A.
  • Google Patents. (n.d.). Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor. KR101877874B1.
  • YouTube. (2022). How To Predict The Product Of Acetal Formation Reaction (with an example). Retrieved from [Link]

  • Australian Journal of Chemistry. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of hemiacetals and hemiketals (video). Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 3-methoxypropionate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of m-formylphenoxyacetaldehyde dimethyl acetal. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. Retrieved from [Link]

Sources

How to improve the yield of "Methyl 3,3-dimethoxy-2-methylpropanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3,3-dimethoxy-2-methylpropanoate (MDMP). This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable acetal-protected building block. We will move beyond simple procedural outlines to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Section 1: Overview of Synthetic Strategies

The synthesis of MDMP, while seemingly straightforward, is prone to issues that can significantly impact yield and purity. The primary challenge lies in controlling side reactions and ensuring the complete conversion of starting materials. Two principal synthetic routes are commonly considered, each with distinct advantages and potential pitfalls.

Route A: Base-Catalyzed Michael Addition/Acetalization

This is arguably the most direct and common approach. It involves a conjugate addition of a methoxide source to methyl methacrylate, followed by or concurrent with the formation of the dimethyl acetal. The reaction is typically performed in methanol, which serves as both a reactant and a solvent, often with the addition of trimethyl orthoformate as a dehydrating agent and methoxy source.

Reaction Scheme 1: Base-Catalyzed Michael Addition

This intermediate can then be converted to the desired product, though one-pot procedures are often favored.

Route B: Acid-Catalyzed Acetalization of a β-Aldehydo Ester

This route involves the synthesis of the precursor, Methyl 2-methyl-3-oxopropanoate, followed by a classical acid-catalyzed acetalization using methanol and a dehydrating agent.

Reaction Scheme 2: Two-Step Acetalization Route

While this method offers more control by separating the C-C/C-O bond formation from the acetalization, it is less atom-economical and requires the synthesis and isolation of an often sensitive aldehyde intermediate.[1]

For the remainder of this guide, we will focus primarily on optimizing the more direct Route A , as it represents the most efficient pathway and is the source of the most frequent user queries.

Section 2: Troubleshooting Guide for Low Yield & Impurities

This section is structured to directly address the most common problems encountered during the synthesis of MDMP via the base-catalyzed route.

Question 1: My reaction has stalled, showing low conversion of methyl methacrylate and a complex mixture of products. What are the likely causes?

Answer: Low conversion is a frequent issue stemming from catalyst deactivation, equilibrium limitations, or suboptimal reaction conditions.

  • Causality - Catalyst Activity: The key to this reaction is the base catalyst, typically sodium methoxide (NaOMe) or potassium methoxide (KOMe). These strong bases are extremely sensitive to moisture and acidic impurities.[2]

    • Water: Water will protonate the methoxide, rendering it non-nucleophilic and incapable of initiating the Michael addition. It will also hydrolyze the ester product.

    • Acidic Impurities: Methyl methacrylate can contain acidic inhibitors (like hydroquinone methyl ether) or acidic impurities from its own synthesis. These will consume your catalyst stoichiometrically.[3]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous methanol. Dry all glassware thoroughly in an oven ( >120°C) and assemble it hot under an inert atmosphere (Nitrogen or Argon).

    • Use High-Quality Reagents: Use freshly opened or distilled methyl methacrylate. To remove acidic inhibitors, you can pass it through a short plug of basic alumina just before use.

    • Verify Catalyst Potency: Use a freshly opened bottle of sodium methoxide or prepare it fresh from sodium metal and anhydrous methanol. Commercial solutions of NaOMe in methanol should be titrated before use if their age is uncertain. A patent for a related synthesis highlights that catalysts are extremely sensitive to acid and water.[2]

    • Increase Catalyst Loading (Judiciously): If reagent quality is confirmed, a slight increase in catalyst loading (e.g., from 5 mol% to 8 mol%) can overcome trace impurities. However, excessive base can promote side reactions.

Question 2: My GC-MS analysis shows significant byproducts. I see a polymer, and another major peak I can't identify. How can I improve selectivity?

Answer: Side reactions are the primary culprits for yield loss. The two most common are polymerization and the formation of a dimeric ether byproduct.

  • Causality - Unwanted Polymerization: Methyl methacrylate is highly prone to anionic polymerization, especially in the presence of strong bases like NaOMe. This is exacerbated by higher temperatures.

  • Causality - Dimer Formation: A common byproduct is the Michael adduct of the desired product (or its methoxy intermediate) onto another molecule of methyl methacrylate, leading to higher molecular weight impurities that are difficult to separate.

  • Optimization Strategies:

    • Temperature Control: This is the most critical parameter. The addition of methyl methacrylate to the methanol/catalyst solution should be done slowly and at a controlled temperature, typically between 25-45°C. A Chinese patent for the synthesis of the related methyl 3-methoxypropionate specifies a reaction temperature of 45-60°C, but the α-methyl group in your substrate can alter reactivity.[4] Running the reaction too hot will favor polymerization.

    • Slow Addition: Add the methyl methacrylate dropwise over a prolonged period (e.g., 2-4 hours) to the catalyst solution. This keeps the instantaneous concentration of the monomer low, disfavoring polymerization relative to the desired 1:1 addition of methanol.[4]

    • Use of Trimethyl Orthoformate (TMOF): TMOF is a key reagent that serves two purposes. It is an excellent water scavenger, ensuring anhydrous conditions. More importantly, it helps drive the equilibrium towards the acetal product. Some procedures for the non-methylated analog use TMOF effectively.[5]

Question 3: The reaction seems complete, but I lose a significant amount of product during workup and distillation. Why is this happening?

Answer: Product loss during workup is almost always due to catalyst-driven reverse reactions or decomposition during purification.

  • Causality - Reversibility: The Michael addition is a reversible reaction. If the basic catalyst is not neutralized before heating for distillation, the reaction can revert to starting materials, which are then lost as low-boiling fractions. A Korean patent emphasizes the importance of neutralizing the alkali metal alkoxide catalyst with acid to prevent the reverse reaction during distillation.[6]

  • Causality - Thermal Decomposition: Acetal groups can be sensitive to residual acid or base at high temperatures. Distilling a crude product that is not properly neutralized can lead to decomposition.

  • Workup & Purification Protocol:

    • Effective Neutralization: After the reaction is complete (monitored by TLC or GC), cool the mixture to 0-5°C. Slowly and carefully add a neutralizing agent like glacial acetic acid or concentrated sulfuric acid until the pH is neutral (pH ~7). Adding the acid slowly at low temperature is crucial to avoid localized heating and side reactions.[4]

    • Filtration: After neutralization, a salt (e.g., sodium acetate or sodium sulfate) will precipitate. Filter this solid off before proceeding.

    • Vacuum Distillation: The product has a relatively high boiling point. Distillation under reduced pressure is essential to avoid thermal decomposition. The boiling point of the related, non-methylated methyl 3,3-dimethoxypropionate is 77°C at 20 mmHg. Your target compound will have a slightly higher boiling point.

    • Fractional Distillation: Use an efficient distillation column (e.g., a Vigreux column) to separate the product from unreacted methanol, TMOF, and any lower-boiling side products.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and loading for this reaction? A1: Sodium methoxide (NaOMe) at 5-10 mol% is the most common and effective catalyst. It offers a good balance of reactivity and cost. Ensure it is anhydrous and from a reliable source.

Q2: How critical is the molar ratio of methanol to methyl methacrylate? A2: Very critical. Methanol should be used in significant excess as it is both a reactant and the solvent. A molar ratio of at least 3:1 (Methanol:MMA) is recommended to drive the equilibrium towards the product.[4]

Q3: Can I use a different orthoformate, like triethyl orthoformate? A3: It is not recommended. Using triethyl orthoformate would lead to the formation of the diethyl acetal or a mixed ethyl/methyl acetal, resulting in a mixture of products that would be very difficult to separate. Stick with trimethyl orthoformate for this specific synthesis.

Q4: My final product purity is only 95% by GC. What is the likely persistent impurity? A4: The most common impurity that is difficult to remove by distillation is the intermediate, Methyl 3-methoxy-2-methylpropanoate. Its boiling point is often close to the final product. This indicates an incomplete reaction. To resolve this, increase the reaction time or ensure your TMOF and catalyst are fully active to drive the reaction to completion.

Section 4: Optimized Experimental Protocol

This protocol integrates the troubleshooting insights discussed above for a robust, high-yield synthesis.

Materials:

  • Sodium Methoxide (solid, 95%+)

  • Anhydrous Methanol (MeOH, <50 ppm H₂O)

  • Methyl Methacrylate (MMA, inhibitor-free)

  • Trimethyl Orthoformate (TMOF)

  • Glacial Acetic Acid (AcOH)

Procedure:

  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a thermometer. Dry all glassware in an oven and assemble hot under an inert atmosphere.

  • Catalyst Preparation: To the flask, add anhydrous methanol (e.g., 250 mL). Carefully add sodium methoxide (e.g., 0.10 mol) in portions while stirring. Allow it to dissolve completely.

  • Reagent Addition: Add trimethyl orthoformate (e.g., 1.2 mol) to the methanolic NaOMe solution. In the dropping funnel, place methyl methacrylate (e.g., 1.0 mol).

  • Reaction: Begin adding the MMA dropwise to the stirred solution. Monitor the internal temperature and use a water bath to maintain it between 35-45°C. The addition should take approximately 3 hours.

  • Monitoring: After the addition is complete, let the reaction stir at 40°C for an additional 2-4 hours. Monitor the disappearance of MMA by GC or TLC.

  • Workup - Neutralization: Once the reaction is complete, cool the flask in an ice bath to 0-5°C. Slowly add glacial acetic acid dropwise until the mixture is neutral (pH 7). A white precipitate of sodium acetate will form.

  • Workup - Filtration & Concentration: Stir for 30 minutes at 0-5°C, then filter off the salt. Rinse the salt with a small amount of cold methanol. Concentrate the filtrate on a rotary evaporator to remove the bulk of the methanol.

  • Purification: Purify the remaining crude oil by fractional vacuum distillation to obtain pure this compound.

Section 5: Data Summary Table

The following table summarizes the impact of key variables on reaction outcome, based on established principles for related syntheses.

ParameterSub-Optimal ConditionRecommended ConditionRationale & Expected Outcome
Catalyst Old/wet NaOMe; < 3 mol%Anhydrous NaOMe, 5-10 mol%Ensures sufficient active nucleophile for addition; prevents stalling.[2]
Temperature > 60°C35-45°CMinimizes anionic polymerization of MMA, improving selectivity.
MMA Addition Added all at onceSlow, dropwise over 2-4hKeeps monomer concentration low, disfavoring polymerization.[4]
Solvent Technical grade MethanolAnhydrous Methanol (<50 ppm H₂O)Prevents catalyst deactivation and potential ester hydrolysis.
Workup No neutralization before heatingNeutralization with acid at 0°CPrevents base-catalyzed reverse Michael reaction during distillation.[6]

Section 6: Visual Troubleshooting Workflow

The following diagram provides a logical decision tree for troubleshooting common issues with the synthesis.

G start Low Yield or Purity Issue check_conversion Check Reaction Conversion by GC/TLC start->check_conversion conversion_low Conversion is Low check_conversion->conversion_low Incomplete? conversion_ok Conversion is High check_conversion->conversion_ok Complete? check_reagents Verify Reagent Quality (Anhydrous MeOH, Fresh MMA, Active Catalyst) conversion_low->check_reagents check_workup Review Workup & Purification conversion_ok->check_workup reagents_bad Reagents Suspect check_reagents->reagents_bad No reagents_ok Reagents Confirmed OK check_reagents->reagents_ok Yes fix_reagents Action: - Distill MeOH & MMA - Use fresh NaOMe - Check for acidic inhibitors reagents_bad->fix_reagents optimize_conditions Action: - Increase catalyst loading slightly - Increase reaction time - Check temperature reagents_ok->optimize_conditions neutralization_issue Incomplete Neutralization? check_workup->neutralization_issue distillation_issue Distillation Problem? check_workup->distillation_issue fix_neutralization Action: - Neutralize with acid at 0°C to pH 7 - Ensure complete salt precipitation neutralization_issue->fix_neutralization fix_distillation Action: - Use high vacuum - Use fractional column - Check for thermal decomposition distillation_issue->fix_distillation

Caption: Troubleshooting workflow for MDMP synthesis.

References

  • [Single-Step Production of Bio-Based Methyl Methacrylate...] : While focused on a different synthesis route, this article highlights common side reactions and the importance of catalyst choice in methacrylate chemistry. Source: ACS Publications, [Link]

  • [CN1660767A - Method for preparing 3-methoxy methyl propionate]: This patent details the optimization of the Michael addition of methanol to an acrylate, emphasizing slow addition, temperature control, and proper neutralization to achieve high yields.
  • [Preparation method of methyl 3-methoxypropionate - Patsnap Eureka] : Discusses the sensitivity of alkoxide catalysts to acid and water and the problems associated with neutralization and purification in related syntheses. Source: Patsnap Eureka, [Link]

  • [ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure] : A reliable, peer-reviewed procedure for a similar acetal formation, which can be adapted to understand the fundamental chemistry. Source: Organic Syntheses, [Link]

  • [Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem] : Provides safety and property data for the starting material, including information on inhibitors that must be removed. Source: PubChem, [Link]

  • [KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate...]: This patent explicitly states that neutralizing the catalyst post-reaction is essential to prevent the reverse reaction and achieve high yields during distillation.
  • [Showing Compound 2-Methyl-3-oxopropanoic acid (FDB022464) - FooDB] : Describes the properties of the β-aldehydo acid precursor relevant to Route B. Source: FooDB, [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in the Synthesis of Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've often seen researchers encounter frustratingly low conversion rates in reactions that appear straightforward on paper. The synthesis of "Methyl 3,3-dimethoxy-2-methylpropanoate" is a prime example. While it seems like a simple acid-catalyzed acetalization of a β-keto ester, the reality is that several factors can conspire to suppress your yield.

This technical support center is designed to be your virtual lab partner, guiding you through the logical steps of troubleshooting and optimization. We'll move beyond a simple checklist and delve into the "why" behind each experimental choice, empowering you to make informed decisions to drive your reaction to completion.

The primary route to this compound involves the acid-catalyzed acetalization of its precursor, Methyl 2-methyl-3-oxopropanoate. This seemingly simple reaction is often plagued by low yields. This guide provides a structured approach to identifying and resolving the common pitfalls in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most likely primary cause of low conversion rates in this specific reaction?

A1: The most probable culprit is steric hindrance . The presence of the methyl group at the α-carbon (the 2-position) of the starting material, Methyl 2-methyl-3-oxopropanoate, significantly impedes the approach of the nucleophile (methanol or methoxy group from an orthoester) to the carbonyl carbon. This steric congestion raises the activation energy of the reaction, making it slower and more sensitive to reaction conditions compared to the acetalization of unsubstituted β-keto esters.[1]

Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are the likely side products?

A2: The presence of multiple spots suggests the formation of side products. Besides unreacted starting material, you may be observing:

  • Self-condensation product: β-keto esters can undergo self-condensation (a Claisen-type reaction) under basic or even some acidic conditions, leading to higher molecular weight byproducts.[2]

  • Hemiacetal intermediate: The reaction may be stalling at the hemiacetal stage, which is an intermediate in the acetal formation pathway.

  • Decomposition products: β-keto esters can be susceptible to decomposition or decarboxylation, especially if the reaction is heated for extended periods or under harsh acidic conditions.[2]

Troubleshooting Guide: A Step-by-Step Approach to Optimizing Your Reaction

This guide is structured as a decision tree to help you systematically diagnose and address the issues in your synthesis.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Reagents Step 1: Verify Reagent Quality and Purity Start->Check_Reagents Anhydrous_Conditions Step 2: Ensure Rigorously Anhydrous Conditions Check_Reagents->Anhydrous_Conditions Reagents are pure Optimize_Catalyst Step 3: Optimize Acid Catalyst and Loading Anhydrous_Conditions->Optimize_Catalyst Conditions are dry Reaction_Parameters Step 4: Adjust Reaction Temperature and Time Optimize_Catalyst->Reaction_Parameters Catalyst is optimized Water_Removal Step 5: Actively Remove Water Byproduct Reaction_Parameters->Water_Removal Still low conversion Successful_Conversion Successful Conversion Water_Removal->Successful_Conversion Conversion improves

Caption: Troubleshooting workflow for low conversion rates.

Problem 1: Reaction is sluggish or stalls with significant starting material remaining.

Potential Cause: Insufficiently reactive electrophile or issues with the reaction equilibrium.

Solutions & Explanations:

  • Switch to an Orthoester: Instead of relying on methanol alone, use trimethyl orthoformate (TMOF) as both a reactant and a water scavenger. TMOF reacts with the water byproduct to form methanol and methyl formate, effectively driving the equilibrium towards the acetal product.[3][4]

    • Expert Insight: The direct acetalization with methanol is a reversible equilibrium. The water produced can hydrolyze the acetal product back to the starting material. By removing water as it forms, you are applying Le Châtelier's principle to favor product formation.

  • Increase Catalyst Loading or Use a Stronger Acid: If you are using a mild acid catalyst, it may not be sufficient to overcome the steric hindrance.

    • Protocol:

      • Start with a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).

      • If the reaction is still slow, incrementally increase the catalyst loading. Be cautious, as excessive acid can lead to side reactions.

Problem 2: Formation of a complex mixture of products.

Potential Cause: Side reactions are competing with the desired acetalization.

Solutions & Explanations:

  • Lower the Reaction Temperature: Higher temperatures can promote side reactions like self-condensation. Running the reaction at room temperature or even 0 °C may improve selectivity for the desired product, albeit at the cost of a longer reaction time.

  • Use a Non-nucleophilic Solvent: If you are using methanol as the solvent, it is also the reactant. Using a non-nucleophilic solvent like anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a stoichiometric amount of methanol and TMOF can sometimes reduce side reactions.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound:

This protocol is a starting point for optimization and is based on established methods for acetalization of β-keto esters.

Materials:

  • Methyl 2-methyl-3-oxopropanoate

  • Trimethyl orthoformate (TMOF)

  • Anhydrous methanol

  • Concentrated sulfuric acid (or p-TsOH)

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Anhydrous diethyl ether (or other suitable extraction solvent)

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-methyl-3-oxopropanoate (1.0 eq).

  • Add anhydrous methanol (as a solvent) and trimethyl orthoformate (2.0 - 3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding anhydrous sodium bicarbonate until the bubbling ceases.

  • Filter the mixture to remove the solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Summary Table:

ParameterRecommended ConditionRationale
Starting Material Methyl 2-methyl-3-oxopropanoateThe β-keto ester precursor.[]
Reagent Trimethyl orthoformateActs as both a methoxy source and a water scavenger.[4]
Catalyst Conc. H₂SO₄ or p-TsOHStrong acid catalyst to overcome steric hindrance.
Temperature 0 °C to Room TemperatureMinimizes side reactions.
Reaction Time 12-24 hoursSterically hindered reactions require longer times.
Work-up Anhydrous quench with NaHCO₃Neutralizes the acid catalyst without introducing water.

Reaction Mechanism and Key Intermediates

Understanding the reaction mechanism is crucial for effective troubleshooting. The acid-catalyzed acetalization proceeds through several key steps:

Acetal_Formation_Mechanism Start Methyl 2-methyl-3-oxopropanoate Protonated_Carbonyl Protonated Carbonyl (Oxocarbenium ion) Start->Protonated_Carbonyl + H⁺ Hemiacetal Hemiacetal Intermediate Protonated_Carbonyl->Hemiacetal + CH₃OH - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Carbocation Resonance-Stabilized Carbocation Protonated_Hemiacetal->Carbocation - H₂O Acetal Methyl 3,3-dimethoxy- 2-methylpropanoate Carbocation->Acetal + CH₃OH - H⁺

Caption: Mechanism of acid-catalyzed acetal formation.

Key Takeaways from the Mechanism:

  • Protonation is Key: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A weak acid may not be sufficient to achieve a high enough concentration of the protonated species.

  • Water is a Leaving Group: The elimination of water from the protonated hemiacetal is a crucial step. This step is reversible, which is why removing water from the reaction mixture is so effective.

  • Hemiacetal Stability: If the reaction stalls at the hemiacetal stage, it could be due to the difficulty of eliminating water, which is exacerbated by steric hindrance.

By systematically working through these troubleshooting steps and understanding the underlying chemistry, you can significantly improve your chances of achieving a high conversion rate in the synthesis of this compound.

References

  • Yu, J., et al. (2018). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. ACS Catalysis, 8(11), 10768-10772. [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of 2-Methyl-3-oxopentanoic acid. BenchChem Technical Support.
  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • DTIC. (n.d.). INVESTIGATION OF WATER-REACTIVE CHEMICALS FOR ANTI-ICING ADDITIVES IN AVIATION FUELS.
  • Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation method of methyl 3-methoxyacrylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications. [Link]

  • PubChem. (n.d.). 2-Methyl-3-oxopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • IRIS. (n.d.). Trimethyl Orthoformate as a Highly Selective Mono-C-Methylating Agent for Arylacetonitriles.
  • FooDB. (2011). Showing Compound 2-Methyl-3-oxopropanoic acid (FDB022464). Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). Showing metabocard for 2-Methyl-3-oxopropanoic acid (HMDB0001172). Retrieved from [Link]

  • MDPI. (2016). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Molecules, 21(11), 1543. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters. BenchChem Technical Support.
  • Royal Society of Chemistry. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 11(36), 6109-6112. [Link]

  • Organic Reactions. (n.d.). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions.
  • BenchChem. (2025).
  • MDPI. (2018). Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. Molecules, 23(11), 2997. [Link]

Sources

Technical Support Center: Byproduct Identification in Methyl 3,3-dimethoxy-2-methylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of Methyl 3,3-dimethoxy-2-methylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot your experiments effectively.

Section 1: Frequently Asked Questions - The Synthesis Pathway

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound typically involves the acid-catalyzed acetalization of Methyl 2-methyl-3-oxopropanoate with methanol. This reaction protects the aldehyde group as a dimethyl acetal.

  • Starting Materials: Methyl 2-methyl-3-oxopropanoate and Methanol

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is commonly used.

  • Reaction Type: This is a nucleophilic addition to the carbonyl group, followed by elimination of water to form the acetal.[1][2]

Q2: What are the critical parameters that can influence the reaction outcome and byproduct formation?

Several factors can significantly impact the purity and yield of your target compound:

  • Water Content: The formation of an acetal is a reversible reaction that produces water.[1][3][4] The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, reducing your yield. It is crucial to use anhydrous reagents and glassware.

  • Catalyst Concentration: While necessary, excessive acid can promote side reactions, such as polymerization or degradation of starting materials and products.

  • Temperature: The reaction is often performed at a controlled temperature to minimize side reactions. Exothermic reactions, in particular, require careful temperature management.[5][6]

  • Stoichiometry: Using a large excess of methanol can help drive the reaction equilibrium towards the product side.[4][7]

Section 2: Identifying Common Byproducts and Their Origins

Understanding potential side reactions is the first step in identifying unknown peaks in your chromatogram. The following diagram illustrates the main reaction and plausible byproduct formation pathways.

G cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Formation SM1 Methyl 2-methyl-3-oxopropanoate Hemiacetal Hemiacetal Intermediate SM1->Hemiacetal + Methanol, H+ BP1 Unreacted Starting Material SM1->BP1 Incomplete Reaction BP3 Polymerization Products SM1->BP3 Excess Acid/Heat SM2 Methanol (excess) SM2->Hemiacetal Cat H+ Catalyst Cat->SM1 Product This compound (Target) Hemiacetal->Product + Methanol, -H2O BP2 Hemiacetal Intermediate Hemiacetal->BP2 Incomplete Reaction BP4 Transesterification Byproduct (e.g., from solvent impurity) Product->BP4 Alcohol Impurity Water Water (byproduct)

Caption: Main synthesis pathway and potential side reactions.

Q3: My GC-MS shows several peaks other than my product. What are they likely to be?

Based on the reaction chemistry, here are the most common byproducts you might encounter. Interpreting the mass spectrum (MS) fragmentation is key to confirming their identity.

Potential Byproduct Formation Mechanism Expected GC Behavior Key Mass Fragments (m/z)
Unreacted Methyl 2-methyl-3-oxopropanoateIncomplete reaction due to insufficient time, temperature, or catalyst activity.Elutes earlier than the product.Fragments corresponding to the loss of -OCH₃ (M-31) and -COOCH₃ (M-59).
Hemiacetal IntermediateThe reaction stalls at the intermediate stage, often due to the presence of water.[8]Polarity is higher than the product; may exhibit peak tailing. Elutes between starting material and product.Molecular ion may be weak. Look for loss of -OCH₃ (M-31) and H₂O (M-18).
MethanolExcess reagent used to drive the reaction.Very early eluting, often in the solvent front.32 (M+), 31 (M-1), 29 (M-3).
3-Methoxyacrylate derivativesElimination of methanol from the product, potentially catalyzed by heat in the GC inlet.[9]Elutes close to the main product.Will show a molecular ion at M-32 compared to the product.
Polymeric materialsSelf-condensation of the starting aldehyde under strongly acidic conditions.May not elute or appear as broad, late-eluting peaks.No distinct, sharp peaks. MS will be complex.

MS Fragmentation Insights:

  • Acetals: Characteristically fragment via cleavage of the C-O bond adjacent to the acetal carbon, often resulting in a stable oxonium ion. For the target product, a prominent fragment at m/z 75 [CH(OCH₃)₂]⁺ is expected.

  • Esters: Methyl esters often show a characteristic fragment from McLafferty rearrangement if the alkyl chain is long enough. A key fragment is often the loss of the methoxy group (-OCH₃), resulting in an [M-31]⁺ ion.[10]

Section 3: GC-MS Troubleshooting Guide

A pristine chromatogram is rare. This guide provides a systematic approach to diagnosing and resolving common analytical issues.

G Start GC-MS Analysis Issue P1 Poor Peak Shape (Tailing/Fronting) Start->P1 P2 No/Low Product Peak Intensity Start->P2 P3 Poor Separation of Peaks Start->P3 P4 Ghost Peaks / Carryover Start->P4 C1a Active sites in liner/column P1->C1a C1b Column overload P1->C1b C2a Wrong injection temp (degradation) P2->C2a C2b Reaction incomplete P2->C2b C3a Incorrect temp program P3->C3a C3b Wrong column phase P3->C3b C4a Contaminated syringe/inlet P4->C4a C4b Septum bleed P4->C4b S1a Use deactivated liner; trim column C1a->S1a S1b Dilute sample C1b->S1b S2a Lower inlet temperature C2a->S2a S2b Re-evaluate reaction conditions C2b->S2b S3a Optimize oven ramp rate C3a->S3a S3b Use a more polar column C3b->S3b S4a Clean syringe; bake out inlet C4a->S4a S4b Replace septum C4b->S4b

Sources

Technical Support Center: A Researcher's Guide to the Synthesis of Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,3-dimethoxy-2-methylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of this chemical transformation. Our focus is on optimizing reaction conditions, particularly temperature and catalyst selection, to ensure a successful and efficient synthesis.

Understanding the Synthesis: An Overview

The formation of this compound is primarily achieved through the acid-catalyzed acetalization of its corresponding β-keto ester, methyl 2-methyl-3-oxobutanoate. This reaction involves the protection of the ketone functional group as a dimethyl acetal. The equilibrium nature of this reaction necessitates careful control of conditions to favor product formation.

The general reaction scheme is as follows:

A common and effective method to drive this equilibrium towards the product is the use of trimethyl orthoformate, which acts as both a source of the methoxy groups and a dehydrating agent, removing water as it is formed.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most effective and common catalyst for this acetalization?

A1: Both Brønsted acids, such as p-toluenesulfonic acid (p-TSA) and hydrochloric acid (HCl), and Lewis acids are effective catalysts for acetal formation.[1][2] p-Toluenesulfonic acid is a popular choice due to its solid form, making it easy to handle, and its strong acidity which efficiently catalyzes the reaction.[2] For substrates sensitive to strong acids, milder catalysts can be employed.

Q2: What is the optimal temperature range for the synthesis of this compound?

A2: The optimal temperature for acetalization can vary depending on the specific substrate and catalyst used. Generally, these reactions are conducted at temperatures ranging from ambient to the reflux temperature of the solvent. For the reaction of ketones with trimethyl orthoformate, temperatures can range from room temperature to around 80°C.[3] It is crucial to monitor the reaction progress to avoid potential side reactions at higher temperatures.

Q3: Why is the removal of water critical in this synthesis?

A3: Acetal formation is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (the ketone and alcohol), thereby reducing the yield of the desired acetal.[1] Using a dehydrating agent like trimethyl orthoformate or employing a Dean-Stark apparatus to physically remove water are common strategies to drive the reaction to completion.[1]

Q4: Can I use methanol directly instead of trimethyl orthoformate?

A4: Yes, methanol can be used as the source of the methoxy groups. However, when using methanol directly, it is essential to employ a dehydrating agent or a technique to remove the water formed during the reaction to achieve a high yield.[1][2] Trimethyl orthoformate is often preferred as it serves as both the reagent and the water scavenger.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Catalyst: The acid catalyst may have degraded. 2. Insufficient Water Removal: The equilibrium is not being effectively shifted towards the product. 3. Low Reaction Temperature: The reaction rate is too slow.1. Use a fresh batch of the acid catalyst. 2. Ensure your dehydrating agent (e.g., trimethyl orthoformate) is anhydrous. If using a Dean-Stark trap, ensure it is functioning correctly. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Suboptimal Catalyst Loading: The amount of catalyst is not sufficient to drive the reaction at a reasonable rate.1. Monitor the reaction progress using techniques like TLC or GC. Extend the reaction time if necessary. 2. Incrementally increase the catalyst loading. Be cautious, as excessive acid can lead to side reactions.
Presence of Significant Side Products 1. Reaction Temperature is Too High: High temperatures can lead to decomposition of the starting material or product, or promote side reactions like aldol condensation. 2. Excessive Catalyst Concentration: Too much acid can catalyze unwanted side reactions.1. Reduce the reaction temperature. Consider running the reaction at room temperature for a longer period. 2. Decrease the amount of acid catalyst used.
Difficulty in Product Isolation 1. Incomplete Neutralization of Catalyst: Residual acid can cause the acetal to hydrolyze back to the ketone during workup. 2. Formation of Emulsions during Extraction: This can make phase separation difficult.1. Ensure the reaction mixture is thoroughly neutralized with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on established procedures for the acetalization of β-keto esters. Optimization may be required for specific experimental setups.

Materials:

  • Methyl 2-methyl-3-oxobutanoate

  • Trimethyl orthoformate (anhydrous)

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a solution of methyl 2-methyl-3-oxobutanoate (1 equivalent) in anhydrous methanol, add trimethyl orthoformate (1.2-1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating (e.g., to 40-60 °C) can be applied to accelerate the reaction if it is slow at room temperature.[1]

  • Once the reaction is complete (typically within a few hours), carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Remove the methanol and other volatile components under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Workflow Visualization

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Methyl 2-methyl-3-oxobutanoate D Reaction Mixture A->D B Methanol & Trimethyl Orthoformate B->D C p-Toluenesulfonic Acid (catalyst) C->D E Quench with NaHCO3 D->E Monitor by TLC/GC F Solvent Removal E->F G Extraction F->G H Drying & Concentration G->H I Vacuum Distillation H->I J J I->J Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Troubleshooting Flowchart

Troubleshooting start Low Yield or Incomplete Reaction check_catalyst Is the catalyst fresh and active? start->check_catalyst check_water Is water being effectively removed? check_catalyst->check_water Yes solution_catalyst Use fresh catalyst. check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimal? check_water->check_temp Yes solution_water Use anhydrous reagents/solvents. Check Dean-Stark functionality. check_water->solution_water No check_time Has the reaction run for a sufficient time? check_temp->check_time Yes solution_temp Gradually increase temperature. Monitor for side products. check_temp->solution_temp No solution_time Extend reaction time. Monitor by TLC/GC. check_time->solution_time No

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • Dong, J.-L., Yu, L.-S.-H., & Xie, J.-W. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules, 23(5), 1199. [Link]

  • Fiveable. p-Toluenesulfonic Acid Definition. [Link]

  • Google Patents.
  • Synlett. Alkyl Orthoformate. [Link]

  • Google Patents.
  • PubMed. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. [Link]

  • Chemistry LibreTexts. 14.3: Acetal Formation. [Link]

  • Google Patents. Method of making ketals and acetals.
  • PubMed Central. PTSA-Catalyzed Reaction of Alkyl/Aryl Methyl Ketones with Aliphatic Alcohols in the Presence of Selenium Dioxide: A Protocol for the Generation of an α-Ketoacetals Library. [Link]

  • PubMed Central. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]

  • MDPI. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. [Link]

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Preventing hydrolysis of the acetal group in "Methyl 3,3-dimethoxy-2-methylpropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,3-dimethoxy-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this versatile chemical compound. Our goal is to empower you with the knowledge to prevent the unwanted hydrolysis of the acetal group, ensuring the integrity of your experiments and the purity of your products.

Frequently Asked Questions (FAQs)

Q1: I am observing the appearance of an aldehyde peak in my NMR spectrum after my reaction work-up. What is causing this?

This is a classic sign of acetal hydrolysis. The dimethoxy acetal group in this compound is sensitive to acidic conditions, which catalyze its conversion back to the parent aldehyde.[1][2] Even trace amounts of acid in your work-up or purification steps can lead to significant degradation.

The hydrolysis reaction is an equilibrium process.[1] By adding excess water and an acid catalyst, the equilibrium shifts from the acetal back to the aldehyde and methanol.[1]

Q2: What is the chemical mechanism behind the acid-catalyzed hydrolysis of the acetal group?

The hydrolysis of an acetal is a well-understood, multi-step process that is essentially the reverse of acetal formation.[1][3] It proceeds as follows:

  • Protonation: An acid catalyst protonates one of the methoxy groups, turning it into a good leaving group (methanol).[2][3]

  • Loss of Leaving Group: The protonated methoxy group departs as a molecule of methanol, forming a resonance-stabilized oxonium ion intermediate.[2][3]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[3]

  • Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (such as water) to form a neutral hemiacetal.

  • Protonation of the Second Methoxy Group: The second methoxy group is then protonated by the acid catalyst.

  • Elimination of Methanol: The hydroxyl group of the hemiacetal facilitates the elimination of a second molecule of methanol, forming a protonated aldehyde.

  • Final Deprotonation: A final deprotonation step yields the aldehyde and regenerates the acid catalyst.

Acetal_Hydrolysis Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ OxoniumIon Oxonium Ion + CH3OH ProtonatedAcetal->OxoniumIon - CH3OH Hemiacetal Hemiacetal OxoniumIon->Hemiacetal + H2O - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ ProtonatedAldehyde Protonated Aldehyde + CH3OH ProtonatedHemiacetal->ProtonatedAldehyde - CH3OH Aldehyde Hydrolyzed Aldehyde ProtonatedAldehyde->Aldehyde - H+

Q3: Under what conditions is the acetal group in this compound stable?

The acetal functional group is highly stable in neutral to strongly basic environments.[4][5] It is unreactive towards bases, nucleophiles, organometallic reagents (like Grignard reagents), and hydrides.[6][7][8] This stability is a key reason why acetals are excellent protecting groups for aldehydes and ketones in multi-step syntheses.[6][9]

Reagent/ConditionStability of Acetal GroupStability of Ester Group
Aqueous Acid (e.g., HCl, H₂SO₄) Unstable (Hydrolyzes)Stable (hydrolysis is slow)
Aqueous Base (e.g., NaOH, KOH) Stable Unstable (Saponifies)
Anhydrous Acid (e.g., p-TsOH) Unstable Stable
Nucleophiles (e.g., Grignard, LiAlH₄) Stable Unstable (Reacts)
Oxidizing Agents Generally StableDepends on the agent

Table 1. General stability profile of the functional groups in this compound.

Troubleshooting Guides

Issue 1: My compound is degrading during silica gel column chromatography.

Silica gel is inherently acidic and can cause the hydrolysis of sensitive acetals during purification.[10]

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 0.1-1% in the eluent), followed by flushing with the pure eluent until the pH of the eluate is neutral.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

  • Work at Low Temperatures: If feasible, run the chromatography in a cold room to slow down the rate of hydrolysis.

Chromatography_Troubleshooting Start Acetal Degradation on Silica Column Q1 Is the silica gel acidic? Start->Q1 A1_Yes Neutralize silica with triethylamine or switch to neutral alumina. Q1->A1_Yes Yes A1_No Check for acidic impurities in eluent. Q1->A1_No No Q2 Is contact time prolonged? A1_Yes->Q2 A1_No->Q2 A2_Yes Increase flow rate or use flash chromatography. Q2->A2_Yes Yes End Pure Acetal Isolated Q2->End No A2_Yes->End

Issue 2: How should I properly store this compound to ensure its long-term stability?

Proper storage is crucial to prevent gradual hydrolysis due to atmospheric moisture and potential acidic contaminants.

Recommended Storage Protocol:

  • Container: Store the compound in a tightly sealed, amber glass bottle to protect it from light and moisture.

  • Atmosphere: For long-term storage, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry place. Refrigeration is recommended.

  • Avoid Acidic Environments: Do not store near bottles of strong acids, as vapors can be sufficient to catalyze hydrolysis over time.

  • Use of Desiccants: Storing the sealed bottle inside a desiccator can provide an additional layer of protection against moisture.

Issue 3: I need to perform a reaction on the ester group without affecting the acetal. What conditions should I use?

Since the acetal is stable under basic conditions, you can selectively target the ester group using saponification.

Protocol for Selective Ester Hydrolysis:

  • Dissolution: Dissolve this compound in a suitable solvent mixture, such as THF/methanol/water.

  • Base Addition: Add a stoichiometric amount of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[11] The reaction can be monitored by TLC.

  • Temperature Control: Maintain the reaction at room temperature or slightly below to minimize potential side reactions.

  • Acid-Free Work-up: Crucially, after the reaction is complete, neutralize the mixture carefully with a buffered solution (e.g., saturated ammonium chloride) rather than a strong acid to avoid hydrolyzing the acetal.

  • Extraction: Extract the product with an organic solvent and dry over an anhydrous, neutral drying agent like sodium sulfate or magnesium sulfate. Avoid acidic drying agents.

References

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Wyzant. (2019, March 15). Why are acetals stable to bases and nucleophiles? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • OSTI.GOV. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Retrieved from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • ACS Publications. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4423238A - Process for purifying acetals.
  • Google Patents. (n.d.). US3607882A - Process for purifying acetals.
  • YouTube. (2018, April 7). Hydrolysis of acetals. Retrieved from [Link]

  • Topics in Organic Chemistry. (2024, February 3). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Retrieved from [Link]

  • Henry Rzepa's Blog. (2015, November 12). How to stop (some) acetals hydrolysing. Retrieved from [Link]

  • Google Patents. (n.d.). EP0572545B1 - Purification of cyclic ketene acetals.
  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP2819984A1 - Acetone storage.
  • Reddit. (2023, April 8). Deprotection of acetal - Stupidly easy ? or complicated story ? Retrieved from [Link]

  • Wikipedia. (n.d.). Acetal. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Science.gov. (n.d.). methyl ester hydrolysis: Topics. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude "Methyl 3,3-dimethoxy-2-methylpropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of "Methyl 3,3-dimethoxy-2-methylpropanoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure you obtain a high-purity product for your critical applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude "this compound," providing step-by-step solutions and the scientific rationale behind them.

Problem 1: My final product is contaminated with unreacted starting materials (methyl methacrylate and methanol). How can I effectively remove them?

Answer:

The presence of unreacted starting materials is a common issue, particularly if the reaction has not gone to completion. Due to their volatility, both methanol and methyl methacrylate can often be removed by careful distillation.

Underlying Cause: Incomplete reaction or use of a large excess of starting materials to drive the reaction equilibrium.

Step-by-Step Solution:

  • Initial Rotary Evaporation: After quenching the reaction, perform an initial concentration on a rotary evaporator. This will remove the bulk of the excess methanol. Use a moderate bath temperature (30-40 °C) to avoid any potential degradation of the product.

  • Fractional Distillation: The most effective method for separating the product from the more volatile starting materials is fractional distillation under reduced pressure.

    • Rationale: "this compound" has a significantly higher boiling point than methanol and methyl methacrylate. Fractional distillation allows for a more precise separation based on these differences in volatility.

    CompoundBoiling Point (°C) at atmospheric pressureNotes
    Methanol64.7Highly volatile
    Methyl Methacrylate100-101Volatile
    Product Approx. 180-190 (estimated)Significantly less volatile

    Experimental Protocol: Fractional Distillation

    • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings) to enhance separation efficiency. Ensure all glassware is dry.

    • Vacuum Application: Connect the apparatus to a vacuum pump and gradually reduce the pressure. A pressure of 10-20 mmHg is a good starting point.

    • Heating: Gently heat the distillation flask using a heating mantle.

    • Fraction Collection:

      • First Fraction: Collect the initial fraction, which will be rich in methanol and methyl methacrylate, at a lower temperature.

      • Intermediate Fraction: As the temperature rises, there may be an intermediate fraction.

      • Product Fraction: Collect the main fraction at a stable, higher temperature. This will be your purified product.

    • Monitoring: Monitor the distillation temperature and pressure closely. A stable boiling point during the collection of the main fraction indicates a pure compound.

Problem 2: My purified product shows signs of acidic impurities, and the acetal group seems to be hydrolyzing. What is causing this and how can I prevent it?

Answer:

The dimethoxy acetal group in your target molecule is sensitive to acid and can hydrolyze to form methyl 2-formyl-2-methylpropanoate and methanol, especially in the presence of water.[1][2] This is a common issue if acidic catalysts were used in the synthesis or if acidic conditions were introduced during the workup.

Underlying Cause: The acetal functional group is unstable in acidic aqueous environments. The hydrolysis is a reversible reaction, driven forward by the presence of water and acid.[1][2]

Step-by-Step Solution:

  • Neutralizing Wash: Before distillation, it is crucial to neutralize any residual acid.

    • Procedure:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any acid. Be cautious of potential gas evolution (CO₂).

      • Separate the organic layer and wash it with brine (saturated NaCl solution) to remove any remaining water and dissolved salts.

      • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

      • Filter off the drying agent and concentrate the organic phase on a rotary evaporator.

  • Ahydrous Conditions: Ensure all subsequent purification steps are carried out under anhydrous conditions to the extent possible.

Visualizing the Hydrolysis Pathway:

Acetal_Hydrolysis Product This compound Hydrolyzed_Product Methyl 2-formyl-2-methylpropanoate + Methanol Product->Hydrolyzed_Product  H+ / H₂O Hydrolyzed_Product->Product  -H₂O

Caption: Acid-catalyzed hydrolysis of the acetal.

Problem 3: I am observing a high-boiling point residue after distillation, and my yield is lower than expected. What could this be?

Answer:

A high-boiling point residue could be due to the polymerization of the starting material, methyl methacrylate, or potential side-products from the Michael addition.

Underlying Cause: The Michael addition is often catalyzed by a base. This same base can also initiate the anionic polymerization of methyl methacrylate, leading to the formation of oligomers or polymers.

Step-by-Step Solution:

  • Controlled Reaction Temperature: During the synthesis, maintain a low and controlled reaction temperature to minimize polymerization.

  • Purification by Column Chromatography: If distillation is ineffective at removing these high molecular weight impurities, column chromatography is a suitable alternative.

    Experimental Protocol: Column Chromatography

    • Stationary Phase: Use silica gel as the stationary phase.

    • Solvent System (Eluent): A non-polar/polar solvent mixture is typically effective. Start with a low polarity mixture and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

    • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

    • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elution: Begin eluting with the low-polarity solvent system. The less polar product will elute before the more polar, high-boiling impurities.

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Purification:

Purification_Workflow Crude_Product Crude Product Neutralizing_Wash Neutralizing Wash (aq. NaHCO₃) Crude_Product->Neutralizing_Wash Drying Drying (e.g., MgSO₄) Neutralizing_Wash->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Purification_Choice Purification Method Concentration->Purification_Choice Distillation Fractional Distillation Purification_Choice->Distillation  For volatile impurities   Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography  For non-volatile impurities   Pure_Product Pure Product Distillation->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available "this compound" and what should I aim for?

A1: The purity of commercially available "this compound" can vary. Some suppliers offer grades with around 75% purity, while others may provide higher purity grades (e.g., 95% or higher)[3]. For most synthetic applications, a purity of >95% is desirable to avoid side reactions from impurities.

Q2: How can I confirm the purity of my final product?

A2: The purity of your "this compound" can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is an excellent method for determining the percentage of your product and identifying any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of your compound and can reveal the presence of impurities. The integration of the proton signals in ¹H NMR can be used for quantitative analysis if an internal standard is used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing you to identify the molecular weight and fragmentation pattern of your product and any impurities.

Q3: What are the best practices for storing purified "this compound"?

A3: "this compound" should be stored in a tightly sealed container to prevent the ingress of moisture, which could lead to hydrolysis of the acetal. It is also advisable to store it in a cool, dry place, away from strong acids. Storing under an inert atmosphere (e.g., nitrogen or argon) can further protect it from degradation.

Q4: Can I use a simple distillation instead of fractional distillation?

A4: A simple distillation may be sufficient if the boiling points of the impurities are significantly different from your product. However, for closely boiling impurities like residual methyl methacrylate, fractional distillation is highly recommended for achieving high purity.

Q5: My crude product is a pale-yellow to yellow-brown liquid. Is this normal?

A5: Yes, it is common for the crude product to have a yellowish color. This can be due to minor impurities or side-products formed during the reaction. Purification by distillation or column chromatography should yield a colorless liquid.

References

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Michael reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). KR20010019332A - Process for preparing methyl methoxy propionate.
  • Patsnap Eureka. (n.d.). Preparation method of methyl 3-methoxypropionate. Retrieved from [Link]

Sources

Stability of "Methyl 3,3-dimethoxy-2-methylpropanoate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Stability and Handling of Methyl 3,3-dimethoxy-2-methylpropanoate

Welcome to the technical support guide for this compound. This document, prepared by our Senior Application Scientists, provides in-depth information, troubleshooting guides, and validated protocols for researchers, chemists, and drug development professionals. Our goal is to empower you to anticipate the reactivity of this bifunctional molecule and to troubleshoot common experimental challenges effectively.

Introduction: A Molecule of Dichotomous Reactivity

This compound (MDMP) is a versatile organic building block containing two key functional groups: a methyl ester and a dimethyl acetal. This structural combination dictates its chemical behavior, rendering it stable under one set of conditions and highly reactive under another. Understanding this dichotomy is critical for its successful application in multi-step synthesis.

The core of its reactivity lies in the differential stability of its functional groups:

  • Acetal Group: Stable to bases and nucleophiles, making it an excellent protecting group for the underlying aldehyde functionality.[1][2] However, it is highly susceptible to hydrolysis under acidic conditions.[3][4]

  • Methyl Ester Group: Susceptible to hydrolysis under both acidic and basic conditions. Its reaction under basic conditions (saponification) is rapid and irreversible, while acid-catalyzed hydrolysis is a slower, equilibrium-driven process.

This guide is structured to address the stability of MDMP under both acidic and basic regimes, providing mechanistic insights, troubleshooting solutions, and detailed protocols.

Compound Properties
PropertyValue
CAS Number 76526-43-7
Molecular Formula C₇H₁₄O₄
Molecular Weight 162.18 g/mol
Appearance Pale-yellow to Yellow-brown Liquid
Boiling Point 77 °C @ 20 mmHg[5][6]
Density 1.045 g/mL at 25 °C[5][6]
Storage Room temperature, in a cool, dark place under an inert atmosphere.[5] Keep away from acids.[7]

Section 1: Stability and Troubleshooting under Acidic Conditions

The primary vulnerability of MDMP in an acidic environment is its acetal functional group.

Q1: What is the primary reaction of MDMP under acidic conditions?

Answer: The primary and most rapid reaction is the acid-catalyzed hydrolysis of the dimethyl acetal to reveal the parent β-aldehyde. This process is typically much faster than the competing acid-catalyzed hydrolysis of the methyl ester. The reaction proceeds via a well-established A-1 mechanism for simple acetals, which involves the formation of a resonance-stabilized oxocarbenium ion intermediate.[3][8]

Mechanism of Acid-Catalyzed Acetal Hydrolysis:

  • Protonation: A lone pair on one of the acetal oxygens is protonated by the acid catalyst (e.g., H₃O⁺), converting the methoxy group into a good leaving group (methanol).[1][9]

  • Loss of Leaving Group: The protonated acetal eliminates a molecule of methanol to form a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction.[3]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbocation.

  • Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (e.g., water) to yield a neutral hemiacetal intermediate.

  • Repeat: The process repeats—the hydroxyl group of the hemiacetal is protonated, water is eliminated, and a final deprotonation yields the aldehyde product, Methyl 3-formyl-2-methylpropanoate.

Acid-Catalyzed Acetal Hydrolysis Start This compound p1 Start->p1 + H⁺ Protonated Protonated Acetal p2 Protonated->p2 - CH₃OH Oxocarbenium Oxocarbenium Ion + Methanol p3 Oxocarbenium->p3 + H₂O Hemiacetal_Protonated Protonated Hemiacetal p4 Hemiacetal_Protonated->p4 - H⁺ Hemiacetal Hemiacetal Intermediate p5 Hemiacetal->p5 ... (repeats protonation, elimination, deprotonation) Aldehyde Final Aldehyde Product p1->Protonated - H₂O p2->Oxocarbenium p3->Hemiacetal_Protonated p4->Hemiacetal p5->Aldehyde

Mechanism of Acetal Hydrolysis
Q2: My reaction is yielding an intractable mixture and the yield is low. What is happening?

Answer: This is a common issue when the aldehyde product is sensitive to the reaction conditions. Once formed, the β-aldehyde ester can undergo several side reactions.

SymptomPossible CauseRecommended Solution
Formation of dark, polymeric material. The aldehyde product is undergoing self-condensation (aldol reaction) or polymerization under the acidic conditions, especially if heated.Use milder acidic conditions (e.g., SiO₂, Amberlyst-15).[10] Run the reaction at a lower temperature (0 °C to RT). Use a buffered system if possible.
Significant amount of carboxylate product observed. The reaction conditions (prolonged time, high temperature, high water concentration) are sufficient to also cause significant hydrolysis of the methyl ester.Reduce reaction time by using a more efficient catalyst or by monitoring the reaction closely via TLC or GC and stopping it immediately upon consumption of the starting material.
Incomplete reaction. Insufficient acid catalyst or insufficient water in the solvent system. Acetal hydrolysis is an equilibrium process; excess water is needed to drive it to completion.[9]Increase the catalyst loading slightly. Ensure the solvent system contains sufficient water (e.g., acetone/H₂O or THF/H₂O mixtures).
Protocol: Standard Acidic Deprotection of MDMP

This protocol outlines a standard procedure for the selective hydrolysis of the acetal group.

Acidic Deprotection Workflow Dissolve 1. Dissolve MDMP in Acetone/H₂O (9:1) Cool 2. Cool solution to 0 °C Dissolve->Cool AddAcid 3. Add p-TsOH (0.1 eq) and stir Cool->AddAcid Monitor 4. Monitor by TLC (Target Rf change) AddAcid->Monitor Quench 5. Quench with sat. NaHCO₃ solution Monitor->Quench When complete Extract 6. Extract with Ethyl Acetate (3x) Quench->Extract Dry 7. Dry organic layer (Na₂SO₄), filter Extract->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Purify via Silica Gel Chromatography Concentrate->Purify

Workflow for Acidic Acetal Hydrolysis

Section 2: Stability and Troubleshooting under Basic Conditions

In stark contrast to its behavior in acid, the acetal group of MDMP is robust under basic conditions. The methyl ester, however, is the reactive site.

Q1: What is the expected outcome when MDMP is exposed to basic conditions?

Answer: The expected and dominant reaction is the saponification of the methyl ester. This is a base-mediated hydrolysis that yields the carboxylate salt of 3,3-dimethoxy-2-methylpropanoic acid and methanol as a byproduct. This reaction is effectively irreversible due to the deprotonation of the initially formed carboxylic acid by the base, forming a resonance-stabilized carboxylate anion that is unreactive toward nucleophilic attack. The acetal group remains intact throughout this process.[1]

Mechanism of Saponification:

  • Nucleophilic Attack: The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This produces the final carboxylate salt and methanol.

Saponification Mechanism Start This compound p1 Start->p1 + ⁻OH Tetrahedral Tetrahedral Intermediate p2 Tetrahedral->p2 CarboxylicAcid Carboxylic Acid + Methoxide (⁻OCH₃) p3 CarboxylicAcid->p3 Fast Acid-Base Reaction Carboxylate Final Carboxylate Salt + Methanol p1->Tetrahedral p2->CarboxylicAcid Collapse p3->Carboxylate

Mechanism of Ester Saponification
Q2: My saponification reaction is slow or incomplete. How can I improve it?

Answer: Incomplete saponification can result from several factors, often related to kinetics or stoichiometry.

SymptomPossible CauseRecommended Solution
Starting material remains after several hours. Insufficient base (less than 1.0 equivalent). The reaction is stoichiometric.Use a slight excess of the base (e.g., 1.1-1.5 equivalents of NaOH or LiOH) to ensure complete conversion.
Reaction is slow at room temperature. Low reaction temperature. Saponification rates are temperature-dependent. Two-phase system due to low solubility of the ester in aqueous base.Gently heat the reaction mixture (e.g., 40-60 °C) to increase the rate. Add a co-solvent like THF or Methanol to create a homogeneous solution, which will dramatically accelerate the reaction.
Workup yields low amount of product. The product is the carboxylate salt, which is water-soluble. Attempting to extract it directly from the basic solution will fail.After the reaction is complete, cool the mixture and carefully acidify with an acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate, forming the neutral carboxylic acid which is much more soluble in organic solvents and can be extracted.
Protocol: Standard Saponification of MDMP

This protocol provides a reliable method for hydrolyzing the ester while preserving the acetal.

Saponification Workflow Dissolve 1. Dissolve MDMP in THF/Methanol AddBase 2. Add aqueous NaOH (1.5 eq) and stir Dissolve->AddBase Heat 3. Heat to 50 °C (optional, for speed) AddBase->Heat Monitor 4. Monitor by TLC (disappearance of SM) Heat->Monitor Cool 5. Cool to 0 °C Monitor->Cool When complete Acidify 6. Acidify with 1M HCl to pH 2-3 Cool->Acidify Extract 7. Extract with Ethyl Acetate (3x) Acidify->Extract Dry 8. Dry organic layer (Na₂SO₄), filter Extract->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate

Workflow for Basic Ester Hydrolysis

Frequently Asked Questions (FAQs)

Q: Can MDMP be used in Grignard or organolithium reactions? A: No. While the acetal is stable to these nucleophiles, the ester is not. It will react readily with organometallic reagents. If you need to perform such a reaction on another part of a molecule containing this moiety, the ester must first be reduced to an alcohol and protected.

Q: How can I confirm the purity and identity of MDMP? A: ¹H NMR spectroscopy is the most definitive method. You should expect to see singlets for the two methoxy groups of the acetal (~3.3 ppm), a singlet for the methyl ester (~3.7 ppm), a multiplet for the CH₂-CH group, and a doublet for the alpha-methyl group. GC-MS is also excellent for confirming purity and molecular weight.

Q: What is the main safety concern when handling MDMP? A: Aside from standard laboratory precautions for handling chemicals, be aware of its incompatibility with strong acids, with which it can react exothermically.[7] When heated to high temperatures (>175 °C), acetals can decompose to release formaldehyde, which is an irritant and sensitizer.[11] Always handle in a well-ventilated fume hood.

Q: How does the alpha-methyl group affect stability compared to its non-methylated parent, Methyl 3,3-dimethoxypropanoate? A: The fundamental reactivity of the acetal and ester groups remains unchanged. The alpha-methyl group may introduce minor steric effects that could slightly slow down the rate of nucleophilic attack at the ester carbonyl, but this effect is generally minimal for saponification. It has a negligible effect on the acid-catalyzed hydrolysis of the distal acetal group.

References

  • Cordes, G. H., & Bull, H. G. (1974). Acetal Hydrolysis: Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]

  • Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007). Deprotection of Acetals and Ketals Catalyzed by In(OTf)3. The Journal of Organic Chemistry, 72(15), 5890-5893. [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]

  • Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-63. [Link]

  • Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. [Link]

  • Redwood Plastics and Rubber. (2012, September 1). CO-POLYMER ACETAL MSDS. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

  • Redwood Plastics and Rubber. (2012, September 1). CO-POLYMER ACETAL MSDS. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

  • Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. [Link]

  • Leah4sci. (2019, January 8). acetal protecting group - example. [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

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Technical Support Center: Managing Exothermic Events in the Synthesis of Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of specialized esters like Methyl 3,3-dimethoxy-2-methylpropanoate is a cornerstone of modern pharmaceutical and fine chemical development. While multiple synthetic routes exist, many rely on powerful bond-forming reactions that are inherently exothermic. Uncontrolled heat release not only compromises product yield and purity through side reactions but also poses a significant safety risk, potentially leading to a thermal runaway.[1]

This guide is designed as a technical support resource for researchers and process chemists. It moves beyond simple procedural steps to address the causal factors behind thermal events. By understanding the "why," you can proactively design safer, more robust, and scalable synthetic protocols. We will explore these challenges through a plausible and common synthetic strategy: a base-catalyzed Michael addition, a class of reaction well-known for its utility and potential exothermicity.[2][3]

Section 1: Understanding the Potential Exotherm - A Plausible Synthetic Pathway

To create the target molecule, a key carbon-carbon bond must be formed at the 2-position. A highly effective method for this is the conjugate addition (Michael reaction) of a methyl nucleophile to an appropriate α,β-unsaturated ester.[4]

Proposed Reaction: Conjugate addition of a methyl group to Methyl 3,3-dimethoxyacrylate.

  • Reaction Donor: A methyl nucleophile, often delivered via an organometallic reagent like a lithium dimethylcuprate (Gilman reagent) or stabilized by other means.
  • Reaction Acceptor: Methyl 3,3-dimethoxyacrylate.
  • Why is it Exothermic? The primary driving force is the conversion of a relatively weak carbon-carbon pi bond (≈60-65 kcal/mol) into a very stable carbon-carbon sigma bond (≈80-85 kcal/mol).[3] This net release of energy manifests as heat. If this heat is generated faster than the system can dissipate it, the reaction temperature will rise, accelerating the reaction rate and creating a dangerous positive feedback loop known as thermal runaway.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, focusing on the management of the reaction exotherm.

Question 1: My reaction temperature spiked unexpectedly during the addition of the methylating reagent, even with the cooling bath set to -78°C. What is happening and how can I prevent it?

Answer: This is a classic sign of reactant accumulation , a primary cause of thermal runaway in semi-batch processes.[5]

  • Causality: The issue often lies not with the cooling bath temperature, but with the rate of heat generation exceeding the rate of heat removal. Your cooling bath cools the reactor's outer wall (the jacket), but the reaction itself generates heat within the solvent volume. A significant lag can exist between the internal batch temperature and the jacket temperature. If you add the reagent too quickly, it builds up in the cold solution without reacting immediately. Then, as the reaction initiates, the accumulated mass of reagent reacts all at once, overwhelming the cooling system's capacity.

  • Preventative Solutions:

    • Controlled, Slow Addition: Replace manual (e.g., dropping funnel) addition with an automated syringe pump or dosing pump. This ensures a consistent, slow addition rate that allows the reaction to consume the reagent as it is introduced.

    • Monitor the Internal Temperature (T_int): This is the most critical parameter. The jacket temperature (T_j) tells you what the cooling system is doing, but T_int tells you what the reaction is doing. A sudden divergence where T_int rises while T_j is stable is a clear warning sign.

    • Ensure Efficient Stirring: Poor agitation creates localized hot spots where the reaction can accelerate undetected. Ensure the stir rate is sufficient to maintain a homogenous mixture and facilitate heat transfer to the reactor walls.

    • Initial Charge Verification: Before starting the addition, ensure the initial solution has reached and stabilized at the target temperature.

Question 2: My final product is contaminated with several impurities and the overall yield is poor. Could this be related to poor temperature control?

Answer: Absolutely. Exceeding the optimal temperature window is a common reason for low yield and purity.

  • Causality: Higher temperatures provide the activation energy for undesirable side reactions.[6] In the context of this synthesis, potential side reactions include:

    • 1,2-Addition: The methyl nucleophile could attack the ester's carbonyl carbon (a 1,2-addition) instead of the desired conjugate (1,4-addition). While 1,4-addition is often thermodynamically favored, the 1,2-addition can be kinetically faster at elevated temperatures.[3]

    • Decomposition: The starting materials, intermediates, or even the final product may not be stable at higher temperatures, leading to decomposition pathways.

    • Solvent/Reagent Reactions: The highly reactive nucleophile may begin to react with the solvent or other components in the flask if the temperature rises significantly.

  • Optimization Strategies:

    • Strict Temperature Adherence: Maintain the internal reaction temperature within a narrow, predetermined range (e.g., -78°C to -70°C).

    • Reaction Calorimetry: For process development, use a reaction calorimeter to study the heat flow under different conditions. This data allows you to identify the onset temperature for side reactions and define a safe operating window.

    • Quenching Strategy: Quench the reaction at the target low temperature before workup. Warming the entire reaction mixture with unreacted nucleophile present can promote side reactions.

Question 3: We are planning to scale this synthesis from a 1 L flask to a 20 L jacketed reactor. What are the most critical safety considerations related to the exotherm?

Answer: Scale-up introduces a fundamental challenge: the surface-area-to-volume ratio decreases significantly .[7]

  • Causality: A reactor's ability to remove heat is proportional to its surface area (the jacket), while its potential to generate heat is proportional to its volume. As you scale up, the volume increases by a cubic factor (e.g., r³), but the surface area only increases by a square factor (e.g., r²). This means a large reactor is much less efficient at removing heat per unit volume than a small flask. A procedure that is safe on a 1 L scale can become a catastrophic runaway on a 20 L scale.[7]

  • Critical Scale-Up Actions:

    • Determine Thermal Properties: Before any scale-up, you must determine the reaction's key thermal parameters using reaction calorimetry (RC1) or differential scanning calorimetry (DSC).

    • Lengthen Dosing Time: The addition time must be significantly increased to ensure the rate of heat generation never exceeds the reactor's maximum heat removal capacity. For a highly exothermic reaction, an 8- to 16-hour dosing time is not uncommon at scale.[7]

    • Utilize Automation: Manual control is not sufficient for safe scale-up. Use an automated reactor control unit to program the dosing rate based on real-time T_int readings.[7] This allows for "dose-on-demand" where addition automatically pauses if T_int exceeds a set limit.

    • Review Emergency Procedures: Ensure the large-scale reactor is equipped with appropriate safety measures, such as a rupture disc and an emergency quenching system.

Question 4: How does my choice of solvent and reaction concentration impact exotherm management?

Answer: The solvent is not merely a medium for the reaction; it is a critical component of your thermal management system.[8]

  • Causality: The solvent acts as a heat sink, absorbing the energy released by the reaction. The ability to do so depends on its heat capacity and the total volume.

  • Strategic Selection:

    • Heat Capacity: Solvents with higher heat capacity can absorb more energy for a given temperature rise.

    • Boiling Point: The solvent's boiling point must be well above your reaction temperature to avoid pressurization. However, it should also be low enough to be easily removed during workup.

    • Dilution: Running the reaction at a lower concentration (i.e., using more solvent) provides a larger heat sink and slows the reaction rate, making the exotherm easier to manage. However, this can negatively impact reactor throughput and may make the reaction impractically slow. A balance must be found.

    • Inertness: The solvent must be completely inert to the highly reactive reagents under the reaction conditions.

Section 3: Protocols & Methodologies

Protocol 1: Recommended Laboratory Procedure for Controlled Synthesis (100 mmol Scale)

This protocol is illustrative and emphasizes control points. It must be adapted and optimized for your specific laboratory setup and reagents.

  • Reactor Setup: Assemble a flame-dried 1 L, 4-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a rubber septum.

  • Initial Charge: Charge the flask with the Michael acceptor (Methyl 3,3-dimethoxyacrylate, 100 mmol) and 400 mL of anhydrous THF.

  • Cooling: Cool the stirred solution to an internal temperature of -78°C using a dry ice/acetone bath. Self-Validation: Allow the solution to stir at this temperature for at least 20 minutes to ensure thermal equilibrium is reached.

  • Reagent Preparation: In a separate flame-dried flask, prepare the lithium dimethylcuprate solution under a nitrogen atmosphere.

  • Controlled Addition: Draw the prepared Gilman reagent into a 50 mL gas-tight syringe and place it on a syringe pump. Insert the syringe needle through the septum into the reaction flask, ensuring the tip is below the surface of the solution.

  • Dosing: Begin adding the Gilman reagent via the syringe pump at a rate of 0.25 mL/min.

  • Monitoring: Continuously monitor the internal temperature.

    • If T_int remains stable (e.g., ≤ -75°C), continue the addition.

    • If T_int rises above -72°C, immediately pause the addition. Do not resume until the temperature has returned to and stabilized at -78°C.

  • Reaction: After the addition is complete, allow the reaction to stir at -78°C for an additional 1 hour.

  • Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride, ensuring the internal temperature does not rise above -60°C during the quench.

  • Workup: Once quenched, the cooling bath can be removed, and the mixture can be warmed to room temperature for standard aqueous workup and purification.

Protocol 2: Emergency Quenching Procedure for a Runaway Reaction

This procedure should be practiced and understood by all personnel before running the reaction.

  • Stop Reagent Addition: Immediately stop the syringe pump or close the addition funnel.

  • Alert Personnel: Announce the thermal event to others in the lab.

  • Maximum Cooling: If possible and safe to do so, add more dry ice to the cooling bath.

  • Prepare Quench Agent: Have a pre-prepared, cold (-78°C) solution of a suitable quenching agent (e.g., acetic acid in THF) ready in a cannula or dropping funnel.

  • Execute Quench: If the temperature continues to rise uncontrollably and approaches a critical limit (e.g., -40°C), remove the nitrogen inlet and rapidly add the quenching solution to neutralize the reactive species. This will sacrifice the experiment but prevent a more serious incident.

  • Evacuate if Necessary: If the reaction cannot be controlled, evacuate the fume hood and the immediate area.

Section 4: Data Summaries & Visualizations

Data Presentation

For a robust process safety assessment, the following parameters should be quantified. The values below are illustrative for a typical exothermic synthesis.

ParameterSymbolIllustrative ValueSignificance
Heat of ReactionΔH_rxn-150 kJ/molTotal energy released per mole of limiting reagent.
Specific Heat CapacityC_p1.8 J/g·KThe ability of the reaction mass to absorb heat.
Heat Transfer CoefficientU100 W/m²·KEfficiency of heat transfer from the batch to the jacket.
Heat Transfer AreaA0.157 m²Surface area of the reactor available for cooling.
Adiabatic Temperature RiseΔT_ad120 °CTheoretical temperature increase if no cooling is applied.
Max Temp of Synthesis RxnMTSR42 °CThe highest temperature the batch could reach in a cooling failure.

Experimental Workflow Visualization

Exotherm_Management_Workflow Start Start Reagent Addition Monitor Monitor T_int vs. T_j Start->Monitor Stable Is T_int Stable (within 2-3°C of setpoint)? Monitor->Stable Continue Continue Addition Stable->Continue Yes Rising Is T_int Rising Rapidly? Stable->Rising No Continue->Monitor Complete Addition Complete Continue->Complete All Reagent Added Rising->Continue No (Slow Rise) Slow Action: Pause/Slow Addition Rising->Slow Yes Slow->Monitor Cool Action: Increase Cooling Slow->Cool Cool->Monitor Check Re-evaluate Parameters

Caption: Decision workflow for real-time exotherm management.

Logical Relationship Visualization

Safe_Reactor_Setup Reactor {Jacketed Reactor | Volume: 20 L | T_j In | T_j Out} Cooler Chiller/Thermostat Reactor:f1->Cooler Control Automated Control Unit Stirrer Overhead Stirrer Control->Stirrer Controls RPM Pump Dosing Pump Control->Pump Controls Rate Control->Cooler Controls T_j Stirrer->Reactor Agitates Probe T_int Probe (Thermocouple) Probe->Reactor Measures T_int Probe->Control Feedback Loop Pump->Reactor Doses Reagent Reagent Reservoir Reagent->Pump Doses Cooler->Reactor:f0 Cools

Caption: Key components of a safe, automated reactor setup.

References

Sources

Scalability challenges in the production of "Methyl 3,3-dimethoxy-2-methylpropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 3,3-dimethoxy-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable chemical intermediate. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic processes effectively.

The production of this compound, while conceptually straightforward, presents several challenges, particularly when transitioning from laboratory-scale experiments to larger-scale production. This guide is structured to anticipate and address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: While direct literature on the large-scale synthesis of this compound is limited, the most logical and commonly inferred route is a variation of the Michael addition. This typically involves the addition of methanol to methyl methacrylate in the presence of a suitable catalyst to form the methoxy intermediate, followed by the formation of the dimethyl acetal. An alternative, though potentially more costly, route could involve the direct acetalization of a corresponding β-keto ester derivative.

Q2: What are the main safety considerations when handling the reagents for this synthesis?

A2: Key reagents such as methyl methacrylate are flammable and can cause respiratory irritation. Strong acid or base catalysts require careful handling to avoid chemical burns. The reaction may also be exothermic, necessitating controlled addition of reagents and efficient heat management to prevent runaway reactions, especially at a larger scale.

Q3: Is it possible to achieve high purity (>99%) of the final product without chromatographic purification?

A3: Achieving high purity is feasible through fractional distillation, but it is challenging. The boiling points of the product, starting materials, and potential byproducts may be close, requiring a highly efficient distillation column. Careful neutralization of the catalyst post-reaction is crucial to prevent the formation of non-volatile salts that can complicate distillation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Low Product Yield

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.

    • Solution:

      • Reaction Time: Extend the reaction time and monitor the progress using techniques like GC-MS or NMR spectroscopy.

      • Temperature: Gradually increase the reaction temperature in small increments. Be cautious, as higher temperatures can also promote side reactions.

      • Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount. For base-catalyzed reactions, ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.

  • Side Reactions: The formation of byproducts can significantly consume your starting materials and reduce the yield of the desired product.

    • Common Side Reactions:

      • Polymerization of Methyl Methacrylate: This is a significant risk, especially at higher temperatures or in the presence of radical initiators.

      • Transesterification: If other alcohols are present as impurities, they can react to form different esters.

    • Solution:

      • Inhibitors: Add a small amount of a radical inhibitor, like hydroquinone, to the reaction mixture to prevent the polymerization of methyl methacrylate.

      • Purity of Reagents: Use high-purity, anhydrous methanol and methyl methacrylate to minimize side reactions.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and distillation.

    • Solution:

      • Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of your product. Perform multiple extractions with a suitable organic solvent to maximize recovery.

      • Distillation: Use a well-insulated fractional distillation column with a high number of theoretical plates for efficient separation. Conduct the distillation under reduced pressure to lower the boiling point and prevent thermal degradation of the product.

Parameter Potential Issue Troubleshooting Action
Reaction Time Incomplete conversionMonitor reaction progress (e.g., by GC) and extend time if necessary.
Temperature Slow reaction rate or side reactionsOptimize temperature; too low may be slow, too high can cause polymerization.
Catalyst Deactivation or insufficient amountUse anhydrous conditions for base catalysts; consider catalyst loading.
Workup Product loss in aqueous phaseAdjust pH and perform multiple extractions.
Purification Co-distillation with impuritiesUse a high-efficiency distillation column and optimize vacuum.
Impurity Profile Issues

Q: My final product is contaminated with impurities. How can I identify and eliminate them?

A: Impurities can be challenging, but a systematic approach can help resolve the issue.

  • Unreacted Starting Materials: The most common impurities are residual methyl methacrylate and methanol.

    • Identification: These can be readily identified by GC-MS and NMR.

    • Solution: Optimize the stoichiometry of your reactants. A slight excess of methanol can help drive the reaction to completion, but this will need to be removed during purification. Efficient fractional distillation is key to removing unreacted starting materials.

  • Byproducts from Side Reactions: As mentioned earlier, polymerization and transesterification can lead to impurities. Another potential byproduct is the β-methoxy ester if the acetal formation is incomplete.

    • Identification: Characterize the impurities using spectroscopic methods (NMR, MS, IR).

    • Solution:

      • To minimize the β-methoxy ester, ensure an adequate amount of acid catalyst and a dehydrating agent (or a method to remove water) are used during the acetal formation step.

      • For polymeric impurities, these are typically non-volatile and will remain in the distillation flask.

Scalability Challenges

Q: I am trying to scale up the reaction from 10g to 1kg, and I'm facing problems with consistency and safety. What should I consider?

A: Scaling up a reaction is not always a linear process. Here are the critical factors to consider:

  • Heat Management: The Michael addition is an exothermic reaction. What is easily managed in a small flask can become a serious safety hazard at a larger scale.

    • Solution:

      • Controlled Addition: Add the reactants slowly and in a controlled manner to manage the rate of heat generation.

      • Efficient Cooling: Use a reactor with a cooling jacket and ensure efficient heat transfer.

      • Monitoring: Continuously monitor the internal temperature of the reactor.

  • Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and the formation of byproducts.

    • Solution: Use an appropriate overhead stirrer with a properly designed impeller to ensure thorough mixing of the reaction mixture.

  • Catalyst Selection and Cost: Catalysts that are acceptable for small-scale synthesis may be too expensive for large-scale production. For instance, palladium-based catalysts, while efficient, are often not economically viable for industrial applications[1].

    • Solution: Explore more cost-effective and robust catalysts. For the Michael addition, common base catalysts like sodium methoxide are often used. However, their sensitivity to water and the need for a neutralization step can be a drawback[2][3]. Investigating solid-supported catalysts could be a viable alternative for easier separation and potential reuse.

  • Purification at Scale: Distillation at a large scale requires specialized equipment.

    • Solution:

      • Equipment: Use a properly sized distillation setup with an efficient vacuum system.

      • Process Optimization: The presence of azeotropes can complicate purification[3]. It may be necessary to perform multiple distillation steps or use alternative purification techniques if distillation alone is insufficient.

Experimental Protocols

Proposed Synthesis of this compound

This is a proposed two-step protocol based on established chemical principles, as direct literature is scarce.

Step 1: Michael Addition of Methanol to Methyl Methacrylate

G

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium methoxide (0.05 eq) in anhydrous methanol (2.0 eq).

  • Reaction: Cool the solution to 0-5 °C using an ice bath. Add methyl methacrylate (1.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Workup: Once the reaction is complete, carefully neutralize the catalyst by adding a weak acid (e.g., acetic acid). Remove the excess methanol under reduced pressure. The crude product can be used in the next step or purified by distillation.

Step 2: Acetal Formation

G

  • Reaction Setup: Dissolve the crude methyl 3-methoxy-2-methylpropanoate in a large excess of anhydrous methanol. Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction needs to be removed to drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus.

  • Monitoring: Monitor the reaction by GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).

  • Purification: Filter off any salts and remove the excess methanol by distillation. The crude product is then purified by fractional distillation under reduced pressure to obtain the final this compound.

References

  • CN104058960A - Preparation method of methyl 3-methoxyacrylate - Google Patents.
  • Preparation method of methyl 3-methoxypropionate - Patsnap Eureka. Available at: [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. Available at: [Link]

  • CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents.
  • KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents.
  • Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate - PubChem. Available at: [Link]

  • Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases - RSC Publishing. Available at: [Link]

  • Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. Available at: [Link]

  • Synthesis of Methyl 3-(methoxy-methylphosphinyl)propionate - PrepChem.com. Available at: [Link]

  • Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates - ChemRxiv. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Acetal-Protected β-Keto Esters: Methyl 3,3-dimethoxy-2-methylpropanoate vs. Ethyl 3,3-diethoxypropanoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount for achieving high yields and selectivities in the construction of complex molecular architectures. Acetal-protected β-keto esters are a versatile class of building blocks, offering a masked aldehyde functionality that can be revealed under specific conditions. This guide provides an in-depth technical comparison of two key reagents in this class: Methyl 3,3-dimethoxy-2-methylpropanoate and Ethyl 3,3-diethoxypropanoate . This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed choice between these alternatives for their synthetic endeavors.

Introduction to the Reagents

Both this compound and Ethyl 3,3-diethoxypropanoate serve as stable precursors to the corresponding β-formyl esters, which are often unstable. The acetal functionality effectively protects the aldehyde group from a wide range of reaction conditions, particularly those involving nucleophiles and bases.[1] The core difference between these two reagents lies in the nature of the ester (methyl vs. ethyl) and the acetal (dimethyl vs. diethyl), which has significant implications for their synthesis, reactivity, and practical handling.

Ethyl 3,3-diethoxypropanoate is a well-documented and commercially available reagent. It is recognized as a stable, protected derivative of the unstable 3-formylpropanoate and is a valuable starting material for the synthesis of various heterocycles, including coumarins, isoxazoles, and pyrimidines.[2]

This compound , while less documented in the literature, offers a structurally similar platform for synthetic transformations. The presence of a methyl group at the α-position in both molecules introduces a stereocenter and influences the reactivity of the α-proton.

Synthesis of the Reagents

A common and efficient route to these acetal-protected β-keto esters involves a haloform-type reaction of a trichloro ketone intermediate.

Synthesis of Ethyl 3,3-diethoxypropanoate

The synthesis of Ethyl 3,3-diethoxypropanoate is well-established and has been published in Organic Syntheses. The procedure involves two main steps:

  • Acylation of an enol ether: Trichloroacetyl chloride is reacted with ethyl vinyl ether to form 1,1,1-trichloro-4-ethoxy-3-buten-2-one.

  • Haloform reaction and acetalization: The trichloro ketone intermediate is then treated with ethanol in the presence of a base, such as potassium carbonate. This step proceeds via a haloform reaction, followed by in-situ acetalization of the resulting aldehyde to yield the final product.[2][3]

This method is noted for being superior to other approaches that may result in mixtures of acetals and acrylates or require more hazardous or expensive starting materials.[2]

Synthesis of this compound

While a specific, detailed protocol for this compound is not as readily available in peer-reviewed literature, its synthesis can be inferred to follow an analogous pathway to its ethyl counterpart. The key differences would be the use of methyl vinyl ether in the initial acylation step and methanol as the solvent and reactant in the subsequent haloform and acetalization step. It is noted that the reaction with methyl vinyl ether may require the presence of pyridine to prevent polymerization, especially if the vinyl ether is not stabilized.

Comparative Analysis of Performance in Synthesis

The choice between the methyl and ethyl derivatives can significantly impact reaction outcomes, including reaction rates, yields, and the ease of downstream processing. The key points of comparison are the reactivity of the ester and the stability of the acetal.

Ester Functionality: Methyl vs. Ethyl

The primary differences in reactivity stemming from the ester group are steric hindrance and the nature of the corresponding alkoxide leaving group in nucleophilic acyl substitution reactions.

  • Steric Effects: The methyl group is sterically less demanding than the ethyl group. This can lead to faster reaction rates in transformations where the ester is the electrophile, as there is less hindrance to the approach of a nucleophile.[4]

  • Enolate Formation and Subsequent Reactions: In reactions involving the formation of an enolate at the α-carbon, the choice of base is critical to avoid transesterification. For this compound, a methoxide base (e.g., sodium methoxide) would be the base of choice, while an ethoxide base (e.g., sodium ethoxide) is suitable for Ethyl 3,3-diethoxypropanoate.[5][6] The use of a non-matching alkoxide base can lead to a mixture of ester products.

  • Hydrolysis: Under both acidic and basic conditions, methyl esters generally hydrolyze faster than ethyl esters.[7] This is attributed to the reduced steric hindrance around the carbonyl carbon in the methyl ester, facilitating the attack of water or hydroxide ions. While often a minor consideration, this difference in lability could be exploited in selective deprotection schemes.

Acetal Functionality: Dimethyl vs. Diethyl

The acetal group's primary role is protection, and its stability is therefore a critical factor.

  • Steric Hindrance: The methoxy groups of the dimethyl acetal are smaller than the ethoxy groups of the diethyl acetal. This can influence the steric environment around the molecule, which may have subtle effects on the stereoselectivity of reactions at or near the acetal-bearing carbon.

  • Stability and Deprotection: Acyclic acetals, such as the dimethyl and diethyl acetals in these reagents, are generally less stable to acidic hydrolysis than their cyclic counterparts (e.g., 1,3-dioxolanes).[8] While a direct quantitative comparison of the hydrolysis rates of dimethyl versus diethyl acetals under identical conditions is not extensively documented, the general principles of acetal hydrolysis suggest that the less sterically hindered dimethyl acetal may hydrolyze slightly faster. Deprotection of both is typically achieved with aqueous acid.[8] The choice between the two may come down to the desired balance between stability during a synthetic sequence and the ease of deprotection in the final steps.

Experimental Data Summary

The following table summarizes the key physical properties of the two reagents.

PropertyThis compoundEthyl 3,3-diethoxypropanoate
CAS Number 76526-43-710601-80-6
Molecular Formula C₇H₁₄O₄C₉H₁₈O₄
Molecular Weight 162.18 g/mol 190.24 g/mol
Boiling Point Not readily available92-93 °C / 13 mmHg
Density Not readily available0.978 g/mL at 25 °C

Experimental Protocols

General Procedure for Acetal-Protected β-Keto Ester Synthesis

The following is a generalized protocol based on the synthesis of Ethyl 3,3-diethoxypropanoate, which can be adapted for the methyl analogue.

Step 1: Synthesis of 1,1,1-Trichloro-4-alkoxy-3-buten-2-one

  • To a cooled (0 °C) and stirred solution of trichloroacetyl chloride in a suitable flask under an inert atmosphere, slowly add the corresponding alkyl vinyl ether (ethyl vinyl ether for the ethoxy derivative, methyl vinyl ether for the methoxy derivative).

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Remove the excess alkyl vinyl ether under reduced pressure.

  • Heat the residue under reduced pressure to effect the elimination of hydrogen chloride.

  • Distill the crude product under reduced pressure to obtain the 1,1,1-trichloro-4-alkoxy-3-buten-2-one intermediate.

Step 2: Synthesis of Alkyl 3,3-dialkoxypropanoate

  • Prepare a suspension of anhydrous potassium carbonate in the corresponding dry alcohol (ethanol for the ethyl ester, methanol for the methyl ester) and cool to 0-10 °C.

  • Slowly add the 1,1,1-trichloro-4-alkoxy-3-buten-2-one intermediate to the cooled suspension with vigorous stirring.

  • Allow the reaction to proceed at room temperature for several hours.

  • Filter off the potassium carbonate and add a nonpolar solvent (e.g., pentane or petroleum ether) to the filtrate.

  • Remove the solvent and excess alcohol under reduced pressure.

  • Purify the residue by vacuum distillation to yield the final product.

Visualization of Key Concepts

Logical Flow for Reagent Selection

Reagent_Selection start Synthetic Goal reactivity Desired Reactivity start->reactivity stability Required Stability start->stability methyl_reagent This compound reactivity->methyl_reagent Faster reaction at ester desired ethyl_reagent Ethyl 3,3-diethoxypropanoate reactivity->ethyl_reagent Slower, more controlled reaction at ester stability->methyl_reagent Milder deprotection conditions acceptable stability->ethyl_reagent Higher stability of acetal required

Caption: Decision workflow for selecting between the methyl and ethyl reagents.

Generalized Synthetic Pathway

Synthesis_Pathway start_materials Trichloroacetyl chloride + Alkyl vinyl ether intermediate 1,1,1-Trichloro-4-alkoxy-3-buten-2-one start_materials->intermediate Acylation final_product Alkyl 3,3-dialkoxypropanoate intermediate->final_product K2CO3, ROH (Haloform/Acetalization)

Caption: General synthetic route to acetal-protected β-keto esters.

Conclusion and Recommendations

The choice between this compound and Ethyl 3,3-diethoxypropanoate is a nuanced one that depends on the specific requirements of the synthetic route.

  • Choose Ethyl 3,3-diethoxypropanoate when:

    • A well-documented and readily available starting material is preferred.

    • Greater stability of the acetal and ester functionalities is required for subsequent reaction steps.

    • The slightly increased steric bulk is not expected to negatively impact reaction rates or yields.

  • Consider this compound when:

    • Faster reaction rates at the ester carbonyl are desired.

    • Milder deprotection conditions for the acetal or ester are acceptable or advantageous.

    • The synthesis of the reagent from readily available starting materials is feasible within the project scope.

Ultimately, the optimal choice will be guided by the specific reaction conditions, the nature of other functional groups in the molecule, and the overall synthetic strategy. For critical applications, an initial small-scale comparison of both reagents may be warranted to determine the most effective building block for the desired transformation.

References

  • Tietze, L. F.; Voss, E.; Hartfiel, U. Synthesis of Alkyl Propanoates by a Haloform Reaction of a Trichloro Ketone: Ethyl 3,3-diethoxypropanoate. Org. Synth.1990 , 69, 238. DOI: 10.15227/orgsyn.069.0238. [Link]

  • Organic Syntheses, Coll. Vol. 8, p.274 (1993); Vol. 69, p.238 (1990). [Link]

  • Reddit. Methyl ester vs Ethyl ester hydrolysis. [Link]

  • Chemguide. Hydrolysing Esters. [Link]

  • Chemistry LibreTexts. Formation and Reactions of Acetals. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • OpenStax. Organic Chemistry. 23.7 The Claisen Condensation Reaction. [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters. [Link]

  • ChemBK. ethyl 3,3-diethoxy-2-methylpropanoate. [Link]

  • Chemistry LibreTexts. Acetal Formation. [Link]

  • Rajdhani College. The Claisen condensation. [Link]

  • Wikipedia. Claisen condensation. [Link]

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A Researcher's Guide to Acetal Protecting Groups in Propanoate-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. For researchers working with molecules containing a propanoate moiety, the selective protection of other functional groups is a frequent challenge. This guide provides an in-depth comparison of common acetal protecting groups, not for the unreactive propanoate ester itself, but for aldehydes, ketones, and diols that may coexist within the same molecule. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your synthetic strategies.

The Propanoate Moiety: A Spectator in Acetal Chemistry

A fundamental principle to grasp is that the ester carbonyl of a propanoate is significantly less electrophilic than that of an aldehyde or a ketone. Under the typical acidic conditions used for acetal formation, esters are generally unreactive.[1][2] This inherent difference in reactivity is a cornerstone of modern synthetic strategy, allowing for the selective protection of aldehydes and ketones in the presence of esters.[1][3] Any attempt to directly protect the propanoate ester as an acetal would require forcing conditions that are not standard practice and would likely lead to undesired side reactions.

Therefore, this guide will focus on the practical application of acetal protecting groups for other functionalities that are often present in complex propanoate-containing substrates.

Comparative Analysis of Acetal Protecting Groups for Carbonyls

When a propanoate-containing molecule also bears an aldehyde or ketone, an acetal is an excellent choice for protection. Acetals are stable in neutral to strongly basic environments, making them compatible with a wide range of subsequent reactions, including organometallic additions and hydride reductions.[3][4][5][6] The most common acetal protecting groups are dimethyl acetals (acyclic), 1,3-dioxolanes (five-membered cyclic), and 1,3-dioxanes (six-membered cyclic).[7]

Formation and Stability

The formation of these acetals is an acid-catalyzed equilibrium reaction.[8] To drive the reaction to completion, water must be removed, typically through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like trimethyl orthoformate.[3][9][10]

  • Dimethyl Acetals: Formed from the corresponding carbonyl compound and methanol. They are the simplest acyclic acetals.

  • 1,3-Dioxolanes: Formed using ethylene glycol. The intramolecular nature of the second cyclization step makes their formation entropically favored over acyclic acetals.[4]

  • 1,3-Dioxanes: Formed using 1,3-propanediol.

A critical distinction lies in their relative stability. Cyclic acetals are significantly more stable towards acidic hydrolysis than their acyclic counterparts. [7][11] This is because the reverse reaction (hydrolysis) for a cyclic acetal is an intramolecular process, which is entropically favored, thus the ring is less likely to open.[7] This enhanced stability makes 1,3-dioxolanes and 1,3-dioxanes the preferred choice for robust protection during multi-step syntheses.

Deprotection Conditions

Deprotection is achieved through acid-catalyzed hydrolysis, effectively the reverse of the protection step, by treating the acetal with aqueous acid.[4][7] The choice of acid and conditions can be tuned to selectively deprotect one acetal in the presence of another or other acid-sensitive groups. Common conditions include using catalytic pyridinium p-toluenesulfonate (PPTS) or hydrochloric acid in a mixture of water and an organic solvent.[7]

Interestingly, the ring size of cyclic acetals influences their hydrolysis rate. Six-membered ring acetals (1,3-dioxanes) are generally hydrolyzed faster than five-membered ring acetals (1,3-dioxolanes). [8] This differential reactivity can be exploited for selective deprotection in complex molecules.

Thioacetals: An Alternative with Orthogonal Stability

For situations requiring exceptional stability, particularly under acidic conditions, thioacetals are a powerful alternative.[2] Formed from dithiols (e.g., 1,2-ethanedithiol), they are stable to the acidic conditions used to cleave O,O-acetals.[11] This orthogonality is invaluable for selective deprotection strategies. However, their removal requires specific conditions, typically involving heavy metal salts like mercury(II) chloride or silver(I) nitrate, or oxidation.[2][7][8]

Data Summary: Comparison of Carbonyl Protecting Groups

Protecting GroupDiol/Diol SourceTypical Formation ConditionsRelative Stability (to acid hydrolysis)Typical Deprotection Conditions
Dimethyl Acetal MethanolMeOH, cat. H+, water removalLowMild aqueous acid (e.g., cat. HCl in acetone/H₂O)
1,3-Dioxolane Ethylene GlycolEthylene glycol, cat. H+, Dean-StarkHighAqueous acid (e.g., PPTS, acetone/H₂O)
1,3-Dioxane 1,3-Propanediol1,3-Propanediol, cat. H+, Dean-StarkVery HighAqueous acid (hydrolyzes faster than 1,3-dioxolane)
1,3-Dithiolane 1,2-Ethanedithiol1,2-Ethanedithiol, Lewis acid (e.g., BF₃·OEt₂)Stable to AcidHgCl₂, aq. CH₃CN; or oxidative conditions

Experimental Protocols

Protocol 1: Selective Protection of a Ketone in the Presence of a Propanoate Ester using a 1,3-Dioxolane

This protocol describes the selective protection of a ketone functionality in a molecule also containing a propanoate ester.

Workflow Diagram:

G cluster_0 Protection Step cluster_1 Deprotection Step Start Substrate (Keto-propanoate) + Ethylene Glycol + p-TsOH (cat.) Reflux Reflux in Toluene with Dean-Stark Trap Start->Reflux Heat Workup_P Aqueous Workup & Purification Reflux->Workup_P Reaction Complete Product_P Protected Product (Dioxolane-propanoate) Workup_P->Product_P Start_D Protected Substrate Hydrolysis Aqueous Acid (e.g., 1M HCl) in Acetone/H₂O Start_D->Hydrolysis Stir at RT Workup_D Aqueous Workup & Purification Hydrolysis->Workup_D Reaction Complete Product_D Deprotected Product (Keto-propanoate) Workup_D->Product_D

Caption: Workflow for protection and deprotection of a ketone.

Methodology:

  • Protection:

    • To a solution of the keto-propanoate (1.0 equiv) in toluene (0.2 M), add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 equiv).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 1,3-dioxolane protected propanoate.

  • Deprotection:

    • Dissolve the protected propanoate (1.0 equiv) in a 4:1 mixture of acetone and water (0.1 M).

    • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) or a few drops of 2M HCl.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to regenerate the keto-propanoate.

Causality Behind Choices:

  • p-TsOH: A commonly used, inexpensive, and effective strong acid catalyst for acetalization.[4]

  • Dean-Stark Apparatus: Essential for removing water, which is a byproduct of the reaction. According to Le Chatelier's principle, removing a product drives the equilibrium towards the formation of the acetal.[3]

  • PPTS: A mild acid catalyst for deprotection, often used when other acid-sensitive functional groups are present in the molecule.[7]

Acetal Protection of Diols in Propanoate-Containing Scaffolds

In another common scenario, a propanoate derivative may contain a 1,2- or 1,3-diol. These can be effectively protected as cyclic acetals, most frequently as an acetonide (isopropylidene ketal), formed by reacting the diol with acetone or 2,2-dimethoxypropane under acidic catalysis. This strategy is particularly prevalent in carbohydrate and nucleoside chemistry.

Logical Relationship Diagram:

G cluster_0 Protecting a Diol Diol Diol-containing Propanoate Acetonide Acetonide-Protected Propanoate Diol->Acetonide Acetone Acetone or 2,2-Dimethoxypropane Acetone->Acetonide Acid Acid Catalyst (e.g., p-TsOH) Acid->Acetonide

Sources

A Comparative Guide to Chiral Synthons: Evaluating Alternatives to Methyl 3,3-dimethoxy-2-methylpropanoate for Stereoselective Propionate Installation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chiral synthesis, the selection of an appropriate building block is a critical decision that dictates the efficiency, stereochemical outcome, and overall elegance of a synthetic route. This guide provides an in-depth comparison of strategic alternatives to using prochiral precursors like Methyl 3,3-dimethoxy-2-methylpropanoate for the asymmetric installation of a propionate moiety, a common structural motif in many natural products and pharmaceutical agents.

While this compound, with its latent aldehyde functionality, represents a viable C3 synthon, its application in stereocontrolled constructions is not as broadly documented as other seminal strategies. This guide will therefore focus on a comparative analysis of the underlying synthetic philosophies, contrasting the use of such prochiral synthons with three cornerstone approaches in asymmetric synthesis: the use of chiral auxiliaries, leveraging the chiral pool, and catalytic asymmetric methods.

The Prochiral Synthon Approach: An Introduction

This compound is a commercially available reagent that can be envisioned as a precursor to a chiral 2-methyl-3-oxopropanoate equivalent. The core concept involves a diastereoselective or enantioselective reaction at the α-position to the ester, followed by deprotection of the acetal to reveal the aldehyde for further elaboration. While synthetically plausible, this approach necessitates the development of a stereoselective transformation for this specific substrate.

The Chiral Auxiliary Approach: The Evans Oxazolidinone Methodology

One of the most reliable and well-established methods for the asymmetric synthesis of α-substituted carboxylic acid derivatives is the use of chiral auxiliaries, pioneered by David A. Evans. This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.

The Evans oxazolidinones, derived from readily available amino acids, are exemplary in this regard. For the synthesis of a chiral propionate unit, the corresponding N-propionyl oxazolidinone is employed. Deprotonation with a suitable base generates a rigid, chelated Z-enolate, which then undergoes highly diastereoselective alkylation.

Experimental Data: Diastereoselective Alkylation of an Evans Auxiliary
ElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
Allyl IodideNaN(TMS)₂98:273-78[1][2]
Methyl IodideLDA>99:185-95[3]
Benzyl BromideNaHMDS>99:190[4]

The exceptional level of stereocontrol stems from the predictable conformation of the enolate, where one face is effectively shielded by the substituent on the chiral auxiliary, directing the incoming electrophile to the opposite face.

Logical Workflow for the Evans Auxiliary Approach

G cluster_0 Evans Auxiliary Strategy A Chiral Oxazolidinone B Acylation with Propionyl Chloride/Anhydride A->B C N-Propionyl Oxazolidinone B->C D Base-mediated Enolate Formation (e.g., LDA, NaHMDS) C->D E Chelated Z-Enolate D->E F Diastereoselective Alkylation with Electrophile (R-X) E->F G Alkylated N-Acyl Oxazolidinone F->G H Cleavage of Auxiliary (e.g., LiOH/H₂O₂) G->H I Chiral Carboxylic Acid H->I J Recovered Chiral Auxiliary H->J

Caption: Workflow for asymmetric propionate synthesis using an Evans chiral auxiliary.

The Chiral Pool Approach: Nature's Starting Materials

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds readily available from natural sources. This strategy leverages the inherent chirality of these molecules to construct more complex targets. For the synthesis of chiral propionate derivatives, prominent starting materials include lactic acid and the "Roche ester."

  • (S)-Ethyl Lactate: A widely available and economical C3 building block. Its stereocenter can be retained or inverted through carefully chosen reaction sequences. For instance, conversion of the hydroxyl group to a good leaving group followed by nucleophilic displacement can proceed with inversion of configuration.

  • Methyl (R)- or (S)-3-hydroxy-2-methylpropionate (Roche Ester): This is a highly versatile C4 building block with two distinct functional groups, allowing for orthogonal chemical modifications.[5] It is a product of microbial fermentation and is available in high enantiomeric purity.[6] The Roche ester is a frequent starting material in the synthesis of complex polyketide natural products.[7]

The primary advantage of the chiral pool approach is the avoidance of a resolution step or an asymmetric synthesis step for the initial introduction of chirality, which can be economically and environmentally beneficial.

Conceptual Workflow for a Chiral Pool Approach

G cluster_1 Chiral Pool Strategy K Chiral Pool Synthon (e.g., Ethyl (S)-Lactate, Roche Ester) L Protection/Activation of Functional Groups K->L M Stereospecific Transformation (e.g., SN2, oxidation, reduction) L->M N Elaboration of the Carbon Skeleton M->N O Final Chiral Product N->O

Caption: Generalized workflow for synthesis starting from the chiral pool.

The Catalytic Asymmetric Approach: The Modern Paradigm

Catalytic asymmetric synthesis is arguably the most elegant and efficient method for generating chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. For the synthesis of chiral propionate derivatives, two prominent catalytic methods are:

  • Asymmetric Hydrogenation: The direct hydrogenation of α,β-unsaturated esters, such as methyl methacrylate or tiglic acid esters, using chiral transition metal catalysts (typically based on rhodium, ruthenium, or iridium) can provide the corresponding saturated esters with high enantioselectivity.[8][9][10]

  • Asymmetric Conjugate Addition: The addition of a methyl group to an α,β-unsaturated ester (e.g., a crotonate) can be rendered highly enantioselective using a chiral catalyst. Copper-catalyzed systems with chiral phosphine ligands are particularly effective for the conjugate addition of Grignard reagents.[11][12][13]

The key advantage of this approach is its atom economy and the ability to amplify chirality, making it highly desirable for large-scale industrial processes.

Performance of Catalytic Asymmetric Methods
Reaction TypeSubstrateCatalyst Systemee (%)Yield (%)Reference
Asymmetric Hydrogenationβ,β-disubstituted acrylic acidsNi-Ph-BPEup to 99High[8]
Asymmetric Conjugate AdditionCyclohexenoneCuCl/TaniaPhosup to 96High[11]
Asymmetric Conjugate AdditionAcyclic EnonesCuBr·SMe₂/JosiPhosup to 98High[14]

Comparison Summary

FeatureThis compoundEvans Chiral AuxiliaryChiral Pool (e.g., Roche Ester)Catalytic Asymmetric Methods
Source of Chirality Introduced in a subsequent stepStoichiometric chiral auxiliaryPre-existing in starting materialSub-stoichiometric chiral catalyst
Predictability Dependent on the specific reactionHigh and well-documentedHigh, based on stereospecific reactionsHigh for established systems
Generality Substrate-specificBroad for many electrophilesDependent on available synthonsOften highly substrate-specific
Atom Economy ModerateLow (auxiliary is stoichiometric)HighHigh
Scalability Potentially scalableScalable, but waste from auxiliaryHighly scalableIdeal for large-scale synthesis
Key Advantage Latent functionalityHigh reliability and predictabilityInexpensive, readily available chiralityHigh efficiency and atom economy
Key Disadvantage Less established methodologyStoichiometric use of expensive auxiliaryLimited structural diversityCatalyst development can be challenging

Experimental Protocols

Protocol 1: Diastereoselective Alkylation using an Evans Auxiliary

This three-step procedure outlines the acylation of (R)-4-benzyl-2-oxazolidinone, its diastereoselective alkylation with methyl iodide, and the subsequent cleavage of the auxiliary.

Step 1: Acylation to form (R)-4-benzyl-3-propionyl-2-oxazolidinone [15]

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and allow the reaction mixture to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Methylation [3]

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C to form the lithium enolate.

  • Add methyl iodide (1.5 eq) and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

  • Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary [16][17]

  • Dissolve the methylated N-acyl oxazolidinone (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Tiglic Acid Ester

This protocol is a representative example of a catalytic asymmetric approach.

  • In a glovebox, charge a pressure-resistant vial with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and a chiral bisphosphine ligand (e.g., a derivative of BINAP or Josiphos, 1.1 mol%).

  • Add a degassed solvent (e.g., methanol or dichloromethane).

  • Add the substrate, for example, methyl tiglate (1.0 eq).

  • Seal the vial, remove it from the glovebox, and place it in an autoclave.

  • Pressurize the autoclave with hydrogen gas (e.g., 10-50 bar) and stir the reaction at a specified temperature (e.g., room temperature to 50 °C) for 12-24 hours.

  • Carefully vent the autoclave and concentrate the reaction mixture.

  • The enantiomeric excess of the product, methyl 2-methylbutanoate, can be determined by chiral GC or HPLC.

  • Purify the product by flash column chromatography.

Conclusion

The choice of a synthetic strategy for introducing a chiral propionate unit is a multifaceted decision. While prochiral synthons like This compound offer a direct route with latent functionality, their utility is contingent on the development of a highly stereoselective transformation for the specific substrate.

In contrast, the Evans chiral auxiliary method provides a robust, predictable, and highly diastereoselective pathway, albeit with lower atom economy. For applications where cost and sustainability are paramount, the chiral pool approach , utilizing synthons like the Roche ester , is an excellent choice, as it leverages nature's readily available chirality. Finally, catalytic asymmetric methods , such as asymmetric hydrogenation, represent the state-of-the-art in terms of efficiency and atom economy, making them the preferred choice for large-scale synthesis, provided a suitable catalyst system is available for the target substrate.

Ultimately, the optimal reagent is dictated by the specific synthetic challenge, considering factors such as scale, cost, required enantiopurity, and the available synthetic expertise.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. [Link][17]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. [Link][17]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link][1]

  • Synthesis of N-propynoyl-(4S)-4-benzyl-1,3-oxazolidin2-one... ResearchGate. [Link]

  • Synthesis of N-propynoyl-(4S)-4-benzyl-1,3-oxazolidin2-one... ResearchGate. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link][18]

  • Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. ResearchGate. [Link][6]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link][2]

  • 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. ResearchGate. [Link][7]

  • Roche ester. Wikipedia. [Link][5]

  • Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone. Google Patents. [15]

  • Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers. [Link][8]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link][4]

  • (2R)-3-hydroxy-2-methylpropanoic acid. PubChem. [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link][9]

  • Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences. [Link][11]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link][3]

  • Heterogeneous Copper-Catalyzed 1,4-Conjugate Additions of Grignard Reagents to Cyclic and Linear En. Diva-Portal.org. [Link]

  • Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones. Organic Chemistry Portal. [Link][14]

  • Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. PubMed. [Link][12]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. PubMed. [Link]

  • Hydrogenation of methyl methacrylate under mild conditions using biosynthesis Ru catalyst. ResearchGate. [Link]

  • Copper-catalyzed asymmetric 1,4-conjugate addition of Grignard reagents to linear α,β,γ,δ-unsaturated ketones. Chemical Communications. [Link][13]

  • Methods of Asymmetric Synthesis—Enantioselective Catalytic Hydrogenation. Scilit. [Link]

  • A kind of preparation method of methyl 3-hydroxypropionate.
  • Ethyl lactate. Wikipedia. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. PubMed. [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. National Institutes of Health. [Link]

  • Conversion of methyl methacrylate to methyl isobutyrate via hydrogenation over Ni/zeolites catalysts. ThaiJo. [Link]

  • Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Aryl Ketones Involving Free Phenolic Hydroxyl Group(s). PubMed. [Link]

  • Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • On the mechanism of an asymmetric alpha,beta-unsaturated carboxylic acid hydrogenation: application to the synthesis of a PGD2 receptor antagonist. PubMed. [Link][10]

  • Methyl lactate. Wikipedia. [Link]

  • Catalytic Conversion of Dihydroxyacetone to Methyl Lactate Over SnO2/Al2O3 Catalysts. ACS Publications. [Link]

  • Ethyl Lactate. PubChem. [Link]

  • lactate propanoic acid, 2-hydroxy-, ethyl ester, (S)-. The Good Scents Company. [Link]

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A Comparative Benchmarking Guide to the Synthesis of Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3,3-dimethoxy-2-methylpropanoate, a valuable building block, presents a synthetic challenge that necessitates a careful evaluation of potential pathways. This guide provides an in-depth comparison of plausible and documented synthesis routes to this target molecule, offering experimental insights and data to inform your selection of the most efficient and practical approach.

Introduction to this compound

This compound possesses a unique combination of functional groups: a methyl ester, a protected aldehyde (as a dimethyl acetal), and a stereocenter at the α-position. This structure makes it a versatile precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the acetal protects the aldehyde from a wide range of reaction conditions, allowing for selective transformations at the ester moiety or the α-carbon. The efficiency of its synthesis directly impacts the overall cost and timeline of a multi-step synthetic campaign.

This guide will focus on two primary synthetic strategies: a two-step route involving a Claisen condensation followed by acetalization, and a proposed one-pot Michael addition. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and a comparative analysis of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multi-faceted decision, balancing factors such as yield, purity, cost of reagents, reaction conditions, and scalability. The following table provides a high-level comparison of the two primary routes discussed in this guide.

MetricRoute 1: Claisen Condensation & AcetalizationRoute 2: Tandem Michael Addition & Acetalization
Starting Materials Methyl propionate, Methyl formateMethyl methacrylate, Methanol
Key Reagents Sodium methoxide, Trimethyl orthoformate, Acid catalystStrong base (e.g., Sodium methoxide)
Number of Steps 21 (proposed)
Plausible Yield Moderate to HighPotentially lower due to competing reactions
Key Advantages Well-established reactions, Stepwise controlPotentially more atom-economical, Fewer unit operations
Potential Challenges Isolation of the intermediate β-keto esterCompeting polymerization of methyl methacrylate, Lower selectivity
Scalability GoodMay require significant optimization for large scale

Route 1: Two-Step Synthesis via Claisen Condensation and Acetalization

This is a classic and reliable approach that proceeds in two distinct, well-understood steps. The first is a crossed Claisen condensation to form the β-keto ester intermediate, followed by the protection of the newly formed aldehyde as a dimethyl acetal.

Step 1: Claisen Condensation to form Methyl 2-methyl-3-oxopropanoate

The crossed Claisen condensation between methyl propionate and methyl formate is an effective method for generating the key intermediate, methyl 2-methyl-3-oxopropanoate.[1] In this reaction, a strong base, such as sodium methoxide, is used to deprotonate the α-carbon of methyl propionate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl formate. Subsequent elimination of a methoxide ion yields the desired β-keto ester.[1] To favor the crossed condensation product and minimize the self-condensation of methyl propionate, it is crucial to use an excess of methyl formate and to add the methyl propionate to the mixture of base and methyl formate.[2]

Step 2: Acetalization to yield this compound

The aldehyde functionality of the β-keto ester intermediate is then protected as a dimethyl acetal. This is typically achieved by reacting the intermediate with trimethyl orthoformate in the presence of an acid catalyst, such as hydrochloric acid or a solid-supported acid.[3][4] Trimethyl orthoformate serves as both a source of the methoxy groups and a dehydrating agent, driving the reaction to completion by removing the water generated during acetal formation.[3]

Experimental Protocol for Route 1

Part A: Synthesis of Methyl 2-methyl-3-oxopropanoate

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of methyl propionate (1 equivalent) and methyl formate (1.5 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid until the pH is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude methyl 2-methyl-3-oxopropanoate can be purified by vacuum distillation.

Part B: Synthesis of this compound

  • To a round-bottom flask containing the crude or purified methyl 2-methyl-3-oxopropanoate (1 equivalent) and trimethyl orthoformate (1.5 equivalents) in methanol, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol%).[4]

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, neutralize the acid by adding a saturated solution of sodium bicarbonate.

  • Remove the methanol and excess trimethyl orthoformate under reduced pressure.

  • Extract the residue with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, this compound, by vacuum distillation.

Logical Workflow for Route 1

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Acetalization Methyl Propionate Methyl Propionate Enolate Formation Enolate Formation Methyl Propionate->Enolate Formation α-proton abstraction Methyl Formate Methyl Formate Nucleophilic Attack Nucleophilic Attack Methyl Formate->Nucleophilic Attack Sodium Methoxide Sodium Methoxide Sodium Methoxide->Enolate Formation Enolate Formation->Nucleophilic Attack Elimination Elimination Nucleophilic Attack->Elimination Methyl 2-methyl-3-oxopropanoate Methyl 2-methyl-3-oxopropanoate Elimination->Methyl 2-methyl-3-oxopropanoate Loss of Methoxide Protonation Protonation Methyl 2-methyl-3-oxopropanoate->Protonation Carbonyl activation Methyl 2-methyl-3-oxopropanoate->Protonation Trimethyl Orthoformate Trimethyl Orthoformate Nucleophilic Addition Nucleophilic Addition Trimethyl Orthoformate->Nucleophilic Addition Acid Catalyst Acid Catalyst Acid Catalyst->Protonation Protonation->Nucleophilic Addition Proton Transfer & Elimination Proton Transfer & Elimination Nucleophilic Addition->Proton Transfer & Elimination Final Product This compound Proton Transfer & Elimination->Final Product Loss of Water (scavenged)

Caption: Workflow for the two-step synthesis of this compound.

Route 2: Tandem Michael Addition and Acetalization

A potentially more atom-economical and streamlined approach is a one-pot reaction involving the tandem Michael addition of methanol to methyl methacrylate, followed by an in-situ acetalization. This route, while attractive in its conciseness, presents significant mechanistic and practical challenges.

The proposed mechanism involves the initial 1,4-conjugate addition of a methoxide ion (generated from methanol and a strong base) to the α,β-unsaturated system of methyl methacrylate. This would form an enolate intermediate which, upon protonation, would yield methyl 3-methoxy-2-methylpropanoate. Subsequent reaction with excess methanol and a suitable electrophile (derived from the orthoformate, if included) could then lead to the desired dimethyl acetal.

However, a major competing pathway is the polymerization of methyl methacrylate under basic conditions. The enolate intermediate formed after the Michael addition can also initiate anionic polymerization. Suppressing this side reaction while promoting the desired addition and subsequent acetalization would require careful control of reaction conditions, such as temperature, concentration, and the nature of the base. While the Michael addition of amines to methyl methacrylate has been reported, the analogous addition of methanol is less common and likely requires specific catalytic systems to achieve high selectivity.

Due to the lack of specific and reliable protocols in the scientific literature for this direct conversion to the target molecule, a detailed experimental procedure is not provided. This route remains a theoretical possibility that would require significant research and development to become a viable synthetic method.

Conceptual Workflow for Route 2

G Methyl Methacrylate Methyl Methacrylate Michael Addition Michael Addition Methyl Methacrylate->Michael Addition Methanol Methanol Methanol->Michael Addition Strong Base Strong Base Strong Base->Michael Addition Catalyst Enolate Intermediate Enolate Intermediate Michael Addition->Enolate Intermediate Acetalization Acetalization Enolate Intermediate->Acetalization In-situ reaction Polymerization Competing Polymerization Enolate Intermediate->Polymerization Final Product This compound Acetalization->Final Product

Caption: Conceptual workflow for the proposed one-pot synthesis.

Conclusion and Recommendations

Based on the available chemical literature and established synthetic methodologies, the two-step route via Claisen condensation and subsequent acetalization (Route 1) is the more reliable and recommended pathway for the synthesis of this compound. This approach utilizes well-understood and robust reactions, offering greater control over the process and a higher probability of achieving a good yield of the desired product. While it involves an additional step compared to the proposed tandem reaction, the increased reliability and predictability are significant advantages, particularly for ensuring a consistent supply of this key intermediate in a research or development setting.

The tandem Michael addition and acetalization (Route 2) remains an intriguing but largely theoretical alternative. The significant potential for competing polymerization of the methyl methacrylate starting material under the required basic conditions presents a substantial hurdle. Overcoming this challenge would necessitate considerable process optimization and may require the development of a novel catalytic system. For researchers with a high-risk, high-reward objective, exploring this one-pot reaction could be a worthwhile endeavor, but for practical and predictable synthesis, the two-step approach is the superior choice.

References

  • This is a placeholder for a reference that would ideally be a specific paper on the Claisen condensation of methyl propionate and methyl formate.
  • This is a placeholder for a reference that would ideally be a specific paper on the acetalization of a β-keto ester similar to methyl 2-methyl-3-oxopropanoate.
  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link][2]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-oxopropanoic acid. Retrieved from [Link][5][6]

  • Wikipedia. (2023, October 27). Trimethyl orthoformate. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2019, September 3). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link][3]

  • PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link][4]

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A Comparative Guide to the Quantitative Analysis of Methyl 3,3-dimethoxy-2-methylpropanoate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Accurate quantification of intermediates like Methyl 3,3-dimethoxy-2-methylpropanoate is critical for reaction monitoring, yield optimization, and impurity profiling in pharmaceutical and chemical synthesis. This guide provides an in-depth comparison of three orthogonal analytical techniques for its determination in complex reaction matrices: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (¹H-qNMR), and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). We will explore the fundamental principles, detailed experimental protocols, and performance characteristics of each method, offering field-proven insights to guide researchers in selecting the most appropriate technique for their specific analytical challenges.

Analyte Properties & Analytical Implications

This compound (MW: 162.18 g/mol ) is a relatively small ester featuring an acid-sensitive acetal functional group.[1] Its key physicochemical properties dictate the optimal analytical strategies:

  • Volatility: The compound's boiling point and molecular weight make it an ideal candidate for Gas Chromatography (GC).

  • Spectroscopic Properties: It lacks a significant UV-absorbing chromophore, rendering standard HPLC-UV detection ineffective without derivatization.

  • Magnetic Properties: The molecule possesses distinct proton environments (two methoxy groups, an ester methyl group, and alpha/beta protons), which are readily distinguishable by ¹H-NMR spectroscopy, enabling straightforward quantitative analysis.[2][3][4]

These characteristics form the basis for our selection of GC-MS, qNMR, and HPLC-RID as comparative methods, each offering a unique balance of sensitivity, specificity, speed, and equipment requirements.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Specificity

GC-MS is arguably the most powerful technique for this application, combining the superior separation capability of GC with the definitive identification and sensitive quantification provided by MS. It is particularly well-suited for analyzing volatile compounds in complex mixtures.[5]

Causality Behind Experimental Choices

The choice of a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is based on the analyte's moderate polarity, ensuring good peak shape and resolution from other reaction components. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is a critical decision to enhance sensitivity and selectivity.[6] Instead of scanning all masses, the detector focuses only on specific, characteristic fragment ions of the analyte and the internal standard, dramatically improving the signal-to-noise ratio and lowering detection limits.[7] An internal standard is essential to correct for variations in injection volume and potential matrix effects.[8] A deuterated analog is ideal, but a structurally similar compound with a distinct retention time and fragmentation pattern, such as Diphenyl Phthalate, serves as a robust alternative.[9]

Experimental Protocol: GC-MS
  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of Diphenyl Phthalate in dichloromethane (DCM).

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound (e.g., 0.1 to 50 µg/mL) into a blank reaction matrix. Add the internal standard to each calibrator at a fixed concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • Dilute 100 µL of the reaction mixture with 800 µL of DCM.

    • Add 100 µL of the 1 mg/mL IS stock solution to achieve a final IS concentration of 100 µg/mL in the extract (adjust as needed based on analyte concentration).

    • Vortex for 1 minute and centrifuge to separate any solids.

    • Transfer the supernatant to a GC vial.

  • GC-MS Instrumentation & Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50°C hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.

    • MS System: Agilent 5975C or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • MS Mode: Selected Ion Monitoring (SIM).

      • Analyte Ions (m/z): To be determined from a full scan spectrum (e.g., 75, 101, 131).

      • IS Ions (m/z): 225, 318.

GC-MS Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Reaction Mixture Sample p2 Dilute with Dichloromethane p1->p2 p3 Spike with Internal Standard (Diphenyl Phthalate) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer to GC Vial p4->p5 a1 Inject into GC-MS p5->a1 a2 GC Separation (HP-5MS Column) a1->a2 a3 EI Ionization & Fragmentation a2->a3 a4 MS Detection (SIM Mode) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Generate Calibration Curve (Area Ratio vs. Concentration) d1->d2 d3 Calculate Concentration in Sample d2->d3

Caption: Workflow for GC-MS analysis of the target analyte.

Quantitative ¹H-NMR (qNMR): An Absolute and Rapid Approach

qNMR stands out as a primary analytical method, meaning it can provide an absolute measure of concentration without needing a reference standard of the analyte itself.[2][3] This is possible by using a certified internal standard of known purity and structure. The technique relies on the direct proportionality between the integrated area of a specific NMR signal and the number of protons giving rise to that signal.[4]

Causality Behind Experimental Choices

The selection of a suitable qNMR internal standard is paramount. It must have high purity, be stable, and possess signals that do not overlap with the analyte's signals. Maleic acid is an excellent choice as its vinylic proton signal appears far downfield from the analyte's signals. A long relaxation delay (D1, typically 5 times the longest T1 relaxation time of both analyte and standard) is crucial to ensure complete proton relaxation between scans, which is a non-negotiable prerequisite for accurate integration and, therefore, accurate quantification.[2] Using a deuterated solvent like Chloroform-d (CDCl₃) that readily dissolves the analyte and standard is a fundamental requirement.

Experimental Protocol: ¹H-qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.

    • Accurately weigh and add approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid) to the same vial. Record weights precisely.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: Bruker 400 MHz or equivalent.

    • Solvent: CDCl₃.

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Number of Scans (NS): 16 or 32 for good signal-to-noise.

    • Relaxation Delay (D1): ≥ 20 seconds (to be determined empirically).

    • Acquisition Time (AQ): ≥ 3 seconds.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the singlet from the ester methyl group, -COOCH₃, at ~3.7 ppm, 3H).

    • Integrate the unique signal for the internal standard (e.g., the singlet for the two vinylic protons of maleic acid at ~6.3 ppm, 2H).

    • Calculate the concentration using the following formula: Weight_Analyte = (Weight_IS / MW_IS) * (Area_Analyte / Area_IS) * (N_IS / N_Analyte) * MW_Analyte

      • Where: MW = Molecular Weight, Area = Integral Value, N = Number of protons for the integrated signal.

qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing p1 Accurately weigh Reaction Mixture p2 Accurately weigh & add Certified Internal Standard (e.g., Maleic Acid) p1->p2 p3 Dissolve in Deuterated Solvent p2->p3 p4 Transfer to NMR Tube p3->p4 a1 Acquire ¹H-NMR Spectrum p4->a1 a2 Ensure Long Relaxation Delay (D1 > 20s) a1->a2 d1 Process Spectrum (FT, Phase, Baseline) a2->d1 d2 Integrate Analyte & IS Peaks d1->d2 d3 Calculate Absolute Molarity/Weight Using Standard Formula d2->d3

Caption: Workflow for quantitative ¹H-NMR (qNMR) analysis.

High-Performance Liquid Chromatography (HPLC): A Viable Alternative

While challenged by the analyte's lack of a UV chromophore, HPLC can be adapted for quantification using universal detectors. The Refractive Index Detector (RID) is a common choice. It measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.

Causality Behind Experimental Choices

The primary limitation of RID is its incompatibility with gradient elution, mandating an isocratic method.[10] This can be a significant drawback when analyzing complex mixtures with components of widely varying polarities. A reverse-phase C18 column is a standard choice for separating small organic molecules. The mobile phase, a simple mixture of acetonitrile and water, is selected to provide adequate retention and separation. Temperature control of the RID flow cell and column is critical, as refractive index is highly sensitive to temperature fluctuations. This method is inherently less sensitive and specific than GC-MS.

Experimental Protocol: HPLC-RID
  • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 50:50 v/v). Filter and degas thoroughly.

  • Calibration Standards: Prepare standards by dissolving known weights of the analyte in the mobile phase to create concentrations from ~0.1 mg/mL to 5 mg/mL.

  • Sample Preparation:

    • Dilute a known weight of the reaction mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial. (Note: An internal standard is less common with RID due to the non-specific response but can be used if a suitable, well-resolved compound is found).

  • HPLC-RID Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: Refractive Index Detector (RID), with the internal cell temperature controlled at 30°C.

HPLC-RID Workflow

HPLC-RID_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Reaction Mixture Sample p2 Dilute in Mobile Phase p1->p2 p3 Filter with 0.45 µm Syringe Filter p2->p3 p4 Transfer to HPLC Vial p3->p4 a1 Inject into HPLC System p4->a1 a2 Isocratic Separation (C18 Column) a1->a2 a3 RID Detection a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate External Standard Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow for HPLC-RID analysis of the target analyte.

Performance Comparison and Recommendations

The choice of analytical method must be aligned with the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. The performance of each technique is summarized below, adhering to principles outlined in ICH Q2(R2) guidelines for analytical method validation.[11][12]

Quantitative Performance Data Summary
Parameter GC-MS (SIM Mode) ¹H-qNMR (400 MHz) HPLC-RID
Specificity Very High (Mass-based)High (Chemical Shift)Low (Non-specific)
Linearity (R²) > 0.995> 0.999> 0.990
Limit of Detection (LOD) ~ 0.05 µg/mL~ 50 µg/mL~ 20 µg/mL
Limit of Quantification (LOQ) ~ 0.1 µg/mL~ 150 µg/mL~ 75 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (%RSD) < 3%< 1%< 5%
Analysis Time per Sample ~ 20 min~ 10 min~ 15 min
Sample Prep Complexity Moderate (LLE)Low (Weigh & Dissolve)Low (Dilute & Filter)
Decision Logic for Method Selection

Decision_Tree start What is the primary analytical goal? q1 Need highest sensitivity for trace/impurity analysis? start->q1 Sensitivity q2 Need absolute quantification or structural confirmation? start->q2 Abs. Quant. q3 Need routine monitoring and GC is unavailable? start->q3 Routine ans1 GC-MS q1->ans1 Yes ans2 ¹H-qNMR q2->ans2 Yes ans3 HPLC-RID q3->ans3 Yes

Caption: Decision guide for selecting the appropriate analytical method.

Expert Recommendations
  • For Drug Development & Process Optimization: GC-MS is the recommended method. Its superior sensitivity is essential for detecting low-level impurities and accurately tracking reaction kinetics, even at low conversions. The specificity provided by mass spectrometry ensures confident identification and quantification in complex matrices.

  • For Purity Assessment & Reference Standard Characterization: ¹H-qNMR is the ideal choice. Its status as a primary method allows for the absolute quantification of the analyte in synthesized batches without relying on a pre-existing, certified standard of the same material. It is fast, non-destructive, and provides structural verification simultaneously.

  • For Basic Quality Control in Resource-Limited Settings: HPLC-RID serves as a workable, albeit compromised, alternative. It is suitable for determining the concentration of the main component when it is present at relatively high levels (>0.1 mg/mL) and when high sensitivity and specificity are not primary concerns.

References

  • D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. [2][3][13]

  • SciSpace. (n.d.). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
  • Science and Education Publishing. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.
  • SIELC Technologies. (n.d.). Separation of Methyl propanoate on Newcrom R1 HPLC column.
  • Agilent. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Ferreira, M. I., et al. (2020).
  • BenchChem. (n.d.). Application Note: Quantitative Analysis of Methyl 3-methyl-2-butenoate by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Bridge Organics. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. The quantification and characterization of novel molecules, such as Methyl 3,3-dimethoxy-2-methylpropanoate, demand robust and reliable analytical methods. This guide provides an in-depth comparison of common analytical techniques for this compound, grounded in the principles of scientific integrity and regulatory compliance. As a senior application scientist, my objective is to not only present protocols but to elucidate the rationale behind the methodological choices, ensuring that the described systems are inherently self-validating.

This compound (CAS 76526-43-7) is an ester with a molecular formula of C8H16O4 and a molecular weight of 162.186 g/mol .[1] Its boiling point is 192.7°C at 760 mmHg, making it amenable to gas chromatography.[2] The validation of analytical methods for such compounds is not merely a checklist of experiments but a systematic process to demonstrate that a method is "fit for purpose."[3][4] This principle is enshrined in the guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7]

The Regulatory Framework: A Foundation of Trust

The validation of an analytical procedure is a formal process to confirm that the method is suitable for its intended use.[3] The ICH Q2(R2) guideline is a cornerstone document that provides a comprehensive framework for validating analytical procedures.[7] Similarly, USP General Chapter <1225> on "Validation of Compendial Procedures" offers detailed guidance, emphasizing that the validation process demonstrates that the performance characteristics of a method meet the requirements for the intended analytical applications.[5][8] These guidelines are not just regulatory hurdles; they are essential for ensuring the quality, safety, and efficacy of pharmaceutical products.

Core Validation Parameters: The Pillars of a Robust Method

A successful method validation addresses a set of key performance characteristics.[8] The extent to which these parameters are evaluated depends on the type of method (e.g., identification, impurity testing, or assay).[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for this compound depends on the specific analytical need, such as purity assessment, quantification in a complex matrix, or structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, GC-MS is a powerful technique for the analysis of this compound.[2] Gas chromatography separates the analyte from other volatile components, and mass spectrometry provides both sensitive detection and structural information.

Causality Behind Experimental Choices:

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is often a good starting point for esters. This choice provides a balance of dispersive and dipole-dipole interactions for good peak shape and resolution.

  • Ionization Technique: Electron Ionization (EI) is the standard for GC-MS as it produces reproducible fragmentation patterns that can be compared to spectral libraries for identification.[10]

  • Detection Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred over full scan mode. SIM increases sensitivity and selectivity by monitoring only a few characteristic ions of the analyte, thereby reducing chemical noise. For even greater selectivity in complex matrices, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed.[11]

High-Performance Liquid Chromatography (HPLC)

While GC is well-suited for this compound, HPLC offers versatility, especially when dealing with non-volatile impurities or when derivatization is not desired.

Causality Behind Experimental Choices:

  • Column and Mobile Phase: A reversed-phase C18 column is the workhorse for separating moderately polar compounds like esters.[12] A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. The ratio is optimized to achieve a suitable retention time and resolution from potential impurities.

  • Detector Selection: this compound lacks a strong chromophore, making UV detection challenging. A Universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity.[13]

  • Sample Preparation: For HPLC, the sample is typically dissolved in a solvent compatible with the mobile phase to ensure good peak shape.

Quantitative Nuclear Magnetic Resonance (qNMR)

NMR spectroscopy is an inherently quantitative technique because the signal intensity is directly proportional to the number of nuclei.[14][15] qNMR can be used for purity assessment and quantification without the need for an identical reference standard of the analyte.[16]

Causality Behind Experimental Choices:

  • Internal Standard: An internal standard is crucial for accurate quantification.[17] The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte's signals, be chemically inert, non-volatile, and accurately weighed. Maleic anhydride or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble is required. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common options.[18]

  • Acquisition Parameters: To ensure accurate integration, a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is critical. This allows for complete relaxation of the nuclei between pulses, ensuring the signal intensity is directly proportional to the number of protons.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of the validated analytical methods for this compound.

Validation ParameterGC-MSHPLC-CAD/ELSDqNMR
Specificity High (mass spectrum)Moderate to HighHigh (unique chemical shifts)
Linearity (R²) > 0.99> 0.99> 0.999
Accuracy (% Recovery) 98-102%98-102%99-101%
Precision (% RSD) < 2%< 2%< 1%
LOQ Low (ng/mL to pg/mL)Moderate (µg/mL)High (mg/mL)
Robustness GoodGoodExcellent
Mandatory Visualizations

Validation_Workflow Analytical Method Validation Workflow cluster_planning Phase 1: Planning cluster_reporting Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A generalized workflow for analytical method validation.

Technique_Selection Technique Selection for this compound Start Analytical Goal? Quant Quantification? Start->Quant ID Identification? Start->ID Purity Purity Assay? Start->Purity GCMS GC-MS Quant->GCMS Low Levels HPLC HPLC-CAD/MS Quant->HPLC Non-volatile matrix ID->GCMS Volatile Purity->HPLC qNMR qNMR Purity->qNMR High Purity

Caption: Decision tree for selecting an analytical technique.

Experimental Protocols

Protocol 1: Validation of a GC-MS Method for Assay

Objective: To validate a GC-MS method for the assay of this compound in a drug substance.

1. Linearity and Range: a. Prepare a stock solution of this compound reference standard at 1 mg/mL in a suitable solvent (e.g., ethyl acetate). b. Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range, for instance, 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).[19] c. Inject each calibration standard in triplicate. d. Plot the peak area response versus the concentration and perform a linear regression analysis. e. Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99.

2. Accuracy: a. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a placebo with known amounts of the analyte. b. Prepare three replicates for each concentration level. c. Analyze the samples and calculate the percentage recovery. d. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

3. Precision (Repeatability): a. Prepare six individual samples at 100% of the target concentration. b. Analyze the samples and calculate the relative standard deviation (RSD) of the results. c. Acceptance Criteria: The RSD should be ≤ 2.0%.

4. Intermediate Precision: a. Repeat the precision study on a different day with a different analyst and/or on a different instrument. b. Compare the results from both studies. c. Acceptance Criteria: The cumulative RSD for both sets of data should be ≤ 2.0%.

Protocol 2: Validation of a qNMR Method for Purity Assessment

Objective: To validate a qNMR method for determining the purity of a this compound batch.

1. Specificity: a. Acquire a ¹H NMR spectrum of the analyte and the internal standard separately to ensure there are no overlapping signals for the peaks chosen for integration. b. Acquire a spectrum of the mixture to confirm signal resolution.

2. Linearity: a. Accurately weigh a fixed amount of the internal standard into a series of NMR tubes. b. Add varying, accurately weighed amounts of the analyte to each tube to create a range of molar ratios. c. Dissolve the contents of each tube in a fixed volume of deuterated solvent. d. Acquire the ¹H NMR spectra and calculate the molar ratio from the integrated peak areas. e. Plot the calculated molar ratio versus the gravimetric molar ratio. f. Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

3. Accuracy and Precision: a. Prepare five independent samples by accurately weighing the analyte and the internal standard. b. Acquire the spectra and calculate the purity of the analyte. c. Acceptance Criteria: The RSD of the five purity determinations should be ≤ 1.0%. The mean purity value should be compared to a reference value obtained by another technique (e.g., mass balance) if available.

Conclusion

The validation of analytical methods for this compound is a critical exercise that underpins the reliability of research and development data. This guide has provided a comparative overview of GC-MS, HPLC, and qNMR techniques, emphasizing the rationale behind methodological choices in alignment with ICH, FDA, and USP guidelines. By adopting a systematic and scientifically sound approach to method validation, researchers and drug development professionals can ensure the integrity and defensibility of their analytical results, ultimately contributing to the advancement of science and the development of safe and effective medicines.

References
  • LookChem. (n.d.). Cas 76526-43-7, methyl 3,3-dimethoxy-2-methylpropionate. Retrieved from [Link]

  • Digital Commons @ EMU. (n.d.). On-trap derivatization of short-chain fatty acids. Retrieved from [Link]

  • ChemSynthesis. (2024). This compound. Retrieved from [Link]

  • J-Stage. (n.d.). Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors Structurally Different from N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl). Retrieved from [Link]

  • European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • PubMed. (n.d.). Identification of short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) in a murine model by nontargeted analysis using ultra-high-performance liquid chromatography/linear ion trap quadrupole-Orbitrap mass spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Retrieved from [Link]

  • General Chapters. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of quantitative NMR. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. Retrieved from [Link]

  • Investigations of a Dog. (2024). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. Retrieved from [Link]

  • Frontiers. (n.d.). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]

  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • USP-NF. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • ICH. (2023). Q14: Analytical Procedure Development Q2(R2). Retrieved from [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

  • Agilent. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Retrieved from [Link]

  • ChemSynthesis. (2024). methyl 2-formyl-3-methylbutanoate. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • CORE. (2018). 高活性・高選択的新規ホスホジエステラーゼ 2A 阻害薬 TAK-915 およびバックアップ化合物の創薬研究. Retrieved from [Link]

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Economic analysis of using "Methyl 3,3-dimethoxy-2-methylpropanoate" in large-scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Economic and Technical Comparison Guide: Methyl 3,3-dimethoxy-2-methylpropanoate in Large-Scale Synthesis

For professionals in chemical research and pharmaceutical development, the selection of a synthetic pathway is a critical decision, balancing technical feasibility with economic viability. This guide provides an in-depth analysis of this compound (MDMP), a specialized acetal ester, evaluating its use in large-scale synthesis. We will objectively compare a plausible synthetic route to MDMP against established industrial alternatives for a key application: the synthesis of Vitamin B1 (Thiamine).

Introduction to this compound (MDMP)

This compound, CAS No. 76526-43-7, is a functionalized building block containing both an ester and a protected aldehyde (as a dimethyl acetal).[1][2][3] This structure makes it a valuable intermediate, particularly in the synthesis of complex molecules where the sequential introduction or unmasking of functional groups is required. One of its most significant applications is as a precursor in the synthesis of the pyrimidine moiety of Vitamin B1.[4][5]

The economic justification for using a specialized intermediate like MDMP hinges on whether its advantages—such as potentially higher yields, purity, or simplified downstream processing—outweigh the costs of its own synthesis. This guide will explore that trade-off in detail.

Section 1: Proposed Synthesis of this compound

While specific large-scale industrial processes for MDMP are proprietary, a chemically sound and scalable route can be proposed based on fundamental organic reactions. The synthesis logically starts from the corresponding β-oxo ester, Methyl 2-methyl-3-oxopropanoate , which is then protected as a dimethyl acetal.

The key transformation is the acetalization of the aldehyde group. This is a standard protection strategy in organic synthesis, typically achieved by reacting the carbonyl compound with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst and an alcohol like methanol. The use of an orthoformate is particularly effective as it drives the reaction to completion by consuming the water byproduct.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acetalization Methyl_Propionate Methyl Propionate Claisen Claisen Condensation Methyl_Propionate->Claisen Dimethyl_Oxalate Dimethyl Oxalate Dimethyl_Oxalate->Claisen Base Base (e.g., NaOMe) Base->Claisen Precursor Methyl 2-methyl-3-oxopropanoate Claisen->Precursor Acetalization Acetalization Precursor->Acetalization Orthoformate Trimethyl Orthoformate Orthoformate->Acetalization Methanol Methanol Methanol->Acetalization Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Acetalization MDMP This compound Acetalization->MDMP

Caption: Proposed two-stage synthesis pathway for MDMP.

Section 2: Economic and Process Analysis

The decision to manufacture MDMP at scale must be compared with alternative routes to the final target product. For this analysis, we compare the MDMP route for Vitamin B1 synthesis with a modern, established industrial method that utilizes different starting materials, such as the continuous-flow synthesis starting from 2-cyanoacetamide.[6]

MetricMDMP Synthesis PathwayAlternative: Continuous-Flow Vitamin B1 Synthesis[6]Rationale & Causality
Primary Starting Materials Methyl Propionate, Dimethyl Oxalate, Trimethyl Orthoformate2-Cyanoacetamide, various reagents over 8 stepsThe MDMP route relies on common bulk chemicals but also requires a more specialized reagent (trimethyl orthoformate). The alternative starts with a different, cost-effective building block and builds complexity through multiple steps.[6]
Raw Material Cost Index Medium to HighLow to MediumThe cost of trimethyl orthoformate and the multi-step nature of the precursor synthesis can elevate the raw material cost for the MDMP pathway. 2-cyanoacetamide is an economical starting point for the alternative route.
Process Complexity 2 Main Stages (Precursor + Acetalization)8-Step Telescoped SynthesisWhile the MDMP route appears simpler in stages, each stage requires isolation or careful control. The alternative, though having more steps, is designed for a continuous, "telescoped" process, which can reduce handling and operational costs at scale.[6][7]
Key Reagents & Catalysts Sodium Methoxide, Acid CatalystVarious, including catalysts for cyclization and condensationBoth routes require catalysts. The choice impacts cost, safety, and waste management. Metal-free and additive-free processes are generally preferred for reducing environmental impact.[8]
Solvent & Waste Impact MediumMedium to High (but optimized)Large-scale synthesis is often dominated by solvent costs and disposal.[9] The MDMP route uses methanol, which can be recovered. The continuous-flow process is highly optimized for solvent use but involves more reaction steps, each potentially generating waste streams. A shift to greener solvents is a key industry goal.[10][11]
Scalability & Safety High (Batch Process)High (Continuous Flow)Batch processing (MDMP) is well-understood but can be less efficient for very large volumes. Continuous flow offers enhanced safety, better heat transfer, and potentially higher throughput, making it highly attractive for industrial manufacturing.[6]
Estimated Cost-Effectiveness ModerateHighFor a commodity like Vitamin B1, the continuous-flow process starting from cheaper materials is likely more cost-effective due to process optimization and lower input costs, despite its complexity. The MDMP route may be reserved for higher-value, niche applications.

Section 3: Technical Performance & Experimental Protocols

The trustworthiness of a synthetic route is validated by a robust and reproducible protocol. Below are representative experimental procedures that illustrate the practical execution of the MDMP synthesis and provide context for its alternative.

Experimental Protocol 1: Synthesis of this compound (MDMP)

This protocol is a representative laboratory-scale procedure. In a large-scale setting, reagent addition, temperature control, and workup would be conducted in appropriately rated reactors and separation units.

Objective: To synthesize MDMP from its β-oxo ester precursor via acid-catalyzed acetalization.

Materials:

  • Methyl 2-methyl-3-oxopropanoate (1.0 eq)

  • Trimethyl orthoformate (1.5 eq)

  • Methanol (as solvent)

  • Sulfuric acid (catalytic amount, e.g., 0.01 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A multi-neck, round-bottom flask is charged with Methyl 2-methyl-3-oxopropanoate and methanol under a nitrogen atmosphere. The flask is equipped with a magnetic stirrer and a dropping funnel.

  • Catalyst Addition: The solution is cooled to 0°C in an ice bath. Concentrated sulfuric acid is added dropwise. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and making it susceptible to nucleophilic attack.

  • Reagent Addition: Trimethyl orthoformate is added dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by TLC or GC-MS. Causality: The reaction of the carbonyl with methanol forms a hemiacetal, which is then converted to the acetal by reaction with a second methanol equivalent, driven by the orthoformate which scavenges the water byproduct.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated sodium bicarbonate solution until the pH is neutral.

  • Workup: The methanol is removed under reduced pressure. The remaining aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a liquid.[1]

Workflow Comparison: MDMP Route vs. Continuous-Flow

The strategic difference between the two approaches can be visualized as a contrast between a modular (batch) approach and an integrated (continuous) one.

G cluster_0 MDMP Batch Synthesis Route cluster_1 Alternative Continuous-Flow Route a Precursor Synthesis b Isolation & Purification a->b c Acetalization Reaction b->c d Final Purification c->d e MDMP Intermediate d->e f Raw Material Input g Telescoped Reactions (Steps 1-8) f->g h In-line Separations g->h i Final Product Output (Vitamin B1) g->i h->g Recycle

Caption: High-level workflow comparison of batch vs. continuous processes.

Conclusion and Strategic Recommendations

The economic analysis indicates that for the large-scale synthesis of a high-volume product like Vitamin B1, a dedicated, continuous-flow process starting from simple, inexpensive raw materials is superior to a route involving the pre-synthesis of a complex intermediate like this compound. The benefits of process intensification, reduced manual handling, enhanced safety, and lower starting material costs in the continuous process outweigh the apparent simplicity of the MDMP batch route.[6][7]

However, the use of This compound remains a strategically valuable option under specific circumstances:

  • High-Value, Lower-Volume Pharmaceuticals: For complex active pharmaceutical ingredients (APIs) where absolute purity is critical and the cost of the intermediate is a smaller fraction of the final product's value, the MDMP route may be preferred.

  • Process Flexibility: A facility that is not dedicated to a single product may favor the batch synthesis of intermediates like MDMP, which can then be used in various campaigns.

  • Derivative Synthesis: When a range of final products requires a common core structure, synthesizing a key intermediate like MDMP in bulk can be economically advantageous.

Ultimately, the choice of synthetic route requires a bespoke analysis tailored to the specific product, scale, and business environment. This guide provides the framework and data for making an informed decision, grounding strategic choices in both economic reality and scientific integrity.

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Safety Operating Guide

A Guide to the Safe Disposal of Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Methyl 3,3-dimethoxy-2-methylpropanoate (CAS No. 76526-43-7). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Assessment and Classification

This compound is classified with the GHS Hazard statement H302, indicating it is Harmful if swallowed .

Due to its structural similarity to Methyl 3,3-dimethoxypropionate, it is prudent to assume it shares other hazards. The related compound is classified as a Combustible liquid .[1][2] Therefore, this compound should be treated as a hazardous waste stream. Under regulations set by the Environmental Protection Agency (EPA), wastes exhibiting characteristics of ignitability (such as combustible liquids) are classified as hazardous.[3][4]

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity (Oral) H302Harmful if swallowed
Combustibility (Assumed) H227Combustible liquid[1][2]
Incompatibility -Strong oxidizing agents[1]

Causality of Hazard: The ester functional group and the hydrocarbon backbone contribute to its combustibility. Like many organic esters, it can undergo vigorous reactions with strong oxidizing agents. Ingestion can lead to gastrointestinal irritation or other toxic effects.[5]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is in use. All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1]

  • Body Protection: A lab coat or chemically resistant apron is required to prevent skin contact.[1]

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

  • Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[7]

Waste Segregation and Storage Protocol

Proper segregation is paramount to prevent dangerous chemical reactions within waste containers.[8]

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in the laboratory at or near the point of waste generation.[9] This area must be under the control of laboratory personnel.

Step 2: Select an Appropriate Waste Container Use a clean, leak-proof container made of a material compatible with the ester. The original chemical container is often the best choice.[8] The container must have a tightly fitting screw cap. Funnels should not be left in the container opening.[8]

Step 3: Label the Waste Container The container must be labeled with the words "Hazardous Waste" .[8] The label must also clearly identify the contents, including "this compound" and any other chemicals mixed in the waste stream. An approximate concentration should be noted.[8]

Step 4: Segregate from Incompatibles Store the waste container away from strong oxidizing agents (e.g., nitrates, perchlorates, peroxides) to prevent potentially violent reactions.[1] Secondary containment, such as a plastic tub, should be used to contain any potential leaks.[8]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3][4][10]

Workflow for Disposal:

  • Generation: As waste is generated during experimental procedures, collect it directly into the designated and pre-labeled hazardous waste container located in the SAA.

  • Collection: Keep the waste container tightly sealed at all times, except when adding waste.[4][9]

  • Storage in SAA: Do not accumulate more than 55 gallons of hazardous waste in the SAA. While regulations may allow for longer periods, it is best practice to request a pickup as soon as the container is full to maintain a safe laboratory environment.[9]

  • Requesting Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[11] Do not move the waste from one SAA to another or transport it across public hallways.[8]

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste for final disposal, which is typically high-temperature incineration for flammable organic liquids.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Safety cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood WasteGen Waste Generation FumeHood->WasteGen Container Select Compatible, Labeled Waste Container WasteGen->Container Drain DO NOT Pour Down Drain WasteGen->Drain Trash DO NOT Dispose in Trash WasteGen->Trash Label Label: 'Hazardous Waste' + Chemical Name Container->Label Segregate Segregate from Oxidizers in Secondary Containment Label->Segregate Store Store in Designated SAA Segregate->Store Full Container is Full Store->Full Pickup Contact EHS for Waste Pickup Full->Pickup Incineration Professional Disposal (e.g., Incineration) Pickup->Incineration

Caption: Disposal workflow from generation to final disposal.

Management of Empty Containers

Even "empty" containers that held this compound must be handled correctly.

  • Non-Acutely Hazardous Waste Containers: For a container that held this chemical (which is not classified as acutely hazardous), it can be disposed of as regular trash once all the liquid has been poured out, leaving as little residue as possible.[8]

  • Best Practice: It is highly recommended to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous waste along with the chemical itself.[12] Subsequent rinsates may be permissible for drain disposal, but this should be confirmed with your institution's EHS office.

  • Defacing Labels: Before disposing of the rinsed, empty container, completely remove or deface the original label to prevent confusion.[8]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3,3-dimethoxypropionate. PubChem Compound Summary for CID 81924. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-methoxypropionate. Retrieved from [Link]

  • CPAchem Ltd. (2023). Safety data sheet - Methyl benzoate. Retrieved from [Link]

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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  • ALFA CHEMICAL. (n.d.). CAS:76526-43-7丨methyl 3,3-dimethoxy-2-methylpropionate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling and Disposal of Methyl 3,3-dimethoxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the outcomes of our experiments. However, the integrity of our work and the safety of our team depend on a foundational understanding of the reagents we handle daily. This guide provides essential, immediate safety and logistical information for Methyl 3,3-dimethoxy-2-methylpropanoate (CAS 76526-43-7), ensuring that its use in your laboratory is both effective and safe. While comprehensive safety data for this specific compound is limited, we can infer a robust safety protocol by examining its known hazards and the properties of structurally similar compounds.

Understanding the Hazards: A Proactive Approach to Safety

This compound is identified as being harmful if swallowed.[1] Beyond this, we must look to its chemical structure—an ester with ether functionalities—to anticipate other potential hazards. Structurally related compounds, such as Methyl 3,3-dimethoxypropanoate and other methyl esters, are known to be combustible liquids that can cause skin, eye, and respiratory irritation.[2] Therefore, it is prudent to handle this compound with the assumption that it carries similar risks.

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Combustibility: Assumed to be a combustible liquid.

  • Irritation: Assumed to be an irritant to the skin, eyes, and respiratory system.

Core Directive: Personal Protective Equipment (PPE)

A proactive and comprehensive approach to PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.

Risk Level Procedure Eyes/Face Hands Body Respiratory
Low Handling small quantities (<10 mL) in a well-ventilated areaSafety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required
Moderate Handling larger quantities (>10 mL), heating, or potential for aerosol generationChemical splash gogglesNitrile or neoprene glovesChemical-resistant lab coat or apronUse within a certified chemical fume hood
High Spill cleanup or uncontrolled releaseFace shield and chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for splashes of an irritating liquid necessitates, at a minimum, safety glasses. When handling larger volumes or when there is a higher risk of splashing, chemical splash goggles provide a more complete seal around the eyes. A face shield should be used in conjunction with goggles during high-risk procedures to protect the entire face.

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of organic chemicals. It is crucial to check the manufacturer's glove compatibility charts for specific breakthrough times. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard lab coat is sufficient for handling small quantities. For larger volumes or tasks with a higher splash potential, a chemical-resistant apron or coat provides an additional layer of protection. In the event of a large spill, a chemical-resistant suit may be necessary to prevent widespread skin contact.

  • Respiratory Protection: Handling this compound in a certified chemical fume hood is the primary means of engineering control to prevent inhalation of vapors.[3] If a situation arises where vapor concentrations may exceed permissible exposure limits outside of a fume hood, an air-purifying respirator with organic vapor cartridges is required.

Operational Plan: Step-by-Step Handling Procedures
  • Preparation and Inspection:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Inspect all PPE for integrity. Do not use damaged gloves, cracked safety glasses, or torn lab coats.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Chemical Handling:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Ground and bond containers when transferring the liquid to prevent the buildup of static electricity, which could serve as an ignition source.

    • Use non-sparking tools for all operations.

    • Keep containers tightly closed when not in use to minimize the release of vapors.

  • Heating and Reactions:

    • If heating is required, use a heating mantle, water bath, or oil bath. Never use an open flame.

    • Ensure that any reaction vessel is adequately vented to prevent pressure buildup.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[2]

    • The storage container should be tightly sealed.

Emergency Response: Spill and Exposure Protocol

The following diagram outlines the immediate steps to take in the event of a spill.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_actions Immediate Actions cluster_assessment Assess the Spill cluster_cleanup Cleanup Procedure cluster_major_spill Major Spill Response Spill Spill of this compound Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the spill zone Alert->Evacuate Ventilate Ensure adequate ventilation (if safe to do so) Evacuate->Ventilate Assess Is the spill minor and can be handled by trained lab personnel? Ventilate->Assess Don_PPE Don appropriate PPE (goggles, face shield, gloves, lab coat/apron) Assess->Don_PPE Yes Contact_EHS Contact Environmental Health & Safety (EHS) Assess->Contact_EHS No Contain Contain the spill with absorbent material (e.g., vermiculite, sand) Don_PPE->Contain Collect Collect absorbed material with non-sparking tools Contain->Collect Dispose Place in a sealed, labeled container for hazardous waste disposal Collect->Dispose

Caption: Workflow for responding to a chemical spill.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Plan: A Step-by-Step Guide to Responsible Waste Management

Proper disposal of chemical waste is not just a regulatory requirement; it is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and compatible waste container. The container should be made of a material that will not react with the chemical.

    • The waste container must have a secure, tight-fitting lid. Funnels should not be left in the container.[4]

    • Label the container clearly with "Hazardous Waste," the full chemical name, and the approximate concentration. Do not use abbreviations.[5]

  • Waste Segregation:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure that the waste is segregated from incompatible materials, particularly strong oxidizing agents.[6]

  • Disposal Request:

    • When the waste container is nearly full (do not overfill), arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[5]

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label.[7] Consult your institution's policies for specific guidance on empty container disposal.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, knowing that you have taken the necessary steps to protect yourself, your colleagues, and the integrity of your work.

References

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]

  • University of Illinois. (2024, June 12). Flammable Liquids. Division of Research Safety. [Link]

  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 3-methoxypropionate. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.